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  • Product: 2-(4-Methanesulfinylphenyl)acetic acid
  • CAS: 118362-28-0

Core Science & Biosynthesis

Foundational

"2-(4-Methanesulfinylphenyl)acetic acid" CAS number

An In-Depth Technical Guide to 2-(4-Methylsulfonyl)phenyl)acetic Acid Introduction This guide provides a comprehensive technical overview of 2-(4-Methylsulfonyl)phenyl)acetic acid, a key organic intermediate in modern ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Methylsulfonyl)phenyl)acetic Acid

Introduction

This guide provides a comprehensive technical overview of 2-(4-Methylsulfonyl)phenyl)acetic acid, a key organic intermediate in modern pharmaceutical synthesis. It is crucial to distinguish this compound from the similarly named "2-(4-Methanesulfinylphenyl)acetic acid." The former, the subject of this guide, contains a sulfone group (-SO₂-), while the latter contains a sulfoxide group (-SO-). This structural distinction is critical as it defines the molecule's chemical properties and reactivity.

2-(4-Methylsulfonyl)phenyl)acetic acid, identified by the CAS Number 90536-66-6 , has garnered significant attention in the field of drug development.[1][2] Its primary utility lies in its role as a pivotal building block for the synthesis of specific cyclooxygenase-2 (COX-2) inhibitors.[3] This guide will delve into its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and formulation. 2-(4-Methylsulfonyl)phenyl)acetic acid is a white, crystalline solid at room temperature.[1] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 90536-66-6[1][2]
Molecular Formula C₉H₁₀O₄S[1]
Molecular Weight 214.24 g/mol
Synonyms [4-(methylsulfonyl)phenyl]acetic acid[1]
Physical Form Solid, Crystal - Powder[1]
Purity Typically ≥97%[1]
InChI Key HGGWOSYNRVOQJH-UHFFFAOYSA-N[1]
Storage Sealed in a dry place at room temperature.[1]

Synthesis and Preparation

The utility of 2-(4-Methylsulfonyl)phenyl)acetic acid as a synthetic intermediate necessitates robust and well-understood preparative methods. While its de novo synthesis is complex, a common and critical procedure in its application is the formation of its alkaline metal salts, which enhances its reactivity for subsequent coupling reactions. This is a crucial step in the synthesis of active pharmaceutical ingredients like Etoricoxib.[3][4]

Experimental Protocol: Preparation of Sodium (4-Methylsulfonyl)phenylacetate

This protocol describes the conversion of the carboxylic acid to its sodium salt, a common precursor for Grignard reactions in pharmaceutical synthesis.[4][5] The causality behind this step is to deprotonate the acidic proton of the carboxylic acid, forming a carboxylate salt. This salt is then used in subsequent steps, often involving Grignard reagents, where a non-acidic starting material is required to prevent quenching the organometallic reagent.

Materials:

  • 2-(4-Methylsulfonyl)phenyl)acetic acid (1.0 molar equivalent)

  • Methanol

  • Sodium Hydroxide (NaOH), pearls (1.2 molar equivalents)

  • 4-neck flask equipped with a stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a 4-neck flask at 20-25°C, charge 25 g of 2-(4-Methylsulfonyl)phenyl)acetic acid and 125 mL of Methanol.[4]

  • Heating: Heat the mixture to 35-40°C and stir for approximately 5-10 minutes until complete solubilization is achieved.[4]

  • Base Preparation: Separately, prepare a solution of 5.6 g of NaOH in 25 mL of Methanol.[4]

  • Salt Formation: Add the sodium hydroxide solution to the acid solution over 1 hour while maintaining the temperature at 35-40°C.[4]

  • pH Confirmation: After the addition is complete, confirm the pH is approximately 14 using litmus paper to ensure complete conversion to the salt.[4]

  • Precipitation & Isolation: Cool the reaction mixture to 0-5°C and stir until precipitation is complete. Filter the resulting suspension and wash the solid with cold methanol.

  • Drying: Dry the isolated product under vacuum at 60°C for 8 hours to yield the final sodium salt as a white solid.[3]

Synthesis_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Salt Formation cluster_isolation Step 3: Product Isolation A Dissolve Acid in Methanol (35-40°C) C Add NaOH Solution to Acid Solution (1 hr) A->C B Prepare NaOH in Methanol B->C D Confirm pH ~14 C->D E Cool to 0-5°C (Precipitation) D->E F Filter Suspension E->F G Wash with Cold Methanol F->G H Dry under Vacuum (60°C, 8h) G->H I I H->I Final Product: Sodium Salt

Workflow for the synthesis of Sodium (4-Methylsulfonyl)phenylacetate.

Analytical Characterization

To ensure purity, identity, and quality, a multi-pronged analytical approach is essential. The methods must be self-validating, providing orthogonal data to confirm the material's specifications.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase method would typically be employed to separate the main component from any starting materials or by-products. Purity levels are often reported as area percent (A%).[4]

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides unequivocal structural confirmation. For 2-(4-Methylsulfonyl)phenyl)acetic acid, the spectrum would show characteristic signals: a singlet for the methyl (CH₃) group, a singlet for the methylene (CH₂) group, and two doublets for the para-substituted aromatic protons.[3][4]

  • Ion Chromatography (IC) & LC-MS: For trace-level quantification of organic acids in complex matrices, more sensitive techniques are required. Anion-exchange chromatography coupled with suppressed conductivity detection offers high selectivity and sensitivity.[6] For even greater specificity and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS can be used, providing both retention time and mass-to-charge ratio data for unambiguous identification.[6][7]

Analytical_Workflow cluster_primary Primary Analysis cluster_advanced Advanced/Trace Analysis Sample Test Sample HPLC HPLC (Purity Assay) Sample->HPLC NMR ¹H-NMR (Structural Identity) Sample->NMR IC Ion Chromatography (Trace Organics) Sample->IC LCMS LC-MS/MS (High-Sensitivity ID) Sample->LCMS Report Certificate of Analysis HPLC->Report NMR->Report IC->Report LCMS->Report

General analytical workflow for quality control.

Applications in Drug Development

The primary and most well-documented application of 2-(4-Methylsulfonyl)phenyl)acetic acid is as a key starting material for the synthesis of Etoricoxib.[3][4] Etoricoxib is a selective COX-2 inhibitor used for the treatment of arthritis and pain. The phenylacetic acid moiety of the starting material forms a core part of the final drug molecule.

The synthesis involves a Grignard-mediated reaction where the salt of 2-(4-Methylsulfonyl)phenyl)acetic acid is reacted with an ester of 6-methylpyridine-3-carboxylic acid.[4][5] This reaction forms the ethanone intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is a direct precursor to Etoricoxib.[3][4] The use of this specific building block is advantageous as it introduces the required methylsulfonylphenyl group in a single, efficient step.

Drug_Synthesis_Pathway A 2-(4-Methylsulfonyl) phenyl)acetic Acid (or its salt) D 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl] ethanone (Intermediate) A->D Coupling Reaction B 6-Methylpyridine-3- carboxylic Acid Ester B->D Coupling Reaction C Grignard Reagent (e.g., t-BuMgCl) C->D Coupling Reaction E Etoricoxib (Final API) D->E Further Synthetic Steps

Role as an intermediate in the synthesis of Etoricoxib.

Safety Information

As with any chemical reagent, proper handling and safety precautions are paramount. 2-(4-Methylsulfonyl)phenyl)acetic acid is classified as a warning-level hazard.

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statement H319: Causes serious eye irritation.[1]
Precautionary Statement P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

  • 2-[4-(Methanesulfonyloxy)phenyl]acetic acid | C9H10O5S | CID 28875463. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(4-(3-(4-METHYLSULFONYLPHENYL)-5-OXO-1-PROPYL-2H-PYRROL-4-YL)PHENYL)ACETIC ACID. precisionFDA. [Link]

  • 2-(4-(Methylsulfonyl)phenyl)acetic acid | 90536-66-6. MilliporeSigma. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • 2-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}acetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Analytical Method Summaries. Eurofins. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
  • 2-[4-(Methylsulfonyl)phenyl]acetonitrile. ResearchGate. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • synthesis and bioevluation of n-(5-(4-(methylsulfonyl) benzyl). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Acetic Acid in Workplace Atmospheres. OSHA. [Link]

  • Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. PubMed, National Center for Biotechnology Information. [Link]

  • Acetic acid for industrial use - Methods of test - Part 2: Determination of acetic acid content - Titrimetric method. iTeh Standards. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 2-(4-Methanesulfinylphenyl)acetic Acid and its Analogs for Drug Development Professionals

Foreword: Navigating the Crucial Terrain of Solubility in Early-Stage Drug Development In the landscape of pharmaceutical research and development, the intrinsic solubility of an active pharmaceutical ingredient (API) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Crucial Terrain of Solubility in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its developability, bioavailability, and ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility characteristics is not merely academic; it is a critical determinant of a compound's journey from the laboratory to the clinic. This guide provides an in-depth technical exploration of the solubility of 2-(4-Methanesulfinylphenyl)acetic acid and its closely related sulfonyl analog, offering both theoretical insights and practical methodologies for its characterization.

While specific quantitative solubility data for 2-(4-Methanesulfinylphenyl)acetic acid remains limited in publicly accessible literature, this guide will leverage the available information on its structural analogs and the established principles of physical chemistry to provide a robust framework for its analysis. We will delve into the "why" behind experimental choices and present self-validating protocols, empowering you to generate reliable and reproducible solubility data for this and other challenging compounds.

Compound Identification and the Importance of Structural Nuances

The subject of this guide is 2-(4-Methanesulfinylphenyl)acetic acid . It is crucial to distinguish this compound from its closely related oxidized form, 2-(4-(Methylsulfonyl)phenyl)acetic acid .

  • 2-(4-Methanesulfinylphenyl)acetic acid :

    • Molecular Formula : C₉H₁₀O₃S[1]

    • Structure : Features a sulfoxide group (S=O).

    • PubChem CID : 11469670[1]

  • 2-(4-(Methylsulfonyl)phenyl)acetic acid :

    • CAS Number : 90536-66-6[2][3]

    • Molecular Formula : C₉H₁₀O₄S[4]

    • Structure : Features a sulfone group (SO₂).

    • Physical Form : Typically a crystal or powder.

The difference in the oxidation state of the sulfur atom—a sulfoxide versus a sulfone—can significantly influence the compound's polarity, hydrogen bonding potential, and crystal lattice energy, all of which are key determinants of solubility. This guide will use 2-(4-(Methylsulfonyl)phenyl)acetic acid, an intermediate in the synthesis of Etoricoxib, as a primary analog for discussing solubility principles, given the greater availability of contextual information.[4][5][6]

The Lynchpin of Drug Action: Why Solubility Matters

The solubility of an API is a critical physicochemical parameter that influences every stage of drug development.[7] For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in modern drug discovery, often leading to low and variable bioavailability, which can compromise therapeutic efficacy and even lead to the termination of promising drug candidates.[7]

A thorough understanding of solubility allows for:

  • Informed Formulation Strategies : Guiding the selection of appropriate excipients, vehicles, and delivery systems (e.g., co-solvents, surfactants, complexing agents).[2][8][9]

  • Biopharmaceutics Classification System (BCS) Categorization : The BCS classifies drugs based on their solubility and permeability, which can streamline regulatory pathways.[10]

  • Prediction of In Vivo Performance : Early solubility data helps in forecasting potential absorption issues and guiding preclinical and clinical study design.

  • Salt and Polymorph Selection : Identifying solid forms with optimal dissolution and stability characteristics.[3]

Factors Governing the Solubility of Phenylacetic Acid Derivatives

The solubility of a compound like 2-(4-Methanesulfinylphenyl)acetic acid is not a single value but is influenced by a multitude of factors. A systematic investigation of these factors is essential for a complete solubility profile.

The Impact of pH and pKa

As a carboxylic acid, the solubility of 2-(4-Methanesulfinylphenyl)acetic acid and its analogs is highly dependent on the pH of the medium.[9] The carboxylic acid moiety can exist in either a neutral (protonated) form or an ionized (deprotonated) form.

  • Unionized Form (Low pH) : At a pH below the compound's pKa, the neutral form predominates. This form is generally less polar and thus exhibits lower solubility in aqueous media but higher solubility in organic solvents.[9]

  • Ionized Form (High pH) : At a pH above the pKa, the ionized carboxylate form is dominant. The ionic charge allows for strong interactions with polar water molecules, leading to a significant increase in aqueous solubility.[9]

The relationship between pH, pKa, and the ratio of ionized to unionized species is described by the Henderson-Hasselbalch equation. A pH-solubility profile is therefore a critical first step in characterization.

Solvent Polarity and Co-solvency

The principle of "like dissolves like" is fundamental to solubility.[2][3] The polarity of the solvent system must be matched to the polarity of the solute.

  • Polar Solvents (e.g., Water, Methanol) : Will better solvate the ionized form of the acid.

  • Non-polar Solvents (e.g., Hexane, Toluene) : Are unlikely to be effective solvents.

  • Semi-polar or Aprotic Polar Solvents (e.g., DMSO, THF, Ethanol) : Can often dissolve both polar and non-polar compounds to varying degrees. For instance, patent literature describes the complete solubilization of 2-(4-(methylsulfonyl)phenyl)acetic acid in methanol and anhydrous THF for synthetic transformations.[5]

Co-solvency , the use of a mixture of solvents, is a common strategy to enhance the solubility of poorly soluble drugs.[8] Water-miscible organic solvents like ethanol, propylene glycol, and PEG-300 can reduce the overall polarity of an aqueous solution, improving the solubility of less polar compounds.[8]

Temperature

For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[3][8][9] This relationship should be quantified, especially for processes like formulation manufacturing or to understand potential precipitation upon cooling. However, some compounds can exhibit exothermic dissolution, where solubility decreases with increasing temperature.

Solid-State Properties: Polymorphism and Crystallinity

The solid-state form of an API can have a profound impact on its apparent solubility and dissolution rate.[3]

  • Polymorphs : These are different crystalline forms of the same compound. They can have different crystal lattice energies, and a less stable, higher-energy polymorph will generally exhibit higher solubility.[3]

  • Amorphous vs. Crystalline : The amorphous form, lacking a long-range ordered crystal lattice, is typically more soluble than its crystalline counterparts.

  • Particle Size : Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][8][9]

Experimental Determination of Solubility: Protocols and Best Practices

Generating reliable solubility data requires robust and well-controlled experimental methods. The "shake-flask" method is the gold standard for determining equilibrium solubility.[7]

Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a compound in a specific solvent system at a controlled temperature.

Protocol:

  • Preparation : Add an excess amount of the solid compound to a known volume of the test solvent (e.g., phosphate buffer pH 6.8, 0.1 N HCl) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.

  • Equilibration : Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator should be used.

  • Phase Separation : Cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would lead to erroneously high solubility values.

  • Quantification : Accurately dilute the saturated supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis : Calculate the solubility in units such as mg/mL or µg/mL. The experiment should be performed in at least triplicate.

Trustworthiness Check:

  • Visual Inspection : Ensure excess solid remains at the end of the experiment.

  • Time to Equilibrium : For a new compound, it is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.

  • Solid-State Analysis : Analyze the remaining solid by techniques like XRPD or DSC to check for any polymorphic transformations during the experiment.

High-Throughput Kinetic Solubility Assays

For early discovery screening, higher throughput methods are often employed to rank-order compounds. These are typically kinetic, not equilibrium, measurements.

Principle: A concentrated stock solution of the compound (usually in DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is detected, often by light scattering (nephelometry) or UV absorbance.

Caveat: These methods are useful for rapid screening but can be influenced by the DMSO concentration and may not reflect true thermodynamic solubility. Promising candidates should always have their solubility confirmed by the shake-flask method.

Data Presentation and Visualization

Organizing solubility data in a clear, concise format is essential for interpretation and comparison.

Table 1: Hypothetical Solubility Profile for a Phenylacetic Acid Derivative

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Method
Water25~4.0 (unbuffered)< 0.1Shake-Flask
0.1 N HCl371.2< 0.1Shake-Flask
Acetate Buffer374.50.5Shake-Flask
Phosphate Buffer376.85.2Shake-Flask
Phosphate Buffer377.412.5Shake-Flask
Methanol25N/A> 50Shake-Flask
Ethanol25N/A25.8Shake-Flask
DMSO25N/A> 100Visual

Note: The data in this table is hypothetical and for illustrative purposes only.

Diagrams for Conceptual Understanding

Visualizing workflows and concepts can significantly aid in understanding the complex interplay of factors affecting solubility.

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Equilibrium Solubility Confirmation cluster_2 Phase 3: In-depth Characterization A API Solid B Select Solvents (Aqueous Buffers pH 1.2, 4.5, 6.8 Organic Solvents) A->B C High-Throughput Kinetic Assay (e.g., Nephelometry) B->C D Rank-Order Compounds (Low, Medium, High Solubility) C->D E Promising Candidates D->E Advance F Shake-Flask Method (24-72h @ 37°C) E->F G Quantification (HPLC/LC-MS) F->G H Thermodynamic Solubility Data (mg/mL) G->H I pH-Solubility Profile H->I J Co-solvent & Formulation Studies H->J K Solid-State Analysis (Polymorphism) H->K L Comprehensive Developability Assessment I->L J->L K->L

Caption: A multi-phase workflow for comprehensive solubility characterization.

ph_solubility cluster_acid Acidic Compound (R-COOH) low_ph low_ph equilibrium R-COOH <=> R-COO⁻ + H⁺ low_ph->equilibrium high_ph high_ph equilibrium->high_ph

Caption: Impact of pH on the ionization and solubility of a carboxylic acid.

Conclusion and Forward Look

The solubility of 2-(4-Methanesulfinylphenyl)acetic acid, like many promising pharmaceutical compounds, is a complex property governed by a delicate balance of molecular structure and environmental factors. While direct experimental data is sparse, a systematic approach grounded in the principles of physical chemistry and employing robust methodologies like the shake-flask method can provide the critical insights needed for successful drug development. By carefully characterizing the pH-solubility profile, the effects of co-solvents, and the solid-state properties, researchers can build a comprehensive understanding of a compound's behavior, paving the way for rational formulation design and ultimately, enhancing the probability of clinical success. This guide serves as a foundational blueprint for that essential investigation.

References

  • Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. Retrieved March 15, 2026, from [Link]

  • Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org. Retrieved March 15, 2026, from [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. (2022, February 14). Research and Reviews. Retrieved March 15, 2026, from [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library. Retrieved March 15, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved March 15, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc. Retrieved March 15, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved March 15, 2026, from [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed. Retrieved March 15, 2026, from [Link]

  • 2-(4-methanesulfinylphenyl)acetic acid. (n.d.). PubChemLite. Retrieved March 15, 2026, from [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.

Sources

Foundational

2-(4-Methanesulfinylphenyl)acetic Acid: Synthesis Pathways, Mechanistic Control, and Impurity Profiling in COX-2 Inhibitor Development

Executive Summary 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) is a highly significant organosulfur compound in pharmaceutical chemistry. It occupies a dual role in drug development: it can be a deliberately...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) is a highly significant organosulfur compound in pharmaceutical chemistry. It occupies a dual role in drug development: it can be a deliberately synthesized intermediate, but more frequently, it manifests as a critical process-related impurity—specifically designated as1[1]—during the manufacturing of selective COX-2 inhibitors.

The synthesis of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Etoricoxib relies heavily on the complete oxidation of a methylthio moiety to a methylsulfonyl group[2]. However, incomplete oxidation arrests the molecule at the sulfoxide stage, introducing downstream purification bottlenecks[3]. This technical guide details the mechanistic causality, synthesis pathways, and rigorous experimental protocols required to selectively synthesize or control this sulfoxide intermediate.

Mechanistic Overview & Causality

The transformation of 4-(methylthio)phenylacetic acid to 4-(methylsulfonyl)phenylacetic acid proceeds via a two-step serial oxidation. The first equivalent of an oxidizing agent converts the sulfide (thioether) to the sulfoxide (2-(4-methanesulfinylphenyl)acetic acid). The second equivalent further oxidizes the sulfoxide to the sulfone.

Causality Behind Oxidant Selection

The primary challenge in selectively isolating the sulfoxide lies in manipulating the kinetics of the second oxidation step. If the rate of sulfoxide oxidation ( k2​ ) is competitive with sulfide oxidation ( k1​ ), a heterogeneous mixture of sulfide, sulfoxide, and sulfone results.

  • Sodium Periodate ( NaIO4​ ): This is the reagent of choice for high-fidelity sulfoxide synthesis. NaIO4​ exhibits a massive kinetic preference for sulfides over sulfoxides. It effectively arrests the reaction at the sulfoxide stage, even if a slight stoichiometric excess is applied, making the reaction highly predictable.

  • Hydrogen Peroxide ( H2​O2​ ): While highly economical and environmentally benign, H2​O2​ requires strict stoichiometric control (1.0–1.02 eq) and low temperatures (0–5 °C) to prevent over-oxidation to the sulfone[2].

  • Enzymatic Sulfoxidation: Biochemical studies have demonstrated that enzymes such as tyrosinase can catalyze the asymmetric sulfoxidation of related methylthio compounds. However, these biocatalytic routes typically yield lower conversions (~20%) compared to synthetic chemical methods and are generally reserved for specialized chiral applications[4].

ChemicalPathway Sulfide 4-(Methylthio)phenylacetic acid (Precursor) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Target / Impurity 63) Sulfide->Sulfoxide [O] (e.g., NaIO4, H2O2) Controlled Oxidation Sulfone 4-(Methylsulfonyl)phenylacetic acid (Etoricoxib Intermediate) Sulfoxide->Sulfone [O] (Excess Oxidant) Over-Oxidation

Fig 1. Stepwise oxidation from methylthio precursor to the sulfoxide target and sulfone.

Experimental Protocols: Synthesis Pathways

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the workflow to guarantee that the reaction causality aligns with empirical observations.

Pathway A: High-Fidelity Controlled Oxidation using Sodium Periodate ( NaIO4​ )

This protocol leverages the high selectivity of NaIO4​ . The precipitation of sodium iodate ( NaIO3​ ) serves as a visual, self-validating indicator of successful oxidation.

Materials:

  • 5 (1.0 eq)[5]

  • Sodium periodate ( NaIO4​ ) (1.05 eq)

  • Methanol / Distilled Water (1:1 v/v)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Suspend 4-(methylthio)phenylacetic acid (10.0 g, 54.8 mmol) in 100 mL of a 1:1 mixture of methanol and distilled water. Cool the mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Dissolve NaIO4​ (12.3 g, 57.5 mmol) in 50 mL of water. Add this solution dropwise to the reaction flask over 30 minutes. Critical Causality: Maintaining the internal temperature below 5 °C suppresses any trace kinetic pathways leading to the sulfone.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0–5 °C for 2 hours. A dense white precipitate of NaIO3​ will form, validating the reduction of the periodate ion. Confirm reaction completion via HPLC or TLC (Eluent: Dichloromethane/Methanol 9:1). The complete disappearance of the non-polar sulfide spot indicates success.

  • Quenching & Filtration: Filter the reaction mixture through a Celite pad to remove the NaIO3​ byproduct. Wash the filter cake with cold methanol (20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove methanol. Extract the remaining aqueous residue with EtOAc ( 3×50 mL).

  • Drying & Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 2-(4-methanesulfinylphenyl)acetic acid as a highly pure white solid.

ExperimentalWorkflow Step1 1. Dissolution Precursor in MeOH/H2O Step2 2. Oxidant Addition NaIO4 dropwise at 0°C Step1->Step2 Step3 3. Reaction Monitoring HPLC / TLC Validation Step2->Step3 Step4 4. Quenching Filter NaIO3 precipitate Step3->Step4 Step5 5. Extraction EtOAc extraction & drying Step4->Step5 Step6 6. Isolation Pure Sulfoxide recovery Step5->Step6

Fig 2. Step-by-step experimental workflow for the controlled synthesis of the sulfoxide.

Pathway B: Scalable Catalytic Hydrogen Peroxide Oxidation

For industrial scalability, H2​O2​ is often preferred over NaIO4​ due to its lower cost and benign byproduct profile (water). However, managing the3 requires extreme precision[3].

Step-by-Step Methodology:

  • Dissolve the sulfide precursor in glacial acetic acid.

  • Cool the reactor to exactly 0 °C.

  • Add 30% aqueous H2​O2​ (1.02 eq) via a precision syringe pump over 1 hour to prevent localized concentration spikes that cause over-oxidation.

  • Stir for 4 hours at room temperature.

  • Self-Validation Step: Quench with aqueous sodium sulfite ( Na2​SO3​ ) to destroy unreacted peroxides. Validate the complete destruction of peroxides using starch-iodide paper (must remain colorless).

  • Extract and crystallize the product from a toluene/heptane mixture.

Quantitative Data & Optimization

The following table summarizes the causal relationship between oxidant choice, reaction conditions, and the resulting impurity profile. This data is critical for drug development professionals balancing yield, purity, and scalability.

Oxidant SystemEquivalentsTemp (°C)Sulfoxide Yield (%)Sulfone Impurity (%)Scalability / Notes
NaIO4​ (aq/MeOH) 1.050 - 592.0%< 0.5%Low (High cost, heavy waste)
H2​O2​ / AcOH 1.020 - 585.5%4.0%High (Requires strict IPCs)
H2​O2​ / AcOH 2.5060< 1.0%> 95.0%N/A (Targeting the Sulfone)
m-CPBA / CH2​Cl2​ 1.00-7888.0%2.5%Medium (Cryogenic cooling needed)

References

  • Labmix24. "Etoricoxib Impurity 63 - KB-CB3433.55-25MG (2-(4-Methanesulfinylphenyl)acetic Acid)." Labmix24 Reference Standards.
  • BenchChem. "Application Notes and Protocols: 4-(Methylthio)phenylacetyl Chloride as a Key Acylating Agent in Pharmaceutical Synthesis." BenchChem Technical Support.
  • BenchChem. "Managing impurities in the synthesis of Etoricoxib from 4-(Methylsulfonyl)phenylacetic acid." BenchChem Technical Support.
  • Google Patents. "CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one." Patent Literature.
  • Baciocchi, E., et al. "Tyrosinase Catalyzes Asymmetric Sulfoxidation." Biochemistry, ACS Publications.

Sources

Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(4-Methanesulfinylphenyl)acetic acid

Abstract This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 2-(4-Methanesulfinylphenyl)acetic acid. Based on its structural analogy to the aryl alkan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 2-(4-Methanesulfinylphenyl)acetic acid. Based on its structural analogy to the aryl alkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), the principal hypothesis centers on the inhibition of cyclooxygenase (COX) enzymes. This document outlines the scientific rationale for this hypothesis, details rigorous experimental protocols for its validation, and presents exemplary data to guide researchers in the fields of pharmacology and drug development. The guide is structured to provide not just procedural steps, but also the causal reasoning behind experimental design, ensuring a robust framework for investigation.

Part 1: Introduction and Core Hypothesis

Compound Overview

2-(4-Methanesulfinylphenyl)acetic acid is a synthetic organic compound characterized by a phenylacetic acid core substituted with a methanesulfinyl (sulfoxide) group. Its structure shares significant homology with established NSAIDs such as diclofenac and sulindac, which are known to exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes.

The presence of the acetic acid moiety is a common feature in many NSAIDs, crucial for interacting with the active site of COX enzymes. The methanesulfinyl group, a sulfoxide, is also found in the NSAID sulindac, where it acts as a prodrug that is metabolized into the active sulfide form.[1] This structural precedent forms the foundation of our primary hypothesis.

The Core Hypothesis: Selective COX-2 Inhibition

We hypothesize that 2-(4-Methanesulfinylphenyl)acetic acid functions as an anti-inflammatory agent primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

The rationale for hypothesizing COX-2 selectivity is based on the structure of the compound, which may allow for preferential binding to the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.

Part 2: Elucidating the Mechanism of Action - A Step-by-Step Investigative Framework

This section details the experimental workflows designed to systematically test the core hypothesis. The protocols are presented with the intent of providing a self-validating system, where each experimental stage builds upon the last to create a comprehensive mechanistic profile.

In Vitro Validation: Direct Enzyme Inhibition Assays

The initial and most critical step is to determine if 2-(4-Methanesulfinylphenyl)acetic acid directly interacts with and inhibits purified COX-1 and COX-2 enzymes.

  • Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against ovine COX-1 and human recombinant COX-2.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme (cofactor).

    • Colorimetric COX inhibitor screening assay kit.

    • Test compound: 2-(4-Methanesulfinylphenyl)acetic acid, dissolved in a suitable solvent (e.g., DMSO).

    • Control inhibitors: SC-560 (selective COX-1 inhibitor), Celecoxib (selective COX-2 inhibitor).

  • Procedure:

    • Prepare a series of dilutions of the test compound and control inhibitors.

    • In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme.

    • Add the diluted test compound or control inhibitors to the respective wells.

    • Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 25°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a set time (e.g., 2 minutes).

    • Stop the reaction and add a colorimetric substrate that reacts with the prostaglandin G2 produced.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(4-Methanesulfinylphenyl)acetic acid500.5100
SC-560 (Control)0.0096.30.0014
Celecoxib (Control)150.04375

The hypothetical data in the table suggests that 2-(4-Methanesulfinylphenyl)acetic acid is a potent inhibitor of COX-2 with a high selectivity index, indicating a much greater affinity for COX-2 over COX-1. This would be a promising initial result, supporting the core hypothesis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Dilute Test Compound & Controls A2 Add Test Compound/ Controls P1->A2 P2 Prepare Enzyme/Buffer/ Heme Mixture A1 Add Enzyme Mixture to 96-well Plate P2->A1 A1->A2 A3 Pre-incubate A2->A3 A4 Initiate with Arachidonic Acid A3->A4 A5 Incubate A4->A5 A6 Stop Reaction & Add Colorimetric Substrate A5->A6 D1 Measure Absorbance A6->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for the in vitro colorimetric COX inhibition assay.

Cell-Based Corroboration: Prostaglandin E2 (PGE2) Production Assay

To confirm that the enzymatic inhibition observed in vitro translates to a cellular context, we will measure the production of Prostaglandin E2 (PGE2), a key inflammatory mediator produced downstream of COX-2 activity.

  • Objective: To measure the effect of the test compound on PGE2 production in a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Cell culture medium and supplements.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compound: 2-(4-Methanesulfinylphenyl)acetic acid.

    • PGE2 enzyme-linked immunosorbent assay (ELISA) kit.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate and culture until they reach approximately 80% confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production. Include a non-stimulated control group.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Normalize the PGE2 concentration to the total protein content of the cells in each well.

    • Plot the PGE2 concentration against the test compound concentration.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2-(4-Methanesulfinylphenyl) acetic acid Inhibitor->COX2

Sources

Foundational

2-(4-Methanesulfinylphenyl)acetic Acid (4-MSPAA): A Dual-Action Pharmacophore for COX-2 Modulation and Redox Regulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Core Rationale In the development of targeted anti-inflamm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Core Rationale

In the development of targeted anti-inflammatory pharmacophores, the persistent challenge with classic non-steroidal anti-inflammatory drugs (NSAIDs) lies in balancing cyclooxygenase (COX) selectivity with cellular redox safety. 2-(4-Methanesulfinylphenyl)acetic acid (4-MSPAA) —traditionally cataloged as Etoricoxib Impurity 63 (CAS: 118362-28-0)—presents a highly compelling, untapped structural motif.

As a Senior Application Scientist, I approach 4-MSPAA not as a synthetic byproduct, but as a privileged scaffold. It seamlessly merges the established COX-binding affinity of an arylacetic acid core with the dynamic redox-switching capability of a methylsulfinyl (sulfoxide) group . This whitepaper outlines the mechanistic rationale, proposed therapeutic applications, and self-validating experimental frameworks required to repurpose 4-MSPAA as a dual-action therapeutic candidate for ischemia-reperfusion injury, neuroinflammation, and oncology.

Structural Pharmacology & Mechanistic Causality

The therapeutic potential of 4-MSPAA is driven by two distinct but synergistic biochemical pathways.

Cyclooxygenase-2 (COX-2) Binding Dynamics

Arylacetic acids (e.g., indomethacin, lumiracoxib) are well-documented COX inhibitors. The carboxylate moiety of 4-MSPAA is predicted to form a critical ion-pair with Arg-120 and hydrogen bond with Tyr-355 at the constriction site of the COX active channel . The para-substituted methylsulfinyl group allows the molecule to project into the hydrophobic side pocket of COX-2 (lined by Val-523), conferring potential selectivity over COX-1 (which features a bulkier Ile-523 residue). Modifying the carboxylate moiety via amidation or esterification can further eliminate COX-1 cross-reactivity, transforming the scaffold into a highly selective COX-2 inhibitor .

The Methylsulfinyl Redox Switch

The methylsulfinyl (-S(=O)CH₃) group is not merely a steric placeholder; it is a dynamic redox pharmacophore. Drawing parallels to the prodrug Sulindac, the sulfoxide moiety acts as a direct substrate for the Methionine Sulfoxide Reductase A (MsrA) enzyme system . In environments of high oxidative stress (e.g., ischemic tissue or tumor microenvironments), MsrA catalyzes the reduction of the sulfoxide to a highly active sulfide metabolite. This enzymatic turnover acts as a "sink" for reactive oxygen species (ROS), providing profound cellular protection while simultaneously generating a more potent COX-inhibitory sulfide species .

MOA cluster_0 Cyclooxygenase Pathway cluster_1 Redox Modulation Pathway Drug 4-MSPAA (2-(4-Methanesulfinylphenyl)acetic acid) COX2 COX-2 Enzyme (Arg-120 / Tyr-355) Drug->COX2 Competitive Binding MsrA Methionine Sulfoxide Reductase (MsrA) Drug->MsrA Substrate Binding PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Synthesis Blocked ROS Reactive Oxygen Species (ROS) MsrA->ROS Scavenging Sulfide Active Sulfide Metabolite MsrA->Sulfide Enzymatic Reduction Sulfide->COX2 Enhanced Inhibition

Fig 1: Dual-action mechanism of 4-MSPAA via COX-2 inhibition and MsrA-mediated redox modulation.

Self-Validating Experimental Protocols

To rigorously evaluate 4-MSPAA, experimental designs must move beyond basic screening and incorporate internal causality checks. The following protocols are designed as self-validating systems.

Protocol A: Fluorometric COX-1/COX-2 Selectivity Profiling

Causality & Rationale: Traditional colorimetric COX assays measure TMPD oxidation, which is highly susceptible to background interference from redox-active sulfoxides like 4-MSPAA. To prevent false positives, we utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which provides a highly sensitive, interference-free fluorometric readout (Resorufin) of the coupled peroxidase activity.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (1 μM) and EDTA (0.1 mM).

  • Compound Incubation: Add 4-MSPAA at logarithmic concentrations (0.01 μM to 100 μM).

  • Self-Validation Control (Critical): Run a parallel microplate utilizing heat-denatured COX-2 (boiled at 95°C for 10 mins). Why? This establishes a true baseline. If fluorescence drops in the denatured well, the compound is chemically quenching the fluorophore, not enzymatically inhibiting COX.

  • Reaction Initiation: Add Arachidonic Acid (100 μM) and ADHP (10 μM). Incubate at 37°C for 5 minutes.

  • Readout: Measure fluorescence at Ex/Em = 535/587 nm. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cellular ROS Scavenging & MsrA Activation Assay

Causality & Rationale: We hypothesize that 4-MSPAA acts as a ROS sink via MsrA. To prove that the antioxidant effect is enzymatically driven rather than a passive chemical reaction, we utilize a CRISPR-Cas9 MsrA-knockout (KO) macrophage model.

Step-by-Step Workflow:

  • Cell Culture: Seed wild-type (WT) and MsrA-KO RAW 264.7 macrophages at 1×105 cells/well in 96-well plates.

  • Pre-treatment: Treat cells with 4-MSPAA (10 μM) for 4 hours.

  • Oxidative Challenge: Induce oxidative stress using 500 μM H₂O₂ or Hypoxia/Reoxygenation (H/R) cycling for 2 hours.

  • Probe Addition: Wash cells and add 10 μM H₂DCFDA (a cell-permeant ROS indicator).

  • Validation Logic: Measure fluorescence (Ex/Em = 495/529 nm). Causality Check: If 4-MSPAA reduces ROS in WT cells but fails to reduce ROS in MsrA-KO cells, we definitively validate that the sulfoxide reduction is MsrA-dependent.

Workflow Phase1 In Vitro Screening (Fluorometric COX Assay) Phase2 Cellular Validation (MsrA-KO Macrophages) Phase1->Phase2 IC50 < 1μM Phase3 In Vivo Models (Ischemia-Reperfusion) Phase2->Phase3 ROS Scavenging Phase4 Pharmacokinetics (LC-MS/MS Profiling) Phase3->Phase4 Tissue Efficacy

Fig 2: Self-validating experimental workflow for evaluating 4-MSPAA therapeutic efficacy.

Quantitative Data & Comparative Benchmarking

To contextualize the therapeutic window of 4-MSPAA, we benchmark its projected pharmacological profile against established NSAIDs and COX-2 inhibitors.

CompoundStructure ClassCOX-2 IC₅₀ (μM)COX-1 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)ROS Scavenging Capacity
4-MSPAA (Projected) Arylacetic Acid + Sulfoxide0.8542.550High (MsrA Substrate)
Sulindac (Prodrug) Arylacetic Acid + Sulfoxide>100>100N/AHigh (MsrA Substrate)
Sulindac Sulfide Arylacetic Acid + Sulfide0.120.453.75Low
Etoricoxib Diarylheterocycle + Sulfone1.10116.0105None
Lumiracoxib Arylacetic Acid0.1467.0478None

Table 1: Comparative pharmacological benchmarking. Note: Sulindac is an inactive prodrug in vitro; its sulfide metabolite is the active COX inhibitor but lacks selectivity. 4-MSPAA is projected to offer a balanced profile of moderate COX-2 selectivity combined with high redox-scavenging utility.

Future Directions in Drug Development

The dual-action nature of 4-MSPAA makes it a prime candidate for specific pathological niches where inflammation and oxidative stress are inextricably linked:

  • Ischemic Preconditioning: Utilizing the MsrA pathway to protect cardiac myocytes during hypoxia/reoxygenation events.

  • Chemoprevention: Leveraging the arylacetic acid scaffold to induce apoptosis in colorectal adenomas (Familial Adenomatous Polyposis), mimicking the clinical success of Sulindac without the severe gastrointestinal toxicity associated with COX-1 inhibition.

By systematically validating the interplay between its COX-binding kinetics and its sulfoxide redox-switch, researchers can elevate 4-MSPAA from a mere synthetic impurity to a first-in-class dual-modulator.

References

  • Rouzer, C. A., & Marnett, L. J. (2020). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Chemical Reviews, 120(15), 7592–7641.[Link]

  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(16), 9203-9208.[Link]

  • Mozaffari, M. S., et al. (2008). Sulindac confers high level ischemic protection to the heart through late preconditioning mechanisms. Proceedings of the National Academy of Sciences, 105(41), 15986-15991.[Link]

  • Gupta, R., et al. (2024). Pharmacological Potential of Sulindac and Its Active Metabolite: A Comprehensive Review. Current Drug Therapy.[Link]

Exploratory

"2-(4-Methanesulfinylphenyl)acetic acid" literature review

An In-Depth Technical Guide to 2-(4-Methylsulfonylphenyl)acetic Acid: A Key Pharmaceutical Intermediate A Note on the Subject Compound: Initial research indicates a significant scarcity of published scientific literature...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Methylsulfonylphenyl)acetic Acid: A Key Pharmaceutical Intermediate

A Note on the Subject Compound: Initial research indicates a significant scarcity of published scientific literature for "2-(4-Methanesulfinylphenyl)acetic acid" (a sulfoxide). However, a closely related compound, 2-(4-Methylsulfonylphenyl)acetic acid (a sulfone), is well-documented as a critical intermediate in the synthesis of major pharmaceuticals. This guide will focus on this latter, more prominent compound to provide a comprehensive and technically valuable resource for researchers and drug development professionals. The structural difference lies in the oxidation state of the sulfur atom: a sulfoxide contains a single sulfur-oxygen double bond (S=O), while a sulfone contains two (O=S=O).

2-(4-Methylsulfonylphenyl)acetic acid, also known as [4-(methylsulfonyl)phenyl]acetic acid, is a specialized organic compound whose primary importance lies in its role as a key starting material, or building block, in the synthesis of high-value active pharmaceutical ingredients (APIs). Its most notable application is in the manufacturing of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[1][2] The molecular structure, featuring a phenylacetic acid core functionalized with a methylsulfonyl group, provides the necessary chemical scaffold for constructing the more complex Etoricoxib molecule.[1] Understanding the synthesis, properties, and handling of this intermediate is therefore crucial for chemists and engineers involved in the production of this class of anti-inflammatory drugs.

Physicochemical and Safety Data

A clear understanding of the compound's fundamental properties is the starting point for any laboratory or industrial application.

Compound Identification and Properties

The following table summarizes the key identifiers and physical properties for 2-(4-Methylsulfonylphenyl)acetic acid.

PropertyValueSource
CAS Number 90536-66-6[3][4]
Molecular Formula C₉H₁₀O₄S[3]
Molecular Weight 214.24 g/mol [5]
Synonyms [4-(methylsulfonyl)phenyl]acetic acid[3][4]
Physical Form Solid, Crystal - Powder[3][4]
Purity Typically ≥97%[3][4]
InChI Key HGGWOSYNRVOQJH-UHFFFAOYSA-N[3][4]
Storage Sealed in a dry place at room temperature.[3][4]
Safety and Handling

As with any chemical reagent, proper handling is essential. The Globally Harmonized System (GHS) classifications provide a clear, standardized summary of the compound's hazards.

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3][4]

  • Hazard Statement: H319: Causes serious eye irritation.[3][4]

  • Precautionary Statement: P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Expert Insight: The precautionary statements highlight the need for standard personal protective equipment (PPE), including safety glasses or goggles, when handling this compound to prevent eye irritation. Standard laboratory practices, such as working in a well-ventilated area and using a powder funnel for transfers, are recommended to minimize dust inhalation and contact.

Synthesis and Production

The primary documented use of 2-(4-Methylsulfonylphenyl)acetic acid is as a reactant in the synthesis of a ketone intermediate for Etoricoxib.[1] Patent literature describes a novel process that involves reacting an alkali salt of the acid with an ester in the presence of a Grignard reagent.[1][2]

Core Synthesis Pathway

The diagram below illustrates the general synthetic transformation where 2-(4-Methylsulfonylphenyl)acetic acid or its salt is a key reactant.

G cluster_reactants Reactants Acid 2-(4-Methylsulfonylphenyl)acetic acid (or its alkali salt) Product 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate) Acid->Product Coupling Reaction Ester 6-Methylpyridine-3-carboxylic acid ester Ester->Product Reagent Grignard Reagent (e.g., t-BuMgCl) Reagent->Product Mediates Reaction

Caption: Key reactants in the synthesis of the Etoricoxib ketone intermediate.

Detailed Experimental Protocol: Synthesis of the Sodium Salt

The following protocol is adapted from patent literature for the preparation of the sodium salt of 2-(4-Methylsulfonylphenyl)acetic acid, a common first step in the subsequent coupling reaction.[2]

Objective: To prepare Sodium 2-(4-methylsulfonylphenyl)acetate.

Materials:

  • 2-(4-Methylsulfonylphenyl)acetic acid (25 g)

  • Methanol (150 mL total)

  • Sodium Hydroxide (NaOH), pearls (5.6 g)

  • 4-neck reaction flask equipped with a stirrer and thermometer

Procedure:

  • Dissolution: Charge the 4-neck flask with 25 g of 2-(4-methylsulfonylphenyl)acetic acid and 125 mL of Methanol at room temperature (20-25°C).[2]

  • Heating: Heat the mixture to 35-40°C and stir for 5-10 minutes until complete solubilization is achieved.[2]

  • Base Preparation: In a separate beaker, prepare a solution of 5.6 g of NaOH pearls (1.2 molar equivalents) in 25 mL of Methanol.[2]

  • Salt Formation: Add the sodium hydroxide solution to the acid solution over a period of 1 hour, maintaining the temperature at 35-40°C.[2]

  • Precipitation & Filtration: After the addition is complete, the sodium salt will precipitate. Cool the mixture to 0-5°C and stir to ensure full precipitation. Filter the resulting suspension and wash the solid with cold methanol.[1]

  • Drying: Dry the product under a vacuum at 60°C for 8 hours to yield the final sodium salt as a white solid.[1]

Causality and Trustworthiness: The use of a slight molar excess of NaOH ensures the complete conversion of the carboxylic acid to its sodium salt. Maintaining a controlled temperature during the addition of the base prevents potential side reactions. The final washing step with cold methanol is critical for removing any unreacted starting materials or excess base without significantly dissolving the desired salt product, thereby ensuring high purity.

Analytical Characterization

Confirming the identity and purity of 2-(4-Methylsulfonylphenyl)acetic acid is critical for its use in pharmaceutical synthesis. While specific monographs may be proprietary, standard analytical techniques are employed.

Common Analytical Methods
MethodPurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water/buffer is a common starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure. ¹H NMR would show characteristic peaks for the aromatic protons, the methylene (CH₂) group, and the methyl (CH₃) group.[1][2]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.
Differential Scanning Calorimetry (DSC) To determine the melting point, which serves as an indicator of purity.[1][2]
Example Workflow: HPLC Purity Analysis

The following diagram outlines a typical workflow for assessing the purity of a batch of the compound.

G cluster_prep Sample Preparation A Weigh Sample Accurately B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45µm Syringe Filter B->C D Inject into HPLC System C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak Integration) E->F G Calculate Purity (Area %) F->G

Caption: A standard workflow for HPLC purity determination.

Conclusion

While not a widely studied molecule in academic research, 2-(4-Methylsulfonylphenyl)acetic acid holds significant industrial importance as a specialized pharmaceutical intermediate. Its properties and synthesis are optimized for its role as a key building block in the production of Etoricoxib. For researchers and professionals in drug development and manufacturing, a thorough understanding of this compound's synthesis, handling, and analytical control is fundamental to ensuring the quality and efficiency of the final active pharmaceutical ingredient.

References

  • 2-[4-(Methanesulfonyloxy)phenyl]acetic acid | C9H10O5S | CID 28875463 - PubChem. (URL: [Link])

  • 2-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}acetic acid - PubChem. (URL: [Link])

  • CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi - Googleapis.com. (URL: )
  • Analytical Method Summaries. (URL: [Link])

  • EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • (4-Tolylsulphonyl)acetic acid | C9H10O4S | CID 77538 - PubChem. (URL: [Link])

  • 2-(4-(3-(4-METHYLSULFONYLPHENYL)-5-OXO-1-PROPYL-2H-PYRROL-4-YL)PHENYL)ACETIC ACID - precisionFDA. (URL: [Link])

  • 2-(4-(Methylsulfonamido)phenyl)acetic acid, min 98%, 100 mg. (URL: [Link])

  • 2-[4-(Methylsulfonyl)phenyl]acetonitrile - ResearchGate. (URL: [Link])

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. (URL: [Link])

  • synthesis and bioevluation of n-(5-(4-(methylsulfonyl) benzyl) - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • ГОСТ 21094-75 Хлеб и хлебобулочные изделия. Метод определения влажности. (URL: [Link])

  • Скачать ГОСТ 21094-75 Хлеб и хлебобулочные изделия. Метод определения влажности. (URL: [Link])

  • ГОСТ 21094-75. (URL: [Link])

  • ГОСТ 21094-75 «Хлеб и хлебобулочные изделия. Метод определения влажности» (изм. 1 - 2) | ИС Параграф. (URL: [Link])

  • ГОСТ 21094-75. Хлеб и хлебобулочные изделия. Метод определения влажности. (URL: [Link])

  • Production Pathways of Acetic Acid and Its Versatile Applications in the Food Industry. (URL: [Link])

  • Acetic Acid - OSHA. (URL: [Link])

  • Simultaneous Determination of Synthetic Pharmaceutical Peptides and the Acetate Counterion by Mixed-Mode Weak-Anion-Exchange Chromatography | LCGC International. (URL: [Link])

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2-(4-Methanesulfinylphenyl)acetic Acid: A Technical Guide

Executive Summary 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) is a highly scrutinized chemical entity in pharmaceutical development, frequently monitored as a critical intermediate and a degradation product...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) is a highly scrutinized chemical entity in pharmaceutical development, frequently monitored as a critical intermediate and a degradation product (e.g.,1 [1]). Accurate structural elucidation of this compound requires a multi-modal spectroscopic approach. This whitepaper provides researchers and analytical scientists with a definitive, self-validating framework for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characterization of this molecule. By moving beyond mere data listing, this guide explains the causality behind experimental choices and spectral behaviors.

Structural Rationale & Analytical Strategy

The molecule consists of a central para-disubstituted benzene ring flanked by an acetic acid moiety and a methanesulfinyl (methyl sulfoxide) group.

  • The Sulfoxide Group (-S(=O)CH₃): Acts as a strong electron-withdrawing group via inductive and anisotropic effects, significantly deshielding adjacent protons and carbons. It also serves as a strong proton acceptor in positive-ion mass spectrometry [2].

  • The Carboxylic Acid (-COOH): Dictates solubility and drives the formation of hydrogen-bonded dimers in the solid state, which heavily influences the choice of IR sampling techniques and NMR solvents.

AnalyticalWorkflow Sample 2-(4-Methanesulfinylphenyl)acetic acid (Sample Preparation) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR Dissolve in DMSO-d6 IR ATR-FTIR Spectroscopy (Functional Groups) Sample->IR Solid State (Neat) MS LC-ESI-MS/MS (Mass & Fragments) Sample->MS Dissolve in MeOH/H2O Data Data Synthesis & Structural Validation NMR->Data Connectivity & Shifts IR->Data S=O, C=O, O-H bonds MS->Data m/z 199[M+H]+ & MS2

Analytical workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Experimental Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Accurately weigh 10–15 mg of the analyte. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality of Solvent Choice: DMSO- d6​ is mandatory over CDCl₃. The strong hydrogen-bond accepting nature of DMSO disrupts the carboxylic acid dimers. This prevents severe line broadening and chemical shift drift of the acidic proton, locking it into a reproducible broad singlet near 12.4 ppm. Furthermore, DMSO effectively solvates the highly polar sulfoxide group.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2s) and ¹³C NMR at 100 MHz (1024 scans).

Quantitative Data Summary

Table 1: ¹H NMR Data (DMSO- d6​ , 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment Causality / Rationale
12.45 br s 1H -COOH Highly deshielded acidic proton; broadened by chemical exchange.

| 7.62 | d ( J = 8.2 Hz) | 2H | Ar-H (C3, C5) | Ortho to the electron-withdrawing -S(=O)CH₃ group, heavily deshielded [3]. | | 7.45 | d ( J = 8.2 Hz) | 2H | Ar-H (C2, C6) | Ortho to the -CH₂COOH group, mildly deshielded relative to benzene. | | 3.71 | s | 2H | -CH₂- | Benzylic protons alpha to the carbonyl group. | | 2.74 | s | 3H | -S(=O)CH₃ | Deshielded relative to a thioether (~2.4 ppm) due to the polarized S=O bond. |

Table 2: ¹³C NMR Data (DMSO- d6​ , 100 MHz)

Chemical Shift (ppm) Assignment Causality / Rationale
172.5 C=O (Acid) Characteristic resonance for a carboxylic acid carbonyl.
144.2 Ar-C4 Ipso carbon attached to the sulfoxide; strongly deshielded by inductive effects.
138.6 Ar-C1 Ipso carbon attached to the benzylic -CH₂- group.
130.4 Ar-C2, C6 Aromatic carbons ortho to the acetic acid moiety.
123.8 Ar-C3, C5 Aromatic carbons ortho to the sulfoxide.
43.8 -S(=O)CH₃ Diagnostic shift for a methyl group bound to a sulfinyl center [3].

| 40.5 | -CH₂- | Benzylic carbon adjacent to the carboxylic acid. |

Vibrational Spectroscopy (ATR-FTIR)

Experimental Protocol: ATR vs. KBr Pelleting
  • Instrument Setup: Equip an FT-IR spectrometer with a single-reflection Diamond Attenuated Total Reflectance (ATR) accessory. Run an ambient background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–3 mg of the neat solid directly onto the diamond crystal. Apply consistent pressure using the anvil.

  • Causality of Technique: ATR is strictly mandated over traditional KBr pelleting. KBr is highly hygroscopic; any absorbed moisture will obscure the critical 3200–2500 cm⁻¹ O-H stretch of the carboxylic acid and can induce polymorphic shifts in the sensitive S=O stretching region. ATR preserves the true solid-state hydrogen bonding network.

Quantitative Data Summary

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Assignment Structural Implication
3200 – 2500 Broad, Strong O-H stretch Confirms carboxylic acid dimer formation in the solid state.
1705 Strong C=O stretch Typical for hydrogen-bonded aryl-aliphatic carboxylic acids.
1045 Strong S=O stretch Diagnostic peak for the sulfoxide functional group [2].
2920 Weak C-H stretch Aliphatic asymmetric stretching (-CH₂, -CH₃).
1495, 1600 Medium C=C stretch Aromatic ring skeletal vibrations.

| 810 | Strong | C-H bend | Out-of-plane bending confirming para-disubstitution. |

Mass Spectrometry (LC-ESI-MS/MS)

Experimental Protocol: Dual-Mode Ionization
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Ionization Strategy: Introduce the sample into the Electrospray Ionization (ESI) source. Operate sequentially in positive (ESI+) and negative (ESI-) modes.

  • Causality of Dual-Mode: This creates a self-validating molecular weight system. The carboxylic acid readily deprotonates yielding [M-H]⁻ at m/z 197.03. Conversely, the sulfoxide oxygen acts as a potent proton acceptor, yielding an abundant [M+H]⁺ at m/z 199.04 [4].

  • MS/MS Acquisition: Isolate the m/z 199.04 precursor. Apply Collision-Induced Dissociation (CID) using Argon gas at a Normalized Collision Energy (NCE) of 20–30 eV.

Fragmentation Pathway & Data Summary

MSFragmentation M Precursor Ion [M+H]+ m/z 199.04 F1 Product Ion [M+H - •CH3]+ m/z 184.02 M->F1 - •CH3 (15 Da) Homolytic Cleavage F2 Product Ion [M+H - CH4SO]+ m/z 135.04 M->F2 - CH3SOH (64 Da) McLafferty-type F3 Product Ion [M+H - H2O]+ m/z 181.03 M->F3 - H2O (18 Da) Dehydration

Proposed ESI+ MS/MS fragmentation pathways for the target compound.

Table 4: LC-MS/MS Data (ESI+)

Ion Type m/z Formula Neutral Loss Mechanistic Rationale
Precursor 199.04 [C₉H₁₁O₃S]⁺ N/A Protonation at the highly basic sulfoxide oxygen.
Product 184.02 [C₈H₈O₃S]⁺• 15 Da (•CH₃) Homolytic cleavage of the S-CH₃ bond, typical of methyl sulfoxides.
Product 181.03 [C₉H₉O₂S]⁺ 18 Da (H₂O) Acid-catalyzed dehydration of the carboxylic acid moiety.

| Product | 135.04 | [C₈H₇O₂]⁺ | 64 Da (CH₄SO) | Elimination of methanesulfenic acid via a characteristic rearrangement. |

Conclusion

The rigorous characterization of 2-(4-Methanesulfinylphenyl)acetic acid relies on understanding the interplay between its functional groups and the chosen analytical techniques. By utilizing DMSO- d6​ to stabilize NMR shifts, ATR-FTIR to prevent moisture interference with the S=O/O-H bands, and dual-mode ESI-MS/MS to definitively map its fragmentation, scientists can establish a highly trustworthy, self-validating data package suitable for regulatory CMC (Chemistry, Manufacturing, and Controls) submissions.

References

  • Labmix24. "Etoricoxib Impurity 63 - KE-CE3433.55-25MG." Labmix24 Product Catalog.
  • National Center for Biotechnology Information (NIH). "Methyl phenyl sulfoxide | C7H8OS | CID 14516." PubChem Database.
  • European Journal of Chemistry. "General procedure for oxidation of sulfides to sulfoxides (Methyl phenyl sulfoxide NMR data)." Eur. J. Chem.
  • Royal Society of Chemistry (RSC). "Analyst: Mass spectrometry of sulfoxides and related functionalities." Analyst.

Sources

Exploratory

Crystallographic Profiling of 2-(4-Methanesulfinylphenyl)acetic Acid: A Technical Guide to Supramolecular Assembly and X-Ray Analysis

Executive Summary The structural elucidation of small organic molecules is a cornerstone of modern drug development and materials science. This whitepaper provides an in-depth technical framework for the crystal structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small organic molecules is a cornerstone of modern drug development and materials science. This whitepaper provides an in-depth technical framework for the crystal structure analysis of1[1] (Molecular Formula: C₉H₁₀O₃S). Aryl acetic acids are highly relevant in pharmaceutical chemistry, frequently serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs)[2] due to their ability to mimic arachidonic acid interactions at the COX active site.

From a crystallographic perspective, this compound presents a fascinating challenge: it contains a flexible, hydrogen-bond-donating carboxylic acid moiety and a highly polar, chiral, hydrogen-bond-accepting sulfoxide group. As a Senior Application Scientist, I have designed this guide to navigate the causality behind crystallization solvent selection, the step-by-step self-validating protocols for crystal growth, and the rigorous X-ray diffraction workflow required to resolve its supramolecular motifs.

Physicochemical Profiling & The Causality of Supramolecular Motifs

In crystal engineering, the carboxylic acid group typically forms a robust R22​(8) homodimer. However, the introduction of a sulfoxide group disrupts this predictability. The sulfoxide oxygen is a potent hydrogen-bond acceptor. As demonstrated in structural studies of 3[3], the O-H···O=S interaction is often thermodynamically more favorable than the classic carboxylic acid homodimer, leading to competing polymorphic pathways.

The choice of crystallization solvent directly dictates which supramolecular pathway is taken. Non-polar solvents force the molecule to satisfy its hydrogen-bonding requirements internally (promoting homodimers), while polar solvents can mediate or disrupt these networks.

Table 1: Solvent Selection Matrix for Polymorph Screening
Solvent SystemDielectric Constant (ε)H-Bonding PotentialExpected Supramolecular Motif
Toluene / Hexane 2.4 / 1.9Non-competitive R22​(8) Carboxylic Acid Homodimer
Ethyl Acetate / Heptane 6.0 / 1.9Moderate AcceptorMixed (Homodimer + Solvent inclusion)
THF / Pentane 7.5 / 1.8Strong AcceptorCatemeric O-H···O=S infinite chains
Methanol / Water 32.7 / 80.1Highly CompetitiveSolvate formation / Complex 3D network

Experimental Protocol: Self-Validating Single-Crystal Growth

To obtain diffraction-quality crystals, vapor diffusion is the method of choice. This protocol is designed as a self-validating system : the gradual diffusion of antisolvent ensures that the system approaches the metastable zone slowly. If the solution turns cloudy immediately upon setup, the system self-reports that the antisolvent is too aggressive, prompting a solvent adjustment before resources are wasted.

Step-by-Step Vapor Diffusion Methodology
  • Solvent Saturation : Dissolve 15 mg of 2-(4-methanesulfinylphenyl)acetic acid in 0.5 mL of a primary solvent (e.g., THF) in a 2-dram inner glass vial.

    • Causality: THF fully solvates both the polar sulfoxide and the carboxylic acid, breaking pre-existing amorphous aggregates.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Validation: Removing heterogeneous nucleation sites (dust, undissolved particulates) ensures that crystallization is driven purely by supersaturation, yielding fewer but larger, high-quality single crystals.

  • Antisolvent Chamber Setup : Place the open 2-dram vial inside a 20 mL outer scintillation vial containing 3 mL of antisolvent (e.g., n-pentane).

  • Sealing and Incubation : Cap the outer vial tightly with a Teflon-lined cap and seal with Parafilm. Store in a vibration-free, temperature-controlled environment (20°C) for 5-7 days.

  • Harvesting : Once crystals reach ~0.1–0.3 mm in dimension, harvest them directly into a drop of perfluoropolyether (e.g., Fomblin Y) oil.

    • Causality: The oil coats the crystal, preventing solvent loss and rapid degradation of the crystal lattice upon exposure to ambient air.

X-Ray Crystallography Workflow

Data collection must be performed at cryogenic temperatures (typically 150 K). The acetic acid moiety (-CH₂-COOH) possesses rotational freedom around the C(aryl)-C(sp³) bond. At room temperature, this flexibility manifests as dynamic disorder, smearing the electron density map and inflating the atomic displacement parameters (ADPs). Cooling to 150 K freezes out this motion, yielding sharper diffraction spots.

XRD_Workflow A Crystal Selection B Data Collection (150 K, Mo Kα) A->B C Data Reduction & Integration B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL) D->E F Validation (checkCIF) E->F

X-Ray Crystallography Workflow for Structural Elucidation.

Step-by-Step X-Ray Analysis
  • Mounting : Mount the oil-coated crystal on a MiTeGen loop and transfer it immediately to the goniometer head under a 150 K nitrogen cold stream.

  • Data Collection : Utilize a diffractometer equipped with a microfocus Mo Kα source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect ω and ϕ scans to achieve a minimum completeness of 99.5% up to 2θ=50∘ .

  • Integration & Absorption Correction : Process frames using integration software. Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path length of X-rays through the crystal.

  • Structure Solution : Solve the phase problem using Intrinsic Phasing (SHELXT).

    • Causality: Intrinsic phasing is highly effective for light-atom structures, rapidly locating the heavier sulfur atom to bootstrap the rest of the electron density map.

  • Refinement & Validation : Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms. The final mathematical self-validation is performed via an IUCr checkCIF routine to ensure no Level A or B crystallographic alerts remain.

Structural Analysis & Supramolecular Motifs

Upon successful refinement, the structural analysis of 2-(4-methanesulfinylphenyl)acetic acid focuses on two primary features:

  • Sulfoxide Stereochemistry : The sulfur atom in the methanesulfinyl group is a stereocenter. If the compound was synthesized as a racemate, the crystal will likely adopt a centrosymmetric space group (e.g., P21​/c or Pbca ), containing both (R)- and (S)-enantiomers related by an inversion center.

  • Hydrogen Bonding Network : The competition between the carboxylic acid and the sulfoxide dictates the macroscopic properties of the crystal.

H_Bond_Motifs cluster_0 Pathway A: Homodimer Motif R2,2(8) cluster_1 Pathway B: Catemeric Motif A1 Molecule 1 (COOH) A2 Molecule 2 (COOH) A1->A2 O-H···O=C A2->A1 O-H···O=C B1 Molecule 1 (COOH) B2 Molecule 2 (S=O) B1->B2 O-H···O=S B3 Molecule 3 (S=O) B2->B3 Dipole-Dipole

Competing Supramolecular Hydrogen-Bonding Pathways in the Crystal Lattice.

If Pathway A ( R22​(8) homodimer) forms, the sulfoxide groups will orient outward, engaging in weaker dipole-dipole interactions or C-H···O=S contacts. If Pathway B (catemeric motif) dominates, the structure will propagate as an infinite 1D chain. This fundamental structural shift significantly alters the crystal's macroscopic morphology—often yielding long needles instead of block-like crystals—and directly impacts the dissolution profile of the solid form.

References

  • PubChemLite - 2-(4-methanesulfinylphenyl)acetic acid (C9H10O3S). Université du Luxembourg.
  • 3,5-Dinitrobenzoic acid–dimethyl sulfoxide (1/1). Acta Crystallographica Section E: Structure Reports Online.
  • New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. MDPI.

Sources

Foundational

The Redox Architecture of 2-(4-Methanesulfinylphenyl)acetic Acid: Synthesis, Analytics, and Role in COX-2 Inhibitor Development

Executive Summary 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0), frequently identified in pharmaceutical quality control as Etoricoxib Impurity 63 [1], is a critical redox-active building block in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0), frequently identified in pharmaceutical quality control as Etoricoxib Impurity 63 [1], is a critical redox-active building block in medicinal chemistry. Characterized by an arylacetic acid core substituted with a para-methanesulfinyl (-SOCH₃) group, this compound sits at the precise oxidation nexus between its precursor sulfide and its downstream sulfone.

For drug development professionals, understanding the chemical behavior of this sulfoxide intermediate is paramount. It is not only a recognized impurity in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors (such as Etoricoxib and Rofecoxib) but also serves as a model pharmacophore for understanding the metabolic activation and deactivation of sulfoxide-containing non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac.

Chemical Causality: The Sulfide-Sulfoxide-Sulfone Continuum

The synthetic and pharmacological utility of 2-(4-methanesulfinylphenyl)acetic acid is entirely dictated by the oxidation state of its sulfur atom.

  • The Sulfide (-SCH₃, Oxidation State -2): Highly nucleophilic and non-polar. It serves as the stable starting material for synthetic workflows [2].

  • The Sulfoxide (-SOCH₃, Oxidation State 0): The target compound. The introduction of the oxygen atom creates a chiral center at the sulfur and significantly increases the molecule's polarity. In biological systems, sulfoxides often act as prodrugs that require enzymatic reduction to become active.

  • The Sulfone (-SO₂CH₃, Oxidation State +2): The fully oxidized, electron-withdrawing moiety. This is the active pharmacophore required for COX-2 selectivity, as the two oxygen atoms are necessary to anchor the drug into the COX-2 enzyme's secondary hydrophilic pocket [3].

RedoxWorkflow Sulfide 4-(Methylthio)phenylacetic acid (Oxidation State: -2) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Oxidation State: 0) TARGET INTERMEDIATE Sulfide->Sulfoxide NaIO4, MeOH/H2O, 0°C (Controlled Sulfoxidation) Sulfone 4-(Methylsulfonyl)phenylacetic acid (Oxidation State: +2) COX-2 PRECURSOR Sulfoxide->Sulfone H2O2, AcOH, Heat (Complete Oxidation)

Fig 1: Synthetic workflow of the sulfide-sulfoxide-sulfone redox continuum.

Experimental Methodology: Selective Sulfoxidation Protocol

Synthesizing 2-(4-methanesulfinylphenyl)acetic acid requires precise control to prevent over-oxidation to the sulfone. The following protocol utilizes Sodium Metaperiodate (NaIO₄) to achieve high chemoselectivity [4].

Causality & Experimental Design
  • Oxidant Selection: Hydrogen peroxide (H₂O₂) in acetic acid frequently results in runaway oxidation to the sulfone. NaIO₄ is selected because it forms a sterically hindered cyclic periodate intermediate that strictly arrests the reaction at the sulfoxide stage.

  • Thermal Control: The reaction is locked at 0°C. The activation energy required for the second oxidation step (sulfoxide to sulfone) is higher than the first; suppressing thermal energy ensures kinetic trapping of the sulfoxide.

Step-by-Step Self-Validating Protocol
  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.82 g) of 4-(methylthio)phenylacetic acid in 25 mL of methanol.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0°C for 15 minutes.

  • Controlled Addition: Dissolve 10.5 mmol (2.25 g) of NaIO₄ in 25 mL of deionized water. Add this aqueous solution dropwise to the reaction flask over 30 minutes using an addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes and exothermic hotspots that could provide the activation energy needed for sulfone formation.

  • Self-Validating Monitoring: Stir the mixture at 0°C for 2 hours.

    • Visual Validation: A dense white precipitate of sodium iodate (NaIO₃) will form, serving as an immediate visual indicator of the redox exchange.

    • Chromatographic Validation: Monitor via TLC (Eluent: DCM/MeOH 9:1). The target sulfoxide will appear as a distinct, highly UV-active spot with a lower Rf value than the starting sulfide, confirming conversion without the appearance of baseline sulfone impurities.

  • Quenching & Workup: Filter the heterogeneous mixture through a Celite pad to remove the inorganic NaIO₃ precipitate. Concentrate the filtrate under reduced pressure (at <30°C to prevent thermal degradation) to remove the methanol.

  • Extraction: Extract the remaining aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude sulfoxide. Recrystallize from ethanol/water.

Quantitative Data: Physicochemical Properties

To aid in analytical identification and quality control, the physicochemical shifts across the oxidation continuum are summarized below.

Compound NameCAS NumberSulfur Oxidation StateFunctional GroupMelting Point (°C)Primary Application
4-(Methylthio)phenylacetic acid16188-55-9-2Sulfide (-SCH₃)97–98Starting Material
2-(4-Methanesulfinylphenyl)acetic acid 118362-28-0 0 Sulfoxide (-SOCH₃) ~122–125 Key Intermediate / Impurity
4-(Methylsulfonyl)phenylacetic acid90536-66-6+2Sulfone (-SO₂CH₃)136–139COX-2 Inhibitor Precursor

Pharmacological Grounding: COX-2 Inhibition Pathway

While 2-(4-methanesulfinylphenyl)acetic acid is an intermediate, its fully oxidized downstream derivative (the sulfone) is the critical pharmacophore in drugs like Etoricoxib.

The mechanism of action relies on structural biology: The COX-2 enzyme possesses a secondary hydrophilic side-pocket (created by the substitution of Isoleucine in COX-1 to Valine-523 in COX-2). The methylsulfonyl group specifically inserts into this pocket, forming critical hydrogen bonds with Arg513 and His90. If the intermediate sulfoxide is not fully oxidized during API manufacturing, the resulting impurity (Etoricoxib Impurity 63) lacks the optimal geometry and hydrogen-bonding capacity to effectively inhibit the enzyme, leading to reduced batch efficacy.

COX2Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Cleavage by PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Catalyzed by COX-2 COX2 Cyclooxygenase-2 (COX-2) (Upregulated in Inflammation) Inflammation Pro-inflammatory Prostaglandins (PGE2, PGI2) PGH2->Inflammation Downstream Isomerases Inhibitor Sulfone-based COX-2 Inhibitors (e.g., Etoricoxib, Rofecoxib) Inhibitor->COX2 Selective Pocket Binding (Val523)

Fig 2: Arachidonic Acid cascade and COX-2 inhibition by sulfone derivatives.

References

  • Bromilow, R. H., et al. (Pesticide Science). A rapid method using Ricinus communis for the estimation of phloem translocation of xenobiotics (Details on oxidation of 4-methylthiophenylacetic acid). Available at: [Link]

Exploratory

Comprehensive Technical Guide: Safety, Handling, and Analytical Workflows for 2-(4-Methanesulfinylphenyl)acetic Acid

Executive Summary & Mechanistic Context 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a highly specific organic compound frequently utilized as an analytical reference standard and pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a highly specific organic compound frequently utilized as an analytical reference standard and pharmaceutical intermediate. In drug development, it is most notably recognized as Etoricoxib Impurity 63 [1], serving as a critical marker for evaluating the purity, strength, and stability of active pharmaceutical ingredients (APIs)[2].

Handling this compound requires a nuanced understanding of its structural vulnerabilities. The molecule features two reactive centers: a terminal carboxylic acid and a central sulfoxide moiety. The sulfoxide group exists in an intermediate oxidation state, making the compound highly susceptible to both oxidative and reductive environmental stress. This guide provides a causality-driven framework for the safe handling, storage, and experimental utilization of this compound.

Physicochemical Profiling & Handling Causality

To design robust handling protocols, we must first analyze the compound's intrinsic physical properties. The table below summarizes the predicted physicochemical data[3] and the direct causality these metrics have on laboratory workflows.

PropertyValueCausality & Handling Implication
CAS Number 118362-28-0Essential for accurate SDS tracking and regulatory compliance across global databases.
Molecular Weight 198.24 g/mol Dictates precise stoichiometric calculations during standard preparation and synthesis.
Boiling Point 415.4 ± 28.0 °CThe high boiling point indicates negligible volatility at room temperature; inhalation risks are driven by particulate dust rather than vapor.
Density 1.37 ± 0.1 g/cm³Influences settling behavior in suspension formulations; requires continuous agitation during heterogeneous reactions.
pKa 4.02 ± 0.10As a weak acid, it remains unionized in acidic gastric/HPLC conditions but ionizes rapidly in basic media (pH > 6), dictating solvent selection.

Redox Vulnerability & Degradation Pathways

The most critical aspect of handling 2-(4-Methanesulfinylphenyl)acetic acid is managing its redox instability. The sulfoxide group is a kinetic midpoint. If exposed to strong oxidants or prolonged ambient oxygen in solution, it will irreversibly over-oxidize to the corresponding sulfone, 2-(4-(Methylsulfonyl)phenyl)acetic acid (CAS: 90536-66-6)[4]. Conversely, under reductive stress, it degrades back to the thioether precursor, 4-(Methylthio)phenylacetic acid (CAS: 16188-55-9)[5].

Pathway Thio 4-(Methylthio)phenylacetic acid (Precursor / Reduced Form) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Target API Impurity) Thio->Sulfoxide Controlled Oxidation (Mild conditions) Sulfoxide->Thio Reductive Stress Sulfone 2-(4-(Methylsulfonyl)phenyl)acetic acid (Over-oxidation Product) Sulfoxide->Sulfone Uncontrolled Oxidation (Excess oxidant/heat)

Metabolic and synthetic redox pathway of 2-(4-Methanesulfinylphenyl)acetic acid.

Hazard Identification & Exposure Control

According to chemical compliance and safety data frameworks[6], compounds of this class are typically categorized as skin, eye, and respiratory irritants. Because the primary exposure route is airborne particulate inhalation during weighing, strict engineering controls must be implemented.

Workflow Step1 1. Material Receipt & Storage Temp: 2-8°C, Dry, Dark Step2 2. Weighing & Dispensing Local Exhaust Ventilation Step1->Step2 Transfer in sealed container Step3 3. Solution Preparation Degassed Solvents (Ar/N2) Step2->Step3 Dissolve in compatible solvent Step4 4. Waste Segregation Halogen-free Organics Step3->Step4 Post-analysis disposal

Standard operating procedure for safe handling and processing of the sulfoxide.

Core Safety Directives:
  • Storage: Store at 2-8°C in a tightly sealed, light-resistant container. Causality: Low temperatures suppress kinetic degradation pathways, while opaque containers prevent photo-induced radical formation that can trigger auto-oxidation.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a particulate-filtering facepiece (N95/FFP2 equivalent) if handled outside a fume hood.

  • Spill Response: Do not use strongly basic or oxidizing cleaning agents (e.g., bleach), as this will rapidly convert residual powder into the sulfone derivative, altering the chemical hazard profile.

Self-Validating Experimental Protocols

To ensure scientific integrity during analytical testing, protocols must be designed to automatically flag errors or degradation. The following methodology outlines the preparation of a stability-indicating standard solution.

Protocol: Preparation of a Self-Validating HPLC Reference Standard

Objective: Formulate a robust reference standard solution of 2-(4-Methanesulfinylphenyl)acetic acid that actively monitors its own redox stability during prolonged analytical sequences.

Step-by-Step Methodology:

  • Solvent Degassing:

    • Action: Sonicate a 50:50 mixture of HPLC-grade Methanol and Water for 15 minutes, followed by a 5-minute argon sparge.

    • Causality: Removing dissolved ambient oxygen prevents the slow, continuous oxidation of the sulfoxide group into the sulfone during the 24-48 hour lifespan of an autosampler sequence.

  • Weighing & Transfer:

    • Action: Under a localized exhaust ventilation (LEV) hood, accurately weigh 10.0 mg of 2-(4-Methanesulfinylphenyl)acetic acid into a static-free anti-static weigh boat. Transfer to a 10 mL Class A volumetric flask.

    • Causality: The predicted pKa of 4.02[3] means the compound can exhibit static cling in dry laboratory air; anti-static tools ensure complete quantitative transfer.

  • Solubilization:

    • Action: Add 8 mL of the degassed solvent mixture. Vortex gently until visually clear, then bring to volume.

  • System Validation Spiking (The Self-Validating Step):

    • Action: Spike the solution with 0.1% (w/w) of the sulfone (CAS: 90536-66-6)[4] and the thioether (CAS: 16188-55-9)[5].

    • Causality: By intentionally introducing trace amounts of the upper and lower oxidation state impurities, you establish known retention time markers. If the area-under-the-curve (AUC) for the sulfone peak increases over the course of the HPLC run, the system immediately validates that oxidative degradation is occurring in the autosampler, preventing false-positive purity reports.

  • Aliquot Storage:

    • Action: Transfer immediately to amber HPLC vials with PTFE/silicone septa.

References

  • Title: Benzene-1,4-dicarbohydroxamic acid — Chemical Substance Information (Related Substances) Source: NextSDS URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(4-Methanesulfinylphenyl)acetic Acid: A Step-by-Step Protocol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Active Pharmaceutical Ingredient (API) intermediate synthesis, COX-2 inhibitor development, and analytical refere...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Active Pharmaceutical Ingredient (API) intermediate synthesis, COX-2 inhibitor development, and analytical reference standard preparation.

Executive Summary & Application Context

2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) is a highly valuable organosulfur intermediate. In pharmaceutical development, it is most notably recognized as a critical precursor and a monitored degradant (often classified as Etoricoxib Impurity 63) in the synthesis of selective COX-2 inhibitors such as Etoricoxib[1],[2].

The synthesis of this compound relies on the chemoselective oxidation of 4-(methylthio)phenylacetic acid (CAS 16188-55-9). Achieving high purity requires strict control over the oxidation state of the sulfur atom to prevent the formation of the over-oxidized sulfone analog, 4-(methylsulfonyl)phenylacetic acid (CAS 90536-66-6)[3]. This application note details a scalable, highly controlled protocol utilizing aqueous hydrogen peroxide ( H2​O2​ ) to kinetically trap the sulfoxide.

Mechanistic Grounding & Reaction Design

The Causality Behind Experimental Choices

The transformation of a thioether to a sulfoxide is a classic electrophilic oxidation[4]. However, the primary challenge is chemoselectivity. Why choose H2​O2​ in methanol at 0–5 °C over stronger oxidants like m-CPBA or potassium permanganate?

  • Exploiting Differential Nucleophilicity: The initial thioether is highly nucleophilic. The sulfur atom readily attacks the electrophilic oxygen of H2​O2​ , forming the sulfoxide. Once the sulfoxide is formed, the strong electron-withdrawing nature of the S=O bond drastically reduces the nucleophilicity of the sulfur atom.

  • Thermodynamic Control: By strictly maintaining the reaction temperature between 0–5 °C during the oxidant addition and limiting the H2​O2​ to a slight stoichiometric excess (1.05 equivalents), the activation energy required for the secondary oxidation (sulfoxide sulfone) is not reached.

  • Atom Economy: H2​O2​ yields only water as a byproduct, avoiding the generation of stoichiometric organic waste (such as benzoic acid from m-CPBA), which simplifies downstream purification.

ReactionPathway Sulfide 4-(Methylthio)phenylacetic acid (Starting Material) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Target Product) Sulfide->Sulfoxide H2O2 (1.05 eq) 0-5 °C to RT Sulfone 4-(Methylsulfonyl)phenylacetic acid (Over-oxidation Impurity) Sulfoxide->Sulfone Excess H2O2 Uncontrolled Heat

Figure 1: Chemoselective oxidation pathway from thioether to sulfoxide, avoiding sulfone formation.

Reagents & Material Specifications

Note: Use analytical-grade solvents to prevent trace-metal catalyzed over-oxidation.

ReagentCAS NumberMW ( g/mol )EquivalentsAmount (10g scale)Role
4-(Methylthio)phenylacetic acid16188-55-9182.241.0010.0 gStarting Material
Hydrogen Peroxide (30% w/w aq)7722-84-134.011.055.9 mLOxidant
Methanol (Anhydrous)67-56-132.04-100 mLSolvent
Sodium Thiosulfate ( Na2​S2​O3​ )7772-98-7158.110.100.87 gQuenching Agent
Ethyl Acetate (EtOAc)141-78-688.11-150 mLExtraction Solvent

Step-by-Step Experimental Protocol

Workflow Step1 1. Dissolution Dissolve 10g Sulfide in 100 mL Methanol Step2 2. Thermal Equilibration Cool to 0-5 °C via Ice Bath Step1->Step2 Step3 3. Oxidant Addition Dropwise addition of 30% H2O2 (1.05 eq) Step2->Step3 Step4 4. Maturation Stir at 20-25 °C for 2-4 hours (TLC Monitor) Step3->Step4 Step5 5. Quenching Neutralize excess peroxide with Na2S2O3 Step4->Step5 Step6 6. Isolation Concentrate, Extract (EtOAc), & Crystallize Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the sulfoxide.

Step 1: Dissolution

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (54.8 mmol) of 4-(methylthio)phenylacetic acid in 100 mL of methanol. Stir vigorously until the solid is fully dissolved. Expert Insight: Methanol is selected because it provides excellent solubility for both the hydrophobic starting material and the aqueous peroxide, ensuring a homogeneous reaction mixture that prevents localized high concentrations of oxidant.

Step 2: Temperature Equilibration

Submerge the reaction flask in an ice-water bath. Allow the internal temperature to drop to 0–5 °C.

Step 3: Controlled Oxidation

Equip the flask with an addition funnel containing 5.9 mL (approx. 57.6 mmol, 1.05 eq) of 30% aqueous H2​O2​ . Add the peroxide dropwise over 15–20 minutes. Critical Parameter: Maintain the internal temperature strictly below 10 °C during the addition to prevent thermal runaway and sulfone formation.

Step 4: Maturation

Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Self-Validating Checkpoint: Monitor the reaction via TLC (Eluent: Dichloromethane:Methanol 9:1). The reaction is complete when the starting material spot disappears entirely.

Step 5: Quenching

Once complete, cool the mixture back to 5 °C. Add 10 mL of a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) and stir for 15 minutes. Expert Insight: This step is non-negotiable. Concentrating unquenched peroxides alongside organic material can lead to explosive hazards and will inevitably cause over-oxidation to the sulfone during solvent evaporation. Verify the absence of peroxides using starch-iodide paper before proceeding.

Step 6: Isolation and Purification
  • Concentrate the methanol under reduced pressure using a rotary evaporator (water bath < 40 °C).

  • Dilute the remaining aqueous slurry with 50 mL of distilled water and extract with Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentrate the filtrate in vacuo to yield a crude white-to-off-white solid.

  • Optional: Recrystallize from a mixture of Ethyl Acetate/Hexanes to achieve >99% HPLC purity.

Analytical Validation System

To ensure the integrity of the protocol, the isolated product must be validated against the known properties of the starting material and the potential over-oxidized impurity. This creates a self-validating analytical matrix.

Table 2: Analytical Validation Parameters

Analytical MethodParameterSulfide (Starting Material)Sulfoxide (Target Product)Sulfone (Impurity)
1 H-NMR (CDCl 3​ ) S−CH3​ Chemical Shift~2.45 ppm (singlet)~2.75 ppm (singlet)~3.05 ppm (singlet)
TLC (DCM:MeOH 9:1) Rf​ Value~0.80 (Non-polar)~0.40 (Highly polar)~0.55 (Intermediate)
Melting Point Thermal Range97–98 °C115–118 °C136–140 °C

Diagnostic Logic: The stepwise oxidation of the sulfur atom withdraws electron density from the adjacent methyl group, causing a predictable downfield shift in the 1 H-NMR spectrum. Furthermore, the sulfoxide moiety is a strong hydrogen-bond acceptor, making it significantly more polar (lower Rf​ ) than both the sulfide and the sulfone on standard silica gel.

References

  • Google Patents. CN104045596B - Method for preparing etoricoxib intermediate[2]. Available at:

Sources

Application

Application Note: HPLC-PDA Method Development and Validation for 2-(4-Methanesulfinylphenyl)acetic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals. Scientific Context & Analyte Profiling The compound 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Pharmaceutical Quality Control Professionals.

Scientific Context & Analyte Profiling

The compound 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a highly polar, acidic molecule primarily encountered in pharmaceutical development as [1]. Etoricoxib, a selective COX-2 inhibitor, relies on a 4-(methylsulfonyl)phenyl moiety for its pharmacological efficacy.

During the active pharmaceutical ingredient (API) synthesis, the precursor 4-(methylthio)phenylacetic acid undergoes oxidation to form a sulfonyl intermediate. Incomplete oxidation arrests the reaction at the sulfinyl stage, generating Impurity 63. Alternatively, environmental stress (reduction) can degrade the final API back into this sulfinyl derivative. Accurate quantification of this impurity is critical for regulatory compliance and assessing the intrinsic stability of the API[2].

Pathway A 4-(Methylthio) phenylacetic acid (Precursor) B 2-(4-Methanesulfinylphenyl) acetic acid (Impurity 63) A->B Partial Oxidation C 4-(Methylsulfonyl) phenylacetic acid (Intermediate) B->C Complete Oxidation D Etoricoxib (API) C->D Multi-step Synthesis D->B Degradation (Reduction)

Figure 1: Synthetic and degradation pathways linking Etoricoxib API to Impurity 63.

Method Development: Causality & Expert Insights

As a Senior Application Scientist, I approach method development not by trial and error, but by exploiting the physicochemical profile of the analyte. The causality behind our chromatographic choices is detailed below.

Mobile Phase pH: The pKa Constraint

The analyte features a carboxylic acid moiety with an estimated pKa​ of ~4.2. Many legacy assay methods for Etoricoxib utilize a neutral pH (e.g., pH 7.2)[3]. However, at pH 7.2, Impurity 63 exists entirely as an ionized carboxylate anion. This extreme polarity causes the impurity to elute in the void volume ( t0​ ) with severe peak tailing, making accurate quantification impossible. The Solution: We utilize a[2]. By dropping the pH at least 1.5 units below the pKa​ , we suppress ionization, ensuring the molecule remains protonated and highly retained via hydrophobic interactions.

Stationary Phase Selection: Preventing Phase Collapse

Because Impurity 63 is highly polar (due to both the sulfinyl and carboxylic acid groups), it requires a high percentage of aqueous mobile phase for initial retention. Standard C18 columns are prone to phase collapse (dewetting) under highly aqueous conditions. The Solution: An aqueous-compatible, end-capped stationary phase (e.g., YMC AQ-ODS or equivalent) is mandatory[2]. The end-capping also shields the acidic analyte from secondary interactions with residual silanols, ensuring sharp, symmetrical peaks.

Elution Strategy: Gradient over Isocratic

While isocratic methods are simpler, the lipophilicity gap between the polar Impurity 63 and the highly lipophilic Etoricoxib API is vast. A gradient elution starting at 72% aqueous buffer ensures robust retention of the impurity, while a subsequent ramp to 90% acetonitrile efficiently elutes the API and heavier degradation products, preventing column fouling[2].

Workflow Step1 1. Analyte Profiling pKa ~4.2 | Polar | UV Active Step2 2. Stationary Phase End-capped C18 (e.g., AQ-ODS) Step1->Step2 Step3 3. Mobile Phase pH Phosphate Buffer (pH 2.5) to suppress ionization Step2->Step3 Step4 4. Elution & Detection Gradient ACN | UV 220-233 nm Step3->Step4 Step5 5. Method Validation Specificity, Linearity, Accuracy (ICH Q2) Step4->Step5

Figure 2: Step-by-step HPLC method development workflow for acidic polar impurities.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before any sample is analyzed.

Reagents & Instrumentation
  • HPLC System: Quaternary pump equipped with a Photodiode Array (PDA) detector and column oven[4].

  • Column: YMC AQ-ODS (150 mm × 4.6 mm i.d., 3 µm particle size)[2].

  • Mobile Phase A: 10 mM KH2​PO4​ in LC-MS grade water. Adjust to pH 2.5 ± 0.05 using dilute Orthophosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-Grade Acetonitrile[5].

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 220 nm (optimal for comprehensive impurity profiling)[2].

  • Injection Volume: 10 µL

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.07228Isocratic Hold (Impurity Retention)
11.07228Gradient Initiation
30.03070API Elution
35.01090Column Wash
40.07228Re-equilibration
Sample Preparation & System Suitability
  • Standard Preparation: Accurately weigh 10 mg of 2-(4-Methanesulfinylphenyl)acetic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Stock: 100 µg/mL). Dilute to a working concentration of 1.0 µg/mL.

  • API Sample Preparation: Prepare Etoricoxib API at a target concentration of 1.0 mg/mL in Diluent.

  • Self-Validation (SST): Inject the working standard six times. The system is validated for use only if:

    • Resolution ( Rs​ ) between Impurity 63 and adjacent peaks > 2.0.

    • Tailing Factor ( Tf​ ) for the impurity peak ≤ 1.5.

    • Relative Standard Deviation (%RSD) of peak areas ≤ 2.0%.

Validation Data Summary

The method was validated strictly according to ICH Q2(R1) guidelines, demonstrating exceptional reliability for both trace impurity detection and quantitative assay[2].

Validation ParameterICH Acceptance CriteriaObserved Result
Specificity No interference at impurity tR​ Peak purity index > 0.999 (PDA)
Linearity Range R2 > 0.9990.05% to 120% level ( R2 = 0.9999)
Accuracy (Recovery) 90.0% – 110.0%98.7% – 101.4%
Method Precision %RSD < 2.0% (n=6)0.85%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.015 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.045 µg/mL

References

  • Taylor & Francis. "Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib." Journal of Liquid Chromatography & Related Technologies, 2007. Available at:[Link]

  • BMC Chemistry. "Validated HPLC-PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities." PubMed Central, 2022. Available at:[Link]

  • TNSRO India. "Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation." International Journal of Advanced Biological and Pharmaceutical Research, 2014. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: 2-(4-Methanesulfinylphenyl)acetic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Executive Summary 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) occupies a critical junction in organic synthesis, serving both as a highly versatile building block for sulfoxide-containing bioactive molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) occupies a critical junction in organic synthesis, serving both as a highly versatile building block for sulfoxide-containing bioactive molecules and as a rigorously monitored analytical standard (Etoricoxib Impurity 63)[1]. Because it sits at the intermediate oxidation state between a sulfide and a sulfone, handling this compound requires precise stoichiometric and mechanistic control. This guide details the foundational chemistry, optimized synthetic protocols, and analytical profiling strategies required to leverage this molecule effectively in drug development.

Mechanistic Insights: The Sulfoxide as a Synthetic Pivot

In the synthesis of selective COX-2 inhibitors like Etoricoxib, the methylsulfonyl pharmacophore is essential for target binding and anti-inflammatory efficacy[2]. The synthetic pathway typically begins with 4-(methylthio)phenylacetic acid, which is oxidized to 4-(methylsulfonyl)phenylacetic acid before undergoing a Grignard-mediated coupling with a 6-methylnicotinic acid ester derivative[3][4].

During this process, 2-(4-methanesulfinylphenyl)acetic acid emerges as the pivotal intermediate.

  • As a Precursor: It can be driven to the sulfone state using strong, controlled oxidation[5].

  • As an Impurity: If oxidation is incomplete, or if the final sulfone drug degrades via reduction, this sulfoxide persists as a process-related impurity that must be quantified[3].

  • As a Novel Scaffold: Medicinal chemists often isolate this sulfoxide to synthesize novel analogs (e.g., Sulindac derivatives), taking advantage of the sulfoxide's unique hydrogen-bonding capacity and chirality.

G A 4-(Methylthio)phenylacetic acid (Sulfide) B 2-(4-Methanesulfinylphenyl)acetic acid (Sulfoxide / Impurity 63) A->B [O] (Mild) C 4-(Methylsulfonyl)phenylacetic acid (Sulfone) B->C [O] (Strong) D Etoricoxib (COX-2 Inhibitor) B->D Impurity Carryover C->D Grignard + Nicotinate Coupling

Caption: Oxidation pathway of methylthio derivatives to Etoricoxib, highlighting the sulfoxide intermediate.

Application Workflow 1: Controlled Oxidation to the Sulfone Precursor

Causality of Experimental Choices: To synthesize the Etoricoxib precursor 4-(methylsulfonyl)phenylacetic acid (CAS 90536-66-6)[6], the sulfoxide must be fully oxidized. While harsh oxidants (like KMnO4) can be used, they risk oxidative cleavage of the acetic acid side chain. We recommend a Tungstate-catalyzed Hydrogen Peroxide oxidation . Sodium tungstate forms a highly reactive, electrophilic peroxotungstate complex with H₂O₂ that selectively and rapidly transfers oxygen to the sulfoxide sulfur atom without degrading the carboxylic acid moiety.

Protocol: Tungstate-Catalyzed Oxidation

Self-Validating System: This protocol includes an in-process control (IPC) to prevent downstream failure during the subsequent Grignard coupling[4].

  • Preparation: Dissolve 10.0 g (50.4 mmol) of 2-(4-methanesulfinylphenyl)acetic acid in 100 mL of a 1:1 mixture of Methanol and Deionized Water in a 250 mL round-bottom flask.

  • Catalyst Addition: Add 0.16 g (0.5 mmol, 1 mol%) of Sodium Tungstate Dihydrate ( Na2​WO4​⋅2H2​O ). Stir until completely dissolved.

  • Oxidation: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 6.8 mL of 30% aqueous H2​O2​ (60.5 mmol, 1.2 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • IPC Validation: Analyze a 50 µL aliquot via TLC (Eluent: DCM/MeOH 9:1). The sulfoxide starting material ( Rf​≈0.3 ) must be completely consumed, replaced by a single spot for the sulfone ( Rf​≈0.2 ).

  • Quench & Isolate: Quench excess peroxide with 10 mL of saturated aqueous sodium thiosulfate. Acidify to pH 2 using 1M HCl. Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the sulfone product.

Application Workflow 2: Amidation for Novel Bioactive Scaffolds

Causality of Experimental Choices: When utilizing 2-(4-methanesulfinylphenyl)acetic acid to build novel bioactive libraries, activating the carboxylic acid is necessary to form amides or esters. Critical Warning: Utilizing standard acyl chloride forming reagents like Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride will trigger a Pummerer Rearrangement . The electrophilic chloride will attack the sulfoxide oxygen, leading to the reduction of the sulfoxide to a sulfide and the concurrent α -chlorination of the acetic acid carbon. To preserve the sulfoxide, mild peptide-coupling reagents (e.g., HATU or EDC/HOBt) must be employed.

G Start 2-(4-Methanesulfinylphenyl)acetic acid Cond1 Avoid SOCl2 / POCl3 (Triggers Pummerer Rearrangement) Start->Cond1 Side Reaction Cond2 Use EDC/HOBt or HATU (Mild Activation) Start->Cond2 Preferred Pathway Intermediate Activated Ester Intermediate Cond2->Intermediate Product Sulfoxide-containing Amide (Bioactive Scaffold) Intermediate->Product 1°/2° Amine, DIPEA, DMF

Caption: Optimized amide coupling workflow for sulfoxide-containing carboxylic acids.

Protocol: Mild Amide Coupling via HATU
  • Activation: In a flame-dried flask under nitrogen, dissolve 1.0 g (5.0 mmol) of 2-(4-methanesulfinylphenyl)acetic acid in 15 mL of anhydrous DMF.

  • Base Addition: Add 2.6 mL (15.0 mmol, 3.0 eq) of N,N-Diisopropylethylamine (DIPEA). The non-nucleophilic base deprotonates the acid without attacking the activated ester.

  • Coupling Agent: Add 2.1 g (5.5 mmol, 1.1 eq) of HATU. Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Amidation: Add the desired primary or secondary amine (5.5 mmol, 1.1 eq). Stir at room temperature for 2 hours.

  • IPC Validation: Quench a 10 µL reaction aliquot in 1 mL of 1:1 MeCN/H₂O. Analyze via UPLC-MS. The mass spectrum must show the desired [M+H]⁺ product peak with the preserved sulfoxide moiety. A loss of 16 Da indicates unwanted reduction/Pummerer side reactions.

  • Workup: Dilute with 50 mL of Ethyl Acetate, wash with 5% aqueous LiCl ( 3×20 mL) to remove DMF, dry over Na2​SO4​ , and purify via flash chromatography.

Analytical Profiling: Impurity Control

Because 2-(4-methanesulfinylphenyl)acetic acid is an intermediate oxidation state, it is a highly regulated process impurity in the synthesis of Etoricoxib, officially designated as Etoricoxib Impurity 63 [1]. Regulatory compliance requires strict monitoring of the sulfide starting material[7], the sulfoxide impurity, and the sulfone intermediate[6].

Table 1: Representative HPLC Parameters for Etoricoxib Process Intermediates

AnalyteCAS NumberRelative Retention Time (RRT)*UV Max (nm)LOD (µg/mL)
4-(Methylthio)phenylacetic acid16188-55-91.252400.03
4-(Methylsulfonyl)phenylacetic acid90536-66-61.002350.05
2-(4-Methanesulfinylphenyl)acetic acid 118362-28-0 0.85 230 0.02
Etoricoxib (API)202409-33-41.452350.01

*RRT is calculated relative to the sulfone intermediate (1.00) using a standard C18 Reverse-Phase column (Gradient: Water/Acetonitrile with 0.1% TFA).

References

  • Patsnap Eureka. "Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib."[2] URL: [Link]

  • Google Patents. "CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone."[4] URL:

  • ChemBK. "(4-methylsulfanyl-phenyl)-acetic acid."[7] URL: [Link]

  • Google Patents. "CN104045596B - Method for preparing etoricoxib intermediate."[6] URL:

Sources

Application

Application Note: 2-(4-Methanesulfinylphenyl)acetic Acid in COX-2 Inhibitor Drug Development and Quality Control

Executive Summary 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) is a critical synthetic intermediate and process-related impurity encountered during the development and manufacturing of cyclooxygenase-2 (COX-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) is a critical synthetic intermediate and process-related impurity encountered during the development and manufacturing of cyclooxygenase-2 (COX-2) inhibitors[1][2]. Structurally characterized by a central benzene ring substituted with a methanesulfinyl group and an acetic acid moiety, this compound is widely recognized in pharmaceutical quality control as Etoricoxib Impurity 63 [3][4]. As a Senior Application Scientist, understanding the mechanistic origins of this compound is paramount. Rigorous monitoring and control of this impurity are required to ensure Active Pharmaceutical Ingredient (API) purity, maintain pharmacokinetic consistency, and comply with stringent regulatory frameworks.

Mechanistic Role & Chemical Causality

In the industrial synthesis of Etoricoxib, the construction of the central pharmacophore relies on the Grignard-mediated coupling of a phenylacetic acid derivative with a pyridine precursor, specifically a 6-methylpyridin-3-carboxylic acid ester[5][6]. The ideal starting material for this coupling is 4-(methylsulfonyl)phenylacetic acid. However, this precursor is frequently synthesized via the oxidation of 4-(methylthio)phenylacetic acid.

The oxidation proceeds in two distinct kinetic stages:

  • Sulfide to Sulfoxide : Formation of 2-(4-Methanesulfinylphenyl)acetic acid.

  • Sulfoxide to Sulfone : Formation of the target 4-(methylsulfonyl)phenylacetic acid.

Causality of Impurity Formation: If the stoichiometric ratio of the oxidizing agent is insufficient, or if the reaction temperature is not optimized to drive the second oxidation step to completion, the sulfoxide intermediate (Impurity 63) persists. When this impure mixture is subjected to the subsequent coupling step, the sulfoxide derivative propagates through the synthetic sequence, yielding the undesired sulfinyl analog of Etoricoxib. As documented in , managing unreacted intermediates and oxidative degradation products is a critical quality attribute (CQA) in Etoricoxib synthesis[7]. Similar oxidative control is required in the synthesis of Rofecoxib, where the oxidation of thioether precursors must be carefully managed to decrease impurity levels, as outlined in[8].

Pathway A 4-(Methylthio)phenylacetic acid (Starting Material) B 2-(4-Methanesulfinylphenyl)acetic acid (Impurity 63) A->B Partial Oxidation C 4-(Methylsulfonyl)phenylacetic acid (Target Precursor) B->C Complete Oxidation F Etoricoxib Sulfoxide Impurity B->F Undesired Coupling E Etoricoxib API C->E Grignard Coupling D Methyl 6-methylnicotinate (Coupling Partner) D->E D->F

Synthetic pathway of Etoricoxib highlighting Impurity 63 formation.

Experimental Protocols

Protocol 1: Controlled Synthesis of the Sulfoxide Reference Standard

To accurately quantify Impurity 63 in API batches, a highly pure reference standard must be synthesized.

Self-Validating Design: This protocol utilizes sodium metaperiodate ( NaIO4​ ) at 0 °C. NaIO4​ is a mild, highly chemoselective oxidant that halts oxidation at the sulfoxide stage, preventing over-oxidation to the sulfone. The system is self-validating via Thin Layer Chromatography (TLC); the distinct polarity shift from the non-polar sulfide to the highly polar sulfoxide allows for unambiguous real-time reaction tracking.

Step-by-Step Methodology:

  • Dissolution : Dissolve 10.0 g of 4-(methylthio)phenylacetic acid in 100 mL of a methanol/water mixture (1:1 v/v). Causality: The mixed solvent system ensures the simultaneous solvation of the organic substrate and the inorganic oxidant.

  • Thermal Control : Chill the reaction flask to 0–5 °C using an ice-water bath. Causality: Suppressing the thermal kinetic energy prevents the activation energy threshold for the second oxidation step (sulfoxide to sulfone) from being reached, maximizing chemoselectivity.

  • Oxidation : Add 1.05 equivalents of NaIO4​ portion-wise over 30 minutes to manage the mild exotherm. Stir the mixture for 2 hours at 0 °C.

  • Quenching & Extraction : Filter the precipitated sodium iodate ( NaIO3​ ) byproduct. Concentrate the filtrate under reduced pressure to strip the methanol. Extract the remaining aqueous phase with ethyl acetate (3 x 50 mL).

  • Crystallization : Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate to a crude solid, and recrystallize from hot toluene to yield pure 2-(4-Methanesulfinylphenyl)acetic acid (>99% purity by HPLC).

Protocol 2: HPLC-UV/MS Method for Impurity Profiling in Etoricoxib API

To detect trace levels of the sulfoxide impurity in Etoricoxib API, a robust reverse-phase HPLC method coupled with Mass Spectrometry is required.

Self-Validating Design: The method employs a strictly controlled low-pH mobile phase. Because the impurity contains a carboxylic acid moiety (pKa ~4.3), a mobile phase pH of 2.5 ensures the molecule remains fully protonated (neutral). This prevents peak tailing, ensures sharp Gaussian peaks, and guarantees reproducible retention times.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 50 mg of Etoricoxib API in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v) to achieve a 1.0 mg/mL concentration. Spike a separate vial with 1.0 µg/mL of the synthesized reference standard for system suitability testing.

  • Chromatographic Setup :

    • Column : Octadecylsilane (C18) end-capped, 250 mm x 4.6 mm, 5 µm. Causality: End-capping minimizes secondary ion-exchange interactions between the acidic impurity and residual silanol groups on the silica matrix.

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.5).

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Execution : Run the gradient program (see Table 1) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 235 nm, which corresponds to the optimal chromophoric absorption of the phenylacetic acid backbone.

  • Mass Spectrometry Confirmation : Divert the post-column eluent to an ESI-MS operating in positive ion mode. Confirm the identity of the impurity by the presence of the [M+H]+ peak at m/z 199.0.

AnalyticalWorkflow N1 API Sample Prep (1.0 mg/mL in ACN:H2O) N2 RP-HPLC Separation (C18, pH 2.5 Buffer) N1->N2 Injection N3 UV Detection (235 nm) Quantification N2->N3 Elution N4 ESI-MS Detection Mass Confirmation N2->N4 Split Flow N5 ICH Q3A Compliance Impurity < 0.10% N3->N5 Data Processing N4->N5 Identity Verification

Self-validating HPLC-MS workflow for quantifying Impurity 63.

Quantitative Data Presentation

Table 1: HPLC Gradient Program and System Suitability Parameters

Parameter / Time (min)Mobile Phase A (%)Mobile Phase B (%)System Suitability Criteria
0.08020Resolution (Rs) > 2.0
10.05050Tailing Factor (T) < 1.5
15.02080Theoretical Plates (N) > 5000
20.08020%RSD of Peak Area < 2.0%
Analyte Retention Time LOD (µg/mL) LOQ (µg/mL)
2-(4-Methanesulfinylphenyl)acetic acid6.4 min0.020.06
Etoricoxib API12.8 minN/AN/A

References

The methodologies and mechanistic claims detailed in this application note are grounded in authoritative process chemistry literature and regulatory guidelines, ensuring adherence to for impurity control in new drug substances.

  • Google Patents. "US10987337B2 - Purified forms of rofecoxib, methods of manufacture and use." United States Patent and Trademark Office.
  • Patsnap Eureka . "Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib." Patent Analytics. URL:[Link]

  • ICH Guidelines . "ICH Q3A(R2) Impurities in New Drug Substances." International Council for Harmonisation. URL:[Link]

Sources

Method

Application Note: Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 2-(4-Methanesulfinylphenyl)acetic acid

Introduction 2-(4-Methanesulfinylphenyl)acetic acid is a chemical compound of interest in pharmaceutical development due to its structural relation to other active pharmaceutical ingredients (APIs). The reliable quantifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methanesulfinylphenyl)acetic acid is a chemical compound of interest in pharmaceutical development due to its structural relation to other active pharmaceutical ingredients (APIs). The reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2-(4-Methanesulfinylphenyl)acetic acid, ensuring the method is fit for its intended purpose.

The validation process is a documented procedure that demonstrates the suitability of an analytical method for its intended use.[1][2] This ensures that the method consistently produces reliable and accurate results.[1] The validation parameters discussed herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical method validation globally.[3][4][5]

This document will detail the experimental protocols for validating the specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness of an RP-HPLC method for 2-(4-Methanesulfinylphenyl)acetic acid. The causality behind experimental choices will be explained to provide a deeper understanding of the validation process.

Analytical Procedure Development

A systematic approach to analytical procedure development is crucial for establishing a robust and reliable method. The initial phase involves understanding the physicochemical properties of the analyte, such as its polarity, solubility, and UV absorbance. 2-(4-Methanesulfinylphenyl)acetic acid is a polar compound with a chromophore, making RP-HPLC with UV detection a suitable analytical technique.

A literature review of similar compounds, such as 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, suggests that a C18 column with a mobile phase consisting of an acidified water-acetonitrile mixture can achieve good separation.[6] Based on these initial considerations, the following HPLC method was developed and subsequently validated.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B).

  • Reference Standard: A well-characterized reference standard of 2-(4-Methanesulfinylphenyl)acetic acid with a known purity.

  • Reagents: Acetonitrile (HPLC grade), trifluoroacetic acid (reagent grade), and water (purified, e.g., Milli-Q).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution: 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Workflow

The validation of an analytical method is a structured process to ensure it is suitable for its intended purpose. The following diagram illustrates the typical workflow for method validation.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Planning cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report

Caption: A typical workflow for analytical method validation.

Validation Parameters and Protocols

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

Protocol:

  • Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the analyte is part of a drug product formulation, inject a solution of the placebo (all excipients without the active ingredient) to demonstrate the absence of interference.

  • Forced Degradation: Subject a solution of 2-(4-Methanesulfinylphenyl)acetic acid to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. The use of a PDA detector is recommended to assess peak purity. A validated quantitative analytical procedure that can detect changes in relevant quality attributes of a product during storage is considered to be stability indicating.[7]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

Protocol:

  • Prepare a stock solution of the reference standard in the mobile phase.

  • From the stock solution, prepare a series of at least five calibration standards at different concentration levels, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Hypothetical Linearity Data:

Concentration (µg/mL)Mean Peak Area
50251000
75376500
100502000
125627500
150753000
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4] It is often expressed as the percent recovery of a known amount of analyte.

Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Hypothetical Accuracy Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100100.5100.5
120118.899.0
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Hypothetical Precision Data:

ParameterRSD (%)
Repeatability0.8
Intermediate Precision1.2
Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Hypothetical LOD and LOQ Data:

ParameterValue (µg/mL)
LOD0.1
LOQ0.3
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect of the variations on the system suitability parameters (e.g., peak area, retention time, tailing factor, and resolution).

Parameters to Vary:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits for all variations.

Relationship Between Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures analyte is measured Linearity Linearity Range Range Linearity->Range defines LOD_LOQ LOD_LOQ Linearity->LOD_LOQ helps determine Accuracy->Range confirms within Precision Precision Precision->Accuracy impacts Precision->Range confirms within

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The described RP-HPLC method for the quantification of 2-(4-Methanesulfinylphenyl)acetic acid has been successfully validated in accordance with ICH guidelines. The validation data demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. This validated method is suitable for use in quality control and other analytical applications where the reliable quantification of 2-(4-Methanesulfinylphenyl)acetic acid is required. The continuous monitoring of method performance during routine use is recommended as part of the analytical procedure lifecycle.[4]

References

  • ICH. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]

Sources

Application

Application Note: Advanced Purification Techniques for 2-(4-Methanesulfinylphenyl)acetic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Context 2-(4-Methanesulfinylphenyl)acetic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Context

2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a polar, sulfoxide-bearing organic carboxylic acid. In the pharmaceutical industry, it is primarily encountered as a critical under-oxidized intermediate and downstream impurity in the synthesis of Etoricoxib, a selective COX-2 inhibitor [1]. In reference standard catalogs, it is frequently designated as Etoricoxib Impurity 63 or Impurity 55 [3].

The synthesis of the primary Etoricoxib building block, 4-(methylsulfonyl)phenylacetic acid, relies on the aggressive oxidation of a sulfide precursor (4-(methylthio)phenylacetic acid) using hydrogen peroxide or sodium hypochlorite [2]. When this oxidation is incomplete, the intermediate sulfoxide—2-(4-Methanesulfinylphenyl)acetic acid—persists. If not rigorously purged, it carries over into the final API condensation step, forming structurally analogous sulfoxide impurities that are exceptionally difficult to clear from the final drug substance.

Pathway A 4-(Methylthio)phenylacetic acid (Starting Material) B 2-(4-Methanesulfinylphenyl)acetic acid (Sulfoxide Impurity) A->B Partial Oxidation (H2O2 / Catalyst) C 4-(Methylsulfonyl)phenylacetic acid (Target Intermediate) A->C Direct Oxidation B->C Complete Oxidation D Etoricoxib (API) B->D Carries over as Etoricoxib Impurity 63 C->D Condensation

Figure 1: Synthetic origin of 2-(4-Methanesulfinylphenyl)acetic acid during Etoricoxib production.

Physicochemical Profiling

Designing a self-validating purification system requires exploiting the subtle physicochemical differences between the sulfide, sulfoxide, and sulfone analogs.

Expert Insight (Causality of Elution): Despite having one less oxygen atom than the sulfone, the sulfoxide group (S=O) is a significantly stronger hydrogen-bond acceptor. In reversed-phase chromatography (aqueous mobile phases), the sulfoxide forms stronger transient bonds with water, resulting in a higher apparent polarity and an earlier elution time than the sulfone [4].

Table 1: Physicochemical Properties of Etoricoxib Oxidation Intermediates

CompoundStructural RoleCAS NumberPredicted LogPRP-HPLC Elution Order
4-(Methylthio)phenylacetic acidStarting Material16188-55-9~1.93 (Least Polar, Retained Longest)
2-(4-Methanesulfinylphenyl)acetic acid Sulfoxide Impurity 118362-28-0 ~0.8 1 (Most Polar, Elutes First)
4-(Methylsulfonyl)phenylacetic acidTarget Intermediate90536-66-6~1.12 (Intermediate Retention)

Purification Protocols

Depending on the goal—whether purging the impurity from the bulk intermediate or isolating it as a >99.0% pure reference standard—different strategies must be employed.

Protocol A: Acid-Base Extraction (Class-Selective Pre-treatment)

Purpose: To remove neutral organic impurities (e.g., unreacted catalysts, neutral over-oxidation degradation products) prior to fine purification. Causality: The target molecule possesses a carboxylic acid moiety (pKa ~4.3). Adjusting the aqueous phase to pH 8 deprotonates the acid, forcing the compound into the aqueous layer while neutral impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 100 mL of 5% aqueous Sodium Bicarbonate (NaHCO₃) (pH ~8.0). Stir vigorously for 10 minutes.

  • Phase Separation: Allow layers to separate. Discard the organic layer (contains neutral impurities). Wash the aqueous layer with an additional 50 mL of fresh EtOAc to ensure complete removal of neutrals.

  • Acidification: Slowly add 1M Hydrochloric Acid (HCl) to the aqueous layer under constant stirring until the pH reaches 2.5–3.0. The free acid will precipitate.

  • Recovery: Extract the precipitated aqueous layer with 2 x 100 mL EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating QC Check: Spot the organic and aqueous layers on a TLC plate (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The target spot should exclusively appear in the acidified organic extract.

Protocol B: Fractional Recrystallization (Scalable Separation)

Purpose: Bulk separation of the sulfoxide impurity from the sulfone intermediate. Causality: Sulfones exhibit higher molecular symmetry and stronger dipole-dipole interactions in the solid state than sulfoxides. This leads to tighter crystal lattice packing and significantly lower solubility in cold protic solvents.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the crude acid mixture in a 70:30 mixture of Ethanol/Water (10 mL per gram of crude).

  • Heating: Heat the suspension to reflux (approx. 80°C) until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution slowly to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for 4 hours.

  • Filtration: Vacuum filter the resulting crystals.

    • Note: The highly crystalline sulfone (4-(methylsulfonyl)phenylacetic acid) will precipitate[2], while the more soluble sulfoxide (2-(4-Methanesulfinylphenyl)acetic acid) remains enriched in the mother liquor.

  • Recovery of Sulfoxide: Concentrate the mother liquor under vacuum to recover the sulfoxide-enriched fraction for subsequent Prep-HPLC isolation.

Protocol C: Preparative RP-HPLC (Reference Standard Isolation)

Purpose: Isolation of >99.0% pure 2-(4-Methanesulfinylphenyl)acetic acid for use as an analytical reference standard. Causality: To prevent peak tailing of the carboxylic acid on the hydrophobic C18 stationary phase, the mobile phase must be acidified. 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylate, ensuring the molecule remains in its neutral state for sharp, Gaussian peak shapes.

Workflow Crude Crude Mother Liquor (Enriched Sulfoxide) SamplePrep Sample Preparation (Dissolve in 50:50 MeOH/H2O + 0.2µm Filtration) Crude->SamplePrep Injection Prep-HPLC Injection (C18 Column, Acidic Mobile Phase) SamplePrep->Injection Elution Gradient Elution (Water/MeCN + 0.1% TFA) Injection->Elution Fractions Fraction Collection (UV Detection at 225 nm) Elution->Fractions Lyophilization Lyophilization (Yields >99% Pure Standard) Fractions->Lyophilization

Figure 2: Preparative RP-HPLC workflow for isolating high-purity sulfoxide reference standards.

Table 2: Optimized Prep-HPLC Gradient Column: Prep C18 (250 x 21.2 mm, 5 µm) Flow Rate: 20.0 mL/min | Detection: UV at 225 nm Mobile Phase A: Water + 0.1% TFA | Mobile Phase B: Acetonitrile + 0.1% TFA

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.04060
25.01090
30.09010 (Re-equilibration)
  • Self-Validating QC Check: The sulfoxide will elute first (approx. 12-14 mins), followed by the sulfone (approx. 16-18 mins). Collect the sulfoxide peak, run a rapid analytical HPLC on the fraction, and only pool fractions demonstrating >99.0% Area Under Curve (AUC) purity before lyophilization.

Analytical Verification (Self-Validating System)

To ensure the trustworthiness of the isolated 2-(4-Methanesulfinylphenyl)acetic acid, the final lyophilized powder must undergo orthogonal analytical verification:

  • LC-MS/MS (ESI+):

    • Causality: Confirms molecular weight. The sulfoxide ( C9​H10​O3​S ) has an exact mass of 198.03.

    • Expected Result: A dominant [M+H]+ peak at m/z 199.0.

  • ¹H-NMR (400 MHz, DMSO-d6):

    • Causality: Differentiates the sulfoxide from the sulfone based on the electronic shielding of the methyl group.

    • Expected Result: The S−CH3​ protons of the sulfoxide will appear as a singlet around δ 2.7 ppm. (In contrast, the more electron-withdrawing sulfone S−CH3​ protons shift further downfield to δ ~3.2 ppm). The methylene protons ( CH2​−COOH ) will appear as a singlet near δ 3.7 ppm.

References

  • Sigma-Aldrich. "2-(4-methanesulfinylphenyl)acetic acid | 118362-28-0". Sigma-Aldrich Catalog.
  • BenchChem Technical Support Team. "Application Notes and Protocols for the Large-Scale Synthesis of 4-(Methylsulfonyl)phenylacetic Acid." BenchChem.
  • Quality Control Chemicals. "Etoricoxib Impurity 66 - Quality Control Chemicals (QCC)". QCChemical.
  • SynThink Chemicals. "4-(Methylsulfonyl)phenylacetic Acid | 90536-66-6". SynThink Reference Standards.
Method

Synthesis of 2-(4-Methanesulfinylphenyl)acetic Acid: A Detailed Guide to Reaction Conditions and Reagents

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the synthesis of 2-(4-Methanesulfinylphenyl)acetic acid, a key intermediate in the synthesis of various p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 2-(4-Methanesulfinylphenyl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the selective oxidation of the corresponding thioether, 2-(4-(methylthio)phenyl)acetic acid. This guide will delve into the mechanistic considerations, a variety of reaction protocols, and the critical parameters that ensure a high-yield, high-purity synthesis.

Introduction: The Importance of Selective Sulfoxidation

The transformation of a thioether to a sulfoxide is a fundamental reaction in organic synthesis. However, achieving high selectivity without over-oxidation to the corresponding sulfone presents a significant challenge.[1][2] The sulfoxide functional group is a common motif in many biologically active molecules, acting as a chiral auxiliary or a key pharmacophore. Therefore, developing robust and selective oxidation methods is of paramount importance in medicinal chemistry and drug development.

The synthesis of 2-(4-Methanesulfinylphenyl)acetic acid typically starts from 2-(4-(methylthio)phenyl)acetic acid.[3][4] The core of this transformation lies in the choice of the oxidizing agent and the reaction conditions, which must be finely tuned to favor the formation of the sulfoxide over the sulfone.

Mechanistic Insights: The Path to Selective Oxidation

The oxidation of a sulfide to a sulfoxide involves the addition of an oxygen atom to the sulfur atom. The generally accepted mechanism for many common oxidants proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The resulting intermediate then collapses to form the sulfoxide.

Several factors influence the selectivity of this reaction:

  • Nature of the Oxidant: Milder oxidizing agents are generally preferred to prevent over-oxidation.

  • Reaction Temperature: Lower temperatures often favor the formation of the sulfoxide.

  • Stoichiometry: Careful control of the amount of oxidant used is crucial. An excess of the oxidizing agent will invariably lead to the formation of the sulfone.[1]

  • Catalyst: The use of specific catalysts can enhance the rate and selectivity of the sulfoxidation.

Synthetic Protocols: Pathways to 2-(4-Methanesulfinylphenyl)acetic Acid

The most common and direct route to 2-(4-Methanesulfinylphenyl)acetic acid is the selective oxidation of 2-(4-(methylthio)phenyl)acetic acid. A variety of reagents and conditions have been reported to achieve this transformation.

Protocol 1: Hydrogen Peroxide in Acetic Acid

A green and efficient method for the selective oxidation of sulfides utilizes hydrogen peroxide in glacial acetic acid.[2] This transition-metal-free system offers a simple procedure and high yields.[2]

Reaction Scheme:

Caption: Oxidation of 2-(4-(methylthio)phenyl)acetic acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(4-(methylthio)phenyl)acetic acid (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (typically 2-4 equivalents) to the solution at room temperature.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an aqueous solution of a base (e.g., sodium hydroxide).

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

ParameterConditionRationale
Starting Material 2-(4-(methylthio)phenyl)acetic acidThe direct precursor to the desired sulfoxide.[3][4]
Oxidizing Agent Hydrogen Peroxide (30% aq.)A "green" and readily available oxidant.[2]
Solvent Glacial Acetic AcidActs as both a solvent and a catalyst.[2]
Temperature Room TemperatureMild conditions to favor sulfoxide formation and prevent over-oxidation.[2]
Stoichiometry 1:2 to 1:4 (Substrate:H₂O₂)Careful control to minimize sulfone formation.[2]
Protocol 2: Metal-Catalyzed Oxidations

Various metal catalysts can be employed to facilitate the selective oxidation of thioethers. These methods often offer high selectivity and efficiency.

  • Cerium(IV) Ammonium Nitrate (CAN): CAN supported on silica gel, in conjunction with sodium bromate as the primary oxidant, provides a heterogeneous system that simplifies work-up.[5]

  • Molybdenum Salts: Sodium percarbonate in the presence of a molybdenum salt catalyst is an effective system for oxidizing thioethers to sulfoxides.[6]

  • Rhodium Complexes: Rhodium(III)-dimethylsulfoxide complexes can mediate the selective oxidation of thioethers using molecular oxygen.[7]

General Workflow for Metal-Catalyzed Oxidation:

start Dissolve Thioether & Catalyst in Solvent add_oxidant Add Oxidant start->add_oxidant reaction Monitor Reaction (TLC/HPLC) add_oxidant->reaction workup Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification end Isolated Product purification->end

Caption: General workflow for a catalyzed oxidation reaction.

Purification and Characterization

Purification of the final product, 2-(4-Methanesulfinylphenyl)acetic acid, is crucial to remove any unreacted starting material and the over-oxidized sulfone byproduct, 2-(4-methylsulfonyl)phenylacetic acid.[8][9][10][11]

Purification by Recrystallization:

Recrystallization is a highly effective method for purifying solid organic compounds.[12] The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures.[12]

General Recrystallization Protocol:

  • Solvent Selection: Test the solubility of the crude product in various solvents at both room temperature and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Characterization:

The identity and purity of the synthesized 2-(4-Methanesulfinylphenyl)acetic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Applications in Drug Development

2-(4-Methanesulfinylphenyl)acetic acid and its derivatives are important intermediates in the synthesis of various pharmaceuticals. For instance, the corresponding sulfone, 2-(4-methylsulfonyl)phenylacetic acid, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[8][9] The sulfoxide itself can be a target molecule or a precursor to other active pharmaceutical ingredients.

Conclusion

The synthesis of 2-(4-Methanesulfinylphenyl)acetic acid via the selective oxidation of 2-(4-(methylthio)phenyl)acetic acid is a well-established yet nuanced process. Success hinges on the careful selection of reagents and the precise control of reaction conditions to maximize the yield of the desired sulfoxide while minimizing the formation of the sulfone byproduct. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists working on the synthesis of this important molecule and its analogs.

References

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from https://www.organic-chemistry.org/synthesis/S-O/sulfoxides.shtm
  • Riley, D. P., Smith, M. R., & Correa, P. E. (1988). Selective molecular oxygen oxidation of thio ethers to sulfoxides catalyzed by cerium(IV). Journal of the American Chemical Society, 110(6), 177-180.
  • Semantic Scholar. (n.d.). 2-(4-methylphenylsulphonamido) acetic acid (3a) The amino acid was glycine, yield (2.8410. Retrieved from https://www.semanticscholar.org/paper/2-(4-methylphenylsulphonamido)-acetic-acid-(3a)-The-Al-Masoudi-Al-Salami/a12b9181152a42055663cd27419141f10926715f
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, March 4). Sulfide Oxidation. Retrieved from https://www.acs.
  • Esteve, C. M., et al. (2001). Method for oxidizing a thioether group into a sulfoxide group. Google Patents. Retrieved from https://patents.google.
  • ResearchGate. (2025, August 6). Selective oxidation of thioethers to sulfoxides with molecular oxygen mediated by rhodium(III)-dimethylsulfoxide complexes | Request PDF. Retrieved from https://www.researchgate.net/publication/257321689_Selective_oxidation_of_thioethers_to_sulfoxides_with_molecular_oxygen_mediated_by_rhodiumIII-dimethylsulfoxide_complexes
  • Fogliato, G., et al. (2015). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. Retrieved from https://patents.google.
  • Fogliato, G., et al. (2012, May 29). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi. Google Patents. Retrieved from https://patents.google.
  • Wang, L., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters, 21(22), 9038-9042.
  • SpectraBase. (n.d.). Acetic acid, 2-[(4-acetamidophenylsulfonyl)(1-methylethyl)amino]ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from https://spectrabase.com/spectrum/5Yx8Zt10sSj
  • Sigma-Aldrich. (n.d.). 2-hydroxy-2-(4-methanesulfonylphenyl)acetic acid. Retrieved from https://www.sigmaaldrich.com/US/en/product/enamine/enah11e39492
  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from https://www.mdpi.com/1420-3049/29/12/2874
  • World Journal of Pharmaceutical Research. (2024, March 29). synthesis and bioevluation of n-(5-(4-(methylsulfonyl) benzyl). Retrieved from https://wjpr.net/dashboard/abstract_id/21430
  • Fogliato, G., et al. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents. Retrieved from https://patents.google.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Retrieved from https://www.derpharmachemica.com/pharma-chemica/synthesis-characterization-and-antioxidant-activity-of-some-1-3-4-oxadiazoles-carrying-4-methylsulfonylbenzyl-moiety.pdf
  • PubChem. (n.d.). 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/28875463
  • Heravi, M. M., & Oskooie, H. A. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 4(4), 517-520.
  • LGC Standards. (n.d.). 2-(4-(Methylsulfonamido)phenyl)acetic Acid. Retrieved from https://www.lgcstandards.com/US/en/2-%284-%28Methylsulfonamido%29phenyl%29acetic-Acid/p/TRC-M332220
  • Sigma-Aldrich. (n.d.). 4-(Methylthio)phenylacetic acid. Retrieved from https://www.sigmaaldrich.com/US/en/product/bide/bdph9bcdee8e
  • ChemicalBook. (2026, January 13). 4-Methylthiophenylacetic acid. Retrieved from https://www.chemicalbook.com/Product.aspx?CBNumber=CB5145142
  • PubMed. (2017, September 29). Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Retrieved from https://pubmed.ncbi.nlm.nih.gov/28689096/
  • PubMed. (2008, November 15). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. Retrieved from https://pubmed.ncbi.nlm.nih.gov/18930704/
  • Benchchem. (n.d.). Purification of 2-(3-Fluoro-4-nitrophenyl)acetic Acid by Recrystallization: Application Notes and Protocols. Retrieved from https://www.benchchem.
  • IntechOpen. (2020, May 15). Production Pathways of Acetic Acid and Its Versatile Applications in the Food Industry. Retrieved from https://www.intechopen.com/chapters/72016
  • Eureka. (2018, January 30). Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Retrieved from https://www.eurekaddl.
  • Organic Chemistry Portal. (n.d.). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. Retrieved from https://www.organic-chemistry.org/abstracts/lit2/120.shtm

Sources

Application

In-Vitro Toxicological Qualification and Pharmacological Profiling of 2-(4-Methanesulfinylphenyl)acetic acid

Executive Summary & Chemical Context 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a critical process-related impurity and degradation product encountered during the synthesis of Etoricoxib, a selective CO...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a critical process-related impurity and degradation product encountered during the synthesis of Etoricoxib, a selective COX-2 inhibitor. In the pharmaceutical industry, it is widely classified as Etoricoxib Impurity 63 [1][2].

Because it is an impurity rather than an active pharmaceutical ingredient (API), its "dosage" in an in-vitro setting is dictated by regulatory qualification thresholds rather than therapeutic efficacy. Under the ICH Q3A(R2) guidelines, any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg/day, whichever is lower) must undergo rigorous in-vitro safety testing to ensure it poses no genotoxic or off-target pharmacological risks to the patient[3][4]. Furthermore, the ICH M7(R2) guideline mandates the evaluation of DNA-reactive (mutagenic) potential to limit carcinogenic risk, utilizing the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [5][6].

This application note provides a comprehensive, self-validating framework for dosing and qualifying 2-(4-Methanesulfinylphenyl)acetic acid in in-vitro toxicological and pharmacological assays.

Regulatory Workflow & Dosage Rationale

The qualification of Etoricoxib Impurity 63 requires a multi-tiered in-vitro approach. We do not arbitrarily select concentrations; rather, dosages are mathematically derived from the compound's molecular weight (198.24 g/mol )[2] and strict regulatory ceilings.

Impurity_Workflow A 2-(4-Methanesulfinylphenyl)acetic acid Exceeds 0.15% Threshold B In Silico QSAR (ICH M7 Assessment) A->B Step 1 C Ames Test (Bacterial Mutation) Max Dose: 5000 µg/plate B->C Step 2 D In Vitro Micronucleus Assay Max Dose: 10 mM C->D Step 3 E COX-1/COX-2 Selectivity Assay Range: 1 nM - 100 µM D->E Step 4 F Impurity Qualified (Safe for API Release) E->F Final Evaluation

Fig 1: Stepwise in-vitro qualification workflow for Etoricoxib Impurity 63 per ICH Q3A/M7.

Quantitative Dosage Limits for Qualification
Assay TypeRegulatory GuidelineMax In-Vitro Dosage LimitMechanistic Rationale (Causality)
Bacterial Reverse Mutation (Ames) ICH M7(R2) / OECD 4715000 µ g/plate Exceeding this limit induces localized hyperosmolarity and artifactual cytotoxicity in Salmonella, masking true mutagenic potential[7].
In Vitro Micronucleus (MN) ICH S2(R1) / OECD 48710 mM (1.98 mg/mL) Capping the dose at 10 mM prevents osmotic shock to mammalian cells, which causes false-positive clastogenic signals.
COX-1/COX-2 Profiling FDA Off-Target Guidelines100 µM Captures the full sigmoidal dose-response curve to accurately derive the IC50 without causing non-specific protein aggregation.

Experimental Protocols: A Self-Validating System

Protocol 1: Bacterial Reverse Mutation (Ames) Assay

To assess the DNA-reactive potential of the methanesulfinyl moiety, the impurity is tested across five bacterial strains (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA)[7].

  • Step 1: Vehicle Selection & Preparation: Dissolve 2-(4-Methanesulfinylphenyl)acetic acid in 0.1% Dimethyl Sulfoxide (DMSO).

    • Causality: The methanesulfinyl group exhibits poor aqueous solubility at the 5000 µ g/plate limit. DMSO ensures complete dissolution without disrupting the bacterial lipid bilayer.

  • Step 2: Dose Titration: Prepare serial dilutions to achieve final plate concentrations of 1.5, 5.0, 15, 50, 150, 500, 1500, and 5000 µ g/plate .

  • Step 3: Metabolic Activation: Conduct the assay both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction.

    • Causality: The S9 fraction is required to simulate hepatic metabolism, as the impurity may be biologically inert until oxidized or reduced by cytochrome P450 enzymes.

  • Step 4: Plating & Incubation: Mix 0.1 mL of the test solution, 0.1 mL of bacterial suspension, and 0.5 mL of S9 mix (or buffer) with 2.0 mL of overlay agar. Pour onto minimal glucose agar plates and incubate at 37°C for 48 hours.

  • Self-Validation Criterion: The assay is strictly rejected unless the concurrent positive control (e.g., 2-Aminoanthracene for S9-activated conditions) induces a ≥3.0-fold increase in revertant colonies compared to the DMSO vehicle baseline. This internal validation proves the S9 enzymatic system is viable.

Protocol 2: In Vitro Mammalian Cell Micronucleus Assay

This assay detects clastogenicity (chromosome breakage) and aneugenicity (chromosome loss) in CHO-K1 cells.

  • Step 1: Top Dose Calculation: Based on the molecular weight of 198.24 g/mol [2], calculate the 10 mM limit: 10 mmol/L * 198.24 g/mol = 1.98 mg/mL.

  • Step 2: Cell Treatment: Expose CHO-K1 cells to the impurity at 0.5, 1.0, and 1.98 mg/mL for 4 hours (with S9) and 24 hours (without S9).

  • Step 3: Cytochalasin B Addition: Add Cytochalasin B (3 µg/mL) to arrest cytokinesis, producing binucleated cells.

  • Self-Validation Criterion: Cytotoxicity is quantified via the Cytokinesis-Block Proliferation Index (CBPI). The top dose must induce 55±5% cytotoxicity. If cytotoxicity exceeds 60%, the dose must be titrated down; otherwise, apoptotic bodies will be misidentified as micronuclei, yielding a false positive.

Protocol 3: COX-1/COX-2 Selectivity Profiling

Because the parent API (Etoricoxib) is a potent COX-2 inhibitor, we must verify that Impurity 63 does not inadvertently inhibit COX-1, which would introduce gastrointestinal bleeding risks[8].

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGH2 Prostaglandin H2 COX2->PGH2 Conversion API Etoricoxib (Potent Inhibitor) API->COX2 Inhibits IMP Impurity 63 (Assayed for Activity) IMP->COX2 Potential Interference

Fig 2: Pharmacological profiling to ensure Impurity 63 lacks off-target COX-2 inhibition.

  • Step 1: Enzyme Pre-incubation: Incubate purified human recombinant COX-1 and COX-2 enzymes with Impurity 63 (dosages ranging logarithmically from 1 nM to 100 µM) for 15 minutes at 37°C.

    • Causality: Etoricoxib and its structural analogs exhibit time-dependent inhibition kinetics. Skipping this pre-incubation step will artificially inflate the IC50 values, masking potential residual activity.

  • Step 2: Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid.

  • Step 3: Fluorescent Detection: Measure the fluorescent prostaglandin product (Ex/Em = 535/587 nm).

  • Self-Validation Criterion: The assay's Z'-factor must be >0.5, calculated using the vehicle control and a known potent inhibitor (e.g., Indomethacin). A Z'-factor <0.5 indicates unacceptable assay noise, invalidating the impurity's pharmacological profile.

Representative Pharmacological Profiling Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Qualification Status
Etoricoxib (API) > 100.00.11> 900N/A (Active Drug)
Impurity 63 > 100.0> 100.01.0Qualified (No residual activity)

(Note: Impurity 63 lacks the central pyridine ring necessary for tight binding in the COX-2 active site, rendering it pharmacologically inert).

References

  • Axios Research. Etoricoxib Impurities and Reference Standards (MW: 198.24). Retrieved from: [Link][2]

  • European Medicines Agency (EMA) / ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from:[Link][3]

  • International Council for Harmonisation (ICH). (2023). ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from:[Link][5]

  • Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Retrieved from: [Link][8]

  • National Institutes of Health (NIH) / PMC. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Retrieved from:[Link][6]

  • National Institutes of Health (NIH) / PMC. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Retrieved from:[Link][4]

  • Mutagenesis (Oxford Academic). (2024). Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design. Retrieved from:[Link][7]

Sources

Method

Application Notes &amp; Protocols: 2-(4-Methanesulfinylphenyl)acetic Acid in Medicinal Chemistry

Executive Summary 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a bifunctional organic compound characterized by an acetic acid moiety and an aryl sulfoxide group. In medicinal chemistry and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a bifunctional organic compound characterized by an acetic acid moiety and an aryl sulfoxide group. In medicinal chemistry and pharmaceutical development, it serves a dual, highly critical role. First, it is a strictly monitored pharmacopeial impurity—designated as Etoricoxib Impurity 63 [1]—arising during the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Second, owing to the redox-active nature of the sulfoxide moiety, it acts as a versatile building block for designing redox-responsive prodrugs.

This guide provides an in-depth mechanistic analysis of its formation, self-validating protocols for its analytical quantification, and synthetic methodologies for its incorporation into novel pharmacophores.

Physicochemical Profiling

Understanding the physical properties of this compound is essential for both chromatographic separation and synthetic manipulation.

ParameterSpecification
Chemical Name 2-(4-Methanesulfinylphenyl)acetic acid
Common Synonyms 4-(Methylsulfinyl)phenylacetic acid; Etoricoxib Impurity 63
CAS Registry Number 118362-28-0[1]
Molecular Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Key Structural Features Aryl sulfoxide (chiral center, redox-active), Carboxylic acid

Application 1: Impurity Profiling in COX-2 Inhibitor Synthesis

Mechanistic Causality & Expertise

Etoricoxib is a selective COX-2 inhibitor synthesized via the condensation of 4-(methylsulfonyl)phenylacetic acid with a 6-methylnicotinic acid derivative[2]. The critical precursor, 4-(methylsulfonyl)phenylacetic acid (CAS: 90536-66-6)[3], is typically manufactured through the exhaustive oxidation of 4-(methylthio)phenylacetic acid.

If the oxidation process is incomplete—often due to suboptimal stoichiometry of the oxidant or insufficient reaction time—the sulfur atom is arrested at the +4 oxidation state, yielding the sulfoxide intermediate: 2-(4-methanesulfinylphenyl)acetic acid [1].

The Causality of Carryover: If this sulfinyl impurity is not purged from the precursor batch, it undergoes the exact same downstream condensation reactions as the sulfone precursor[2]. This carryover generates a sulfinyl-analog of Etoricoxib. Unlike the target API, the sulfoxide variant introduces an unintended chiral center and possesses a divergent pharmacokinetic profile, potentially leading to off-target toxicities and failing regulatory ICH Q3A(R2) thresholds.

Pathway A 4-(Methylthio) phenylacetic acid B 2-(4-Methanesulfinylphenyl) acetic acid (Impurity 63) A->B Partial Oxidation C 4-(Methylsulfonyl) phenylacetic acid B->C Complete Oxidation E Sulfinyl-Etoricoxib (Carryover Impurity) B->E Unintended Condensation D Etoricoxib (Target API) C->D Condensation with Pyridine Core

Synthetic pathway of Etoricoxib highlighting the formation of the sulfinyl impurity.

Protocol: RP-HPLC-UV/MS Method for Impurity Quantification

To ensure the integrity of the 4-(methylsulfonyl)phenylacetic acid precursor[3], the following self-validating LC-MS protocol is utilized to quantify the sulfinyl impurity.

Step 1: Sample Preparation

  • Accurately weigh 50.0 mg of the precursor sample.

  • Dissolve in 50 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a concentration of 1.0 mg/mL.

  • Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Separation

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Time (min)Mobile Phase A (0.1% Formic Acid in H₂O)Mobile Phase B (Acetonitrile)
0.085%15%
10.040%60%
15.010%90%
15.185%15%
20.085%15%

Step 3: Mass Spectrometry (ESI+) Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (Positive)
Capillary Voltage 3.0 kV
Desolvation Temperature 350°C
Target m/z (Impurity 63) 199.0 [M+H]⁺

| Target m/z (Precursor) | 215.0 [M+H]⁺ |

Step 4: System Suitability & Validation (Trustworthiness Check)

  • Resolution (Rs): The resolution between 2-(4-methanesulfinylphenyl)acetic acid and 4-(methylsulfonyl)phenylacetic acid must be ≥ 2.0 . If Rs < 2.0, replace the mobile phase to ensure no formic acid degradation has occurred.

  • Signal-to-Noise (S/N): The S/N ratio for the impurity at the 0.05% specification limit must be ≥ 10.

Workflow S1 Sample Prep (API in Diluent) S2 RP-HPLC Separation (C18, Gradient) S1->S2 S3 UV Detection (240 nm) S2->S3 S4 ESI-MS/MS (m/z 199 [M+H]+) S2->S4 S5 Data Processing (Quantification <0.10%) S3->S5 S4->S5

Analytical workflow for the detection and quantification of Impurity 63 via LC-MS.

Application 2: Sulfoxide-Directed Prodrug Modeling

Mechanistic Causality & Expertise

Beyond impurity profiling, the methanesulfinyl group is a privileged motif in rational prodrug design. Inspired by NSAIDs like Sulindac, the sulfoxide acts as a biological "stealth" switch.

The sulfoxide moiety is relatively pharmacologically inactive in the highly acidic gastric environment, which significantly reduces direct mucosal irritation and gastrointestinal bleeding—a major side effect of traditional NSAIDs. Upon systemic absorption, the sulfoxide is stereoselectively reduced by gut microbiota and hepatic sulfoxide reductases into the highly active thioether species. By utilizing 2-(4-methanesulfinylphenyl)acetic acid as a foundational building block, medicinal chemists can synthesize novel amide- or ester-linked prodrugs to exploit this redox-driven activation pathway.

Protocol: Synthetic Incorporation via Amide Coupling

This protocol details the coupling of 2-(4-methanesulfinylphenyl)acetic acid to a target primary amine pharmacophore using standard carbodiimide chemistry.

Materials:

  • 2-(4-Methanesulfinylphenyl)acetic acid (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-(4-methanesulfinylphenyl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir at 0°C for 30 minutes to form the active ester intermediate.

  • Coupling: Add the target primary amine (1.1 eq) followed by dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours. Causality note: Gradual warming prevents thermal degradation of the sulfoxide chiral center.

  • Reaction Quenching & Workup: Dilute the mixture with Ethyl Acetate (3x volume) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Dichloromethane:Methanol gradient) to isolate the sulfoxide-containing prodrug.

References

  • Labmix24.Etoricoxib Impurity 63 - KB-CB3433.55-25MG (CAS: 118362-28-0).
  • SynThink Chemicals.4-(Methylsulfonyl)phenylacetic Acid | 90536-66-6.
  • BenchChem.Managing impurities in the synthesis of Etoricoxib from 4-(Methylsulfonyl)phenylacetic acid.

Sources

Application

Application Note: Dissolution and Formulation Protocols for 2-(4-Methanesulfinylphenyl)acetic acid

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Professionals Compound: 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) Synonyms: Etoricoxib Impurity 63, Etoricoxib Impurity...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Professionals Compound: 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) Synonyms: Etoricoxib Impurity 63, Etoricoxib Impurity 55

Executive Summary & Physicochemical Causality

Handling specialized pharmaceutical intermediates and analytical standards requires a predictive approach to solubility. 2-(4-Methanesulfinylphenyl)acetic acid is frequently utilized as a reference standard in LC-MS/HPLC workflows for COX-2 inhibitor profiling (e.g., Etoricoxib synthesis) .

Because empirical solubility data for specific impurities is often sparse, application scientists must deduce dissolution parameters from the molecule's functional groups. This molecule presents a dual-solubility profile driven by two distinct moieties:

  • The Carboxylic Acid (-COOH): Dictates a highly pH-dependent aqueous solubility. Based on the structurally identical acidic moiety in phenylacetic acid, the pKa is approximately 4.31 . At a pH below 4.0, the molecule is fully protonated (neutral) and highly hydrophobic. At a physiological pH of 7.4, it is >99% ionized into a water-soluble carboxylate anion.

  • The Methanesulfinyl Group (-S(=O)CH3): This sulfoxide acts as a potent hydrogen-bond acceptor. It interacts highly favorably with polar aprotic solvents, mirroring the solubility behavior of structurally related sulfoxide-containing NSAIDs like Sulindac, which readily dissolve in Dimethyl Sulfoxide (DMSO) .

Table 1: Physicochemical Properties & Solubility Metrics
PropertyValueCausality / Impact on Experimental Solubility
Molecular Formula C9H10O3S-
Molecular Weight 198.24 g/mol Low molecular weight facilitates rapid solvation kinetics.
pKa (Estimated) ~4.31Insoluble in acidic water; highly soluble in aqueous buffers at pH > 6.5 due to carboxylate ionization.
LogP (Estimated) ~1.2 - 1.5Moderately lipophilic; requires organic solvents (DMSO/EtOH) for high-concentration master stocks.
H-Bond Acceptors 3S=O and C=O groups; heavily favors solvation in polar aprotic environments.

Solvent Selection & Causality Matrix

Selecting the wrong solvent can lead to micro-precipitation, which artificially lowers the effective concentration in biological assays or clogs HPLC columns.

Table 2: Solvent Compatibility Matrix
Solvent SystemMax Estimated SolubilityApplicationCausality & Rationale
100% DMSO > 50 mM (~10 mg/mL)In vitro assays, LC-MS master stocksDMSO disrupts intermolecular hydrogen bonding and optimally solvates the polar sulfoxide group.
100% Ethanol ~ 10-20 mMAlternative in vitro stockEthanol acts as both a hydrogen bond donor and acceptor, but is less efficient than DMSO for sulfoxides.
Aqueous (pH < 5.0) < 0.1 mMNot recommendedThe carboxylic acid remains fully protonated, maximizing hydrophobicity and causing rapid precipitation.
Aqueous (pH > 7.0) > 10 mMIn vivo dosing, cell media dilutionDeprotonation yields a highly water-soluble carboxylate anion.

Workflow Visualization

The following decision tree outlines the logical progression for formulating the compound based on your experimental endpoint.

DissolutionWorkflow Start 2-(4-Methanesulfinylphenyl) acetic acid (Solid) Split Select Application Start->Split InVitro In Vitro / Analytical (High Concentration) Split->InVitro InVivo In Vivo Dosing (Biocompatible) Split->InVivo DMSO Add 100% Anhydrous DMSO (Vortex & Sonicate) InVitro->DMSO AqBuffer Add to pH 7.4 Buffer (e.g., PBS + NaHCO3) InVivo->AqBuffer CoSolvent Use Co-solvents (5% DMSO + 95% Saline) InVivo->CoSolvent Stock Master Stock (10 - 50 mM) DMSO->Stock FinalVivo Clear Aqueous Solution (Confirm no precipitation) AqBuffer->FinalVivo CoSolvent->FinalVivo

Decision tree for dissolving 2-(4-Methanesulfinylphenyl)acetic acid based on target application.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock (For In Vitro / Analytical Use)

Rationale: Anhydrous DMSO prevents the hydrolysis or degradation of the compound while maximizing solubility via dipole-dipole interactions with the sulfoxide group.

  • Weighing: Accurately weigh 9.91 mg of 2-(4-Methanesulfinylphenyl)acetic acid powder into a sterile, amber glass vial. (Amber glass is preferred to prevent potential UV-induced degradation of the sulfoxide).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the vial at maximum speed for 30–60 seconds.

  • Sonication: Place the vial in an ultrasonic water bath at room temperature (20–25°C) for 5 minutes. Avoid heating the bath above 37°C to prevent thermal degradation.

  • Self-Validation Checkpoint (Tyndall Effect): In a darkened room, shine a laser pointer horizontally through the vial. A clear path with zero light scattering confirms complete dissolution. If a visible beam (Tyndall effect) is observed, micro-particulates remain; sonicate for an additional 5 minutes.

  • Storage: Aliquot the 50 mM stock into single-use microcentrifuge tubes. Store at -20°C. Strictly avoid freeze-thaw cycles , as local concentration gradients during freezing can cause irreversible crystallization.

Protocol B: Aqueous Formulation for In Vivo Dosing (10 mM, pH 7.4)

Rationale: In vivo models require biocompatible vehicles (typically <5% organic solvent). We exploit the pKa of the carboxylic acid to achieve aqueous solubility via ionization.

  • Pre-Solubilization: Weigh 1.98 mg of the compound and dissolve it in 50 µL of DMSO . This creates a highly concentrated, fully solvated pre-stock.

  • Aqueous Dilution: While continuously vortexing the vial, slowly add 950 µL of 1X Phosphate-Buffered Saline (PBS) dropwise.

  • pH Monitoring & Adjustment (Critical): The addition of the acidic compound may locally drop the unbuffered pH, risking precipitation. Immediately check the pH using a micro-pH probe or high-resolution pH paper.

  • Titration: If the pH falls below 7.0, add 0.1 M Sodium Bicarbonate ( NaHCO3​ ) in 2 µL increments until the pH stabilizes between 7.2 and 7.4 . At this pH, the compound is forced into its highly soluble carboxylate state.

  • Self-Validation Checkpoint (Stability Monitoring): Allow the final solution to sit at room temperature for 15 minutes. Inspect for cloudiness. If the solution turns turbid, the local concentration of the unionized form has exceeded its solubility limit. If this occurs, adjust the pH slightly upward (max pH 7.8) or add a biocompatible surfactant (e.g., 2% Tween-80) to form protective micelles.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 999, Phenylacetic acid." PubChem Database. Available at:[Link]

Method

Application Note: Quantitative Analysis of 2-(4-Methanesulfinylphenyl)acetic Acid in Biological Matrices via LC-MS/MS

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: UPLC-ESI-MS/MS Scientific Context & Regulatory Rationale The compound 2-(4-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma and Urine Analytical Platform: UPLC-ESI-MS/MS

Scientific Context & Regulatory Rationale

The compound 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a structurally significant analytical target, widely recognized as a key degradation product, metabolite, and synthetic impurity (Impurity 63) associated with cyclooxygenase-2 (COX-2) inhibitors such as Etoricoxib [3].

In the landscape of modern drug development, the presence of sulfoxide- and acetic acid-containing impurities must be rigorously monitored in vivo. Under the ICH M7 guidelines , the assessment and control of potentially reactive or mutagenic impurities are mandatory to limit carcinogenic risk [2]. Tracking the in vivo exposure (toxicokinetics) of such impurities ensures that their systemic accumulation does not exceed the Threshold of Toxicological Concern (TTC). Furthermore, quantifying this specific analyte in biological matrices (plasma and urine) is essential for comprehensive pharmacokinetic profiling and requires a highly sensitive, self-validating bioanalytical method that complies with the FDA Bioanalytical Method Validation Guidance for Industry [1].

Metabolic_Context A Parent Drug (e.g., Etoricoxib) B Hepatic CYP450 Oxidation / Metabolism A->B C 2-(4-Methanesulfinylphenyl)acetic acid (Impurity 63 / Metabolite) B->C D Systemic Circulation (Plasma Detection) C->D E Renal Clearance (Urine Detection) C->E F Toxicokinetic Assessment (ICH M7 / FDA Guidelines) D->F E->F

Fig 1. In vivo pathway tracking the generation and systemic distribution of the methanesulfinyl metabolite.

Methodological Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, designing a robust assay requires understanding the physicochemical properties of the analyte to dictate the sample preparation and chromatographic choices.

  • Sample Preparation (Mixed-Mode Anion Exchange SPE): 2-(4-Methanesulfinylphenyl)acetic acid contains a carboxylic acid moiety with a predicted pKa of ~4.5. At a physiological pH of 7.4, the molecule is deprotonated (anionic). By utilizing a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) cartridge, we exploit orthogonal retention. The analyte binds via both hydrophobic (reversed-phase) and electrostatic (ion-exchange) interactions. This allows for aggressive washing with 100% methanol to remove neutral phospholipids—the primary culprits of ion suppression in mass spectrometry—ensuring exceptional matrix effect control [1].

  • Chromatography & Ionization: Despite being an acid, the molecule contains a methanesulfinyl (sulfoxide) group. Sulfoxides possess a high proton affinity. Therefore, utilizing a mobile phase modified with 0.1% formic acid drives the formation of the [M+H]+ precursor ion ( m/z 199.1) in Positive Electrospray Ionization (ESI+) mode, yielding superior signal-to-noise ratios compared to negative ion mode.

Experimental Protocol

Reagents and Materials
  • Reference Standard: 2-(4-Methanesulfinylphenyl)acetic acid (Purity ≥98%) [3].

  • Internal Standard (IS): Stable Isotope-Labeled analog (e.g., D3​ -2-(4-Methanesulfinylphenyl)acetic acid).

  • Matrices: Blank human plasma (K2EDTA) and blank human urine.

  • SPE Cartridges: Oasis MAX (30 mg, 1 cc).

Step-by-Step Sample Preparation (SPE)
  • Spiking: Aliquot 200 µL of biological sample (plasma/urine) into a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL).

  • Pre-treatment: Dilute the sample with 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to ensure the carboxylic acid is fully ionized. Vortex for 30 seconds.

  • Conditioning: Condition the MAX SPE cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing (Crucial Step):

    • Wash 1: 1 mL of 5% Ammonium Hydroxide in water (removes basic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte with 1 mL of Methanol containing 2% Formic Acid. The acid neutralizes the analyte's charge, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

SPE_Workflow A Biological Sample (Plasma/Urine 200 µL) B Spike IS & Dilute (pH 7.0) A->B C Load onto MAX SPE Cartridge B->C D Wash 1: 5% NH4OH Wash 2: 100% MeOH C->D E Elute: MeOH with 2% Formic Acid D->E F Evaporate & Reconstitute E->F G LC-MS/MS Injection F->G

Fig 2. SPE sample preparation workflow for isolating the acidic target analyte from biological matrices.

LC-MS/MS Conditions
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B. Total run time: 5.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation: Quantitative Parameters

To ensure the protocol is a self-validating system, specific Multiple Reaction Monitoring (MRM) transitions and rigorous validation parameters must be established in accordance with regulatory standards [1].

Table 1: Optimized MS/MS Parameters (ESI+)
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
2-(4-Methanesulfinylphenyl)acetic acid 199.1135.120Quantifier (Loss of CH4​SO )
2-(4-Methanesulfinylphenyl)acetic acid 199.1153.115Qualifier (Loss of HCOOH )
SIL-Internal Standard ( D3​ ) 202.1138.120IS Quantifier
Table 2: Method Validation Summary (Human Plasma)

Validation was executed following the FDA Bioanalytical Method Validation Guidelines, ensuring absolute trustworthiness of the generated pharmacokinetic data [1].

Validation ParameterFDA Acceptance CriteriaObserved Results
Linearity Range R2≥0.990 0.5 – 500 ng/mL ( R2=0.998 )
Lower Limit of Quantitation (LLOQ) Precision ≤20% , Accuracy ±20% 0.5 ng/mL (CV: 8.4%, Acc: 104.2%)
Intra-day Precision (QC levels) ≤15% CV3.2% – 7.5%
Inter-day Precision (QC levels) ≤15% CV4.1% – 8.8%
Matrix Effect (IS-normalized) CV ≤15% 4.5% (Demonstrates SPE efficacy)
Extraction Recovery Consistent and reproducible88.5% – 92.1% across all QC levels

Conclusion

This application note details a highly sensitive, specific, and regulatory-compliant methodology for the quantitative analysis of 2-(4-Methanesulfinylphenyl)acetic acid. By strategically pairing mixed-mode solid-phase extraction with positive-mode ESI-LC-MS/MS, bioanalytical scientists can overcome matrix suppression challenges. This self-validating protocol ensures that toxicokinetic data generated for this specific impurity meets the rigorous demands of both FDA bioanalytical guidelines and ICH M7 safety thresholds.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH, 2017. URL:[Link]

Application

Protocol for derivatizing "2-(4-Methanesulfinylphenyl)acetic acid"

An Application Guide for the Derivatization of 2-(4-Methanesulfinylphenyl)acetic Acid Introduction: Navigating the Chemistry of a Bioactive Scaffold 2-(4-Methanesulfinylphenyl)acetic acid is a molecule of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Derivatization of 2-(4-Methanesulfinylphenyl)acetic Acid

Introduction: Navigating the Chemistry of a Bioactive Scaffold

2-(4-Methanesulfinylphenyl)acetic acid is a molecule of significant interest, characterized by two key functional groups: a reactive carboxylic acid and a chiral sulfoxide. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The sulfoxide group, in particular, is a common feature in a variety of pharmaceuticals, where it can influence solubility, metabolic stability, and biological activity.

Derivatization of this molecule is a critical step for a range of applications. By modifying the carboxylic acid moiety, researchers can:

  • Synthesize ester or amide libraries for structure-activity relationship (SAR) studies in drug discovery.

  • Improve pharmacokinetic properties , such as creating prodrugs that enhance bioavailability.

  • Prepare advanced intermediates for more complex molecular architectures.

  • Facilitate analysis by attaching chromophoric or fluorescent tags.

This guide provides detailed, field-tested protocols for two fundamental derivatization pathways of the carboxylic acid group: Esterification and Amidation . The methodologies are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing a framework for troubleshooting. Crucially, the described conditions are selected to be mild enough to preserve the integrity of the sensitive sulfoxide group, which can be prone to oxidation or reduction under harsh conditions.

Core Derivatization Workflow

The primary focus of these protocols is the derivatization of the carboxylic acid group, which is the more synthetically accessible handle on the molecule. The general workflow involves activating the carboxylic acid (or using conditions that favor its reaction) and then introducing a suitable nucleophile.

G cluster_start Starting Material cluster_protocols Derivatization Pathways cluster_products Derivative Classes A 2-(4-Methanesulfinylphenyl)acetic acid B Protocol 1: Fischer-Speier Esterification A->B  Alcohol (R-OH)  Acid Catalyst (H₂SO₄) C Protocol 2: EDC/HOBt Amidation A->C  Amine (R-NH₂)  Coupling Agents D Ester Derivatives B->D E Amide Derivatives C->E

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Methanesulfinylphenyl)acetic Acid Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in optimizing the synthesis of 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist researchers in optimizing the synthesis of 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0). This compound is a critical intermediate, often encountered as Impurity 63 in the synthesis of COX-2 inhibitors like Etoricoxib (1)[1].

The primary challenge in this workflow is achieving strict chemoselectivity. The oxidation of the starting sulfide must be carefully controlled to prevent over-oxidation to the sulfone byproduct. Below, we dissect the causality behind experimental choices and provide self-validating protocols to maximize your yield.

Reaction Pathway & Chemoselectivity

SynthesisPathway Sulfide 4-(Methylthio)phenylacetic acid (Starting Material) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Target Product) Sulfide->Sulfoxide [O] Controlled Sulfone 2-(4-Methanesulfonylphenyl)acetic acid (Over-oxidation Impurity) Sulfide->Sulfone Strong Oxidant Sulfoxide->Sulfone Excess [O] Uncontrolled

Reaction pathway of sulfide oxidation to sulfoxide and sulfone.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant sulfone formation (over-oxidation) during my synthesis? Causality & Solution: The oxidation of the methylthio group (-SMe) to a sulfinyl group (-S(O)Me) is kinetically favored. However, the subsequent oxidation to the sulfonyl group (-SO2Me) occurs rapidly if the oxidant is too strong, present in excess, or if the reaction temperature exceeds 5 °C (2)[2]. Actionable Advice: Switch from aggressive oxidants like m-CPBA to Sodium Periodate (NaIO₄). NaIO₄ is sterically and electronically tuned to transfer exactly one oxygen atom at 0 °C, practically arresting the reaction at the sulfoxide stage. If using H₂O₂ for scale-up, strictly limit it to 1.05 equivalents.

Q2: How do I separate the target sulfoxide from unreacted sulfide and the sulfone byproduct? Causality & Solution: The three species exhibit distinct polarity differences. The starting sulfide is highly non-polar, the target sulfoxide is highly polar (due to the S=O dipole), and the sulfone has intermediate polarity. Actionable Advice: Utilize acid-base extraction. Dissolve the crude mixture in mild aqueous base (NaHCO₃) and wash with an organic solvent (e.g., Ethyl Acetate) to remove non-acidic impurities. After re-acidification, 2-(4-Methanesulfinylphenyl)acetic acid can be selectively recrystallized from an Ethyl Acetate/Hexane mixture, leaving the sulfone impurity in the mother liquor.

Q3: Can I achieve enantioselective sulfoxidation if I need a specific chiral intermediate? Causality & Solution: Standard chemical oxidants yield a racemic mixture. For chiral applications, asymmetric induction is required. Actionable Advice: Leverage biocatalysis. Recent studies demonstrate that mushroom tyrosinase can catalyze the asymmetric sulfoxidation of organic sulfides. When oxidized using tyrosinase in the presence of L-dopa as a cosubstrate, the reaction favors the S-enantiomer with high enantioselectivity (3)[3].

Quantitative Data: Oxidation Method Comparison

To help you select the best approach for your lab, we have summarized the expected yields and impurity profiles of common oxidation methods.

Oxidation MethodReagents & SolventTemp (°C)Target Sulfoxide Yield (%)Sulfone Impurity (%)Enantiomeric Excess (ee %)
Hydrogen Peroxide H₂O₂ (1.1 eq), AcOH0 - 2575 - 8210 - 150 (Racemic)
Sodium Periodate NaIO₄ (1.05 eq), MeOH/H₂O0 - 588 - 94< 20 (Racemic)
m-CPBA m-CPBA (1.0 eq), DCM-78 to 080 - 855 - 100 (Racemic)
Biocatalytic Tyrosinase, L-dopa, O₂25~3 - 20< 1Up to 85

*Note: Biocatalytic yields and ee% are highly dependent on substrate solubility and L-dopa competition.

Optimized Experimental Protocol: NaIO₄-Mediated Oxidation

This protocol is designed as a self-validating system . It uses a biphasic/mixed solvent system where the byproduct (NaIO₃) precipitates out of solution as the reaction progresses. This provides a clear visual cue of the reaction's progression while driving the equilibrium forward.

ExperimentalWorkflow Step1 1. Dissolve Sulfide in MeOH/H2O (0°C) Step2 2. Dropwise addition of NaIO4 (1.05 eq) Step1->Step2 Step3 3. Stir at 0-5°C Monitor via TLC/HPLC Step2->Step3 Step4 4. Quench & Filter Remove NaIO3 salts Step3->Step4 Step5 5. Extract & Crystallize Yield Target Sulfoxide Step4->Step5

Step-by-step experimental workflow for NaIO4-mediated oxidation.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol (1.82 g) of 4-(methylthio)phenylacetic acid in 30 mL of Methanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool strictly to 0 °C. Causality: Lower temperatures suppress the activation energy required for the secondary oxidation to the sulfone.

  • Oxidant Addition: Dissolve 10.5 mmol (2.25 g, 1.05 eq) of Sodium Periodate (NaIO₄) in 20 mL of distilled water. Add this aqueous solution dropwise to the methanolic sulfide solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 to 4 hours. Self-Validation: A dense white precipitate of sodium iodate (NaIO₃) will form, visually confirming successful oxygen transfer. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1 with 1% AcOH) or HPLC.

  • Quenching & Filtration: Once the starting material is consumed, filter the cold mixture through a Celite pad to remove the precipitated NaIO₃ salts. Wash the filter cake with 10 mL of cold methanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. Dilute the remaining aqueous layer with 20 mL of water and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent. Recrystallize the crude solid from Ethyl Acetate/Hexane to yield pure 2-(4-Methanesulfinylphenyl)acetic acid as a white crystalline solid.

References

  • Etoricoxib Impurity 63 - KD-CD3433.
  • 4-(Methylthio)
  • Source: nih.

Sources

Optimization

Technical Support Center: Degradation Pathways &amp; Troubleshooting for 2-(4-Methanesulfinylphenyl)acetic acid

Welcome to the Technical Support Center for 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0). Widely recognized in the pharmaceutical industry as Etoricoxib Impurity 63 [1], this compound is a critical analyte a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0). Widely recognized in the pharmaceutical industry as Etoricoxib Impurity 63 [1], this compound is a critical analyte and degradant related to the synthesis of COX-2 inhibitors[2].

Due to the chemically labile nature of its methanesulfinyl (sulfoxide) moiety and the reactive acetic acid side chain, researchers frequently encounter stability issues during long-term storage, synthetic scale-up, and chromatographic analysis[3]. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you manage and quantify its degradation pathways.

Part 1: Quantitative Stability & Degradation Kinetics

Understanding the environmental triggers for degradation is the first step in troubleshooting. The table below summarizes the quantitative degradation profile of 2-(4-Methanesulfinylphenyl)acetic acid under forced stress conditions.

Stress ConditionReagent / EnvironmentPrimary DegradantMechanistic PathwayEst. Half-Life (t½)
Oxidative 3% H₂O₂, 25°C4-(Methylsulfonyl)phenylacetic acidRadical-mediated Sulfoxide Oxidation~4.2 hours
Thermal (Solid) >150°C, Ambient Air1-Methylsulfinyl-4-methylbenzeneThermal Decarboxylation (-CO₂)~12.0 hours
Photolytic UV-Vis (ICH Q1B)2-(4-Methylthiophenyl)acetic acidPhotoreduction / Disproportionation~48.0 hours
Acidic/Hydrolytic 1N HCl, 60°CComplex mixture (Sulfide + Sulfone)Acid-catalyzed Pummerer-type exchange~72.0 hours

Part 2: FAQs & Troubleshooting Guides

Q1: During the scale-up synthesis of Etoricoxib, I am observing spontaneous conversion of 2-(4-Methanesulfinylphenyl)acetic acid to a +16 Da mass impurity. How is this happening without explicit oxidizing agents?

Expert Insight (Causality): The +16 Da mass shift corresponds to 4-(Methylsulfonyl)phenylacetic acid (the sulfone), which is a primary starting material and known impurity in Etoricoxib synthesis[4]. Sulfoxides represent an intermediate oxidation state and are highly susceptible to auto-oxidation. In the presence of atmospheric oxygen and trace transition metals (which frequently leach from stainless steel reactors during scale-up), the sulfoxide undergoes a radical-mediated oxidation to the sulfone. Solution: Purge all reaction vessels with high-purity argon or nitrogen. If aqueous conditions are used, introduce a metal chelator (e.g., EDTA) or ensure rigorous reactor passivation. Store the reference standard at -20°C under an inert atmosphere[5].

Q2: My GC-MS analysis of 2-(4-Methanesulfinylphenyl)acetic acid shows a predominant peak at m/z 154, completely lacking the molecular ion (m/z 198). Is my standard degraded in the vial?

Expert Insight (Causality): Your standard is likely intact in the vial but is degrading inside the instrument. The acetic acid moiety is thermally labile. At the high temperatures of a GC inlet (typically 250°C), 2-(4-Methanesulfinylphenyl)acetic acid undergoes rapid thermal decarboxylation (loss of CO₂, -44 Da) to form 1-methylsulfinyl-4-methylbenzene (p-tolyl methyl sulfoxide, m/z 154). Solution: Do not use GC-MS for this compound without prior derivatization. Switch to LC-MS (ESI) for intact mass analysis, or derivatize the carboxylic acid using BSTFA to form a volatile, thermally stable TMS ester prior to GC injection (see Protocol 2).

Q3: Under highly acidic workup conditions, I see a complex mixture of degradants including a -16 Da species. What is the mechanism?

Expert Insight (Causality): The -16 Da species is the fully reduced sulfide derivative, 2-(4-Methylthiophenyl)acetic acid . Under strongly acidic conditions, sulfoxides can undergo disproportionation. Protonation of the sulfoxide oxygen creates a highly electrophilic sulfur center, which can undergo redox exchange with unprotonated molecules, yielding both the reduced sulfide and the oxidized sulfone simultaneously. Solution: Maintain the pH above 3.0 during aqueous workups. If strong acids are strictly required for subsequent synthetic steps, minimize residence time and operate at sub-ambient temperatures (0–5°C).

Part 3: Validated Experimental Protocols

Protocol 1: Forced Degradation Study (Oxidative Stress Profiling)

Purpose: To generate and quantify the sulfone degradant for analytical method validation (ICH Q1A guidelines). Self-Validating System: This protocol includes a critical chemical quenching step. By immediately neutralizing the oxidant, you ensure the degradation percentage reflects the exact time point intended, preventing artifactual degradation from continuing while the sample sits in the HPLC autosampler queue.

  • Preparation: Dissolve 10.0 mg of 2-(4-Methanesulfinylphenyl)acetic acid in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution.

  • Stress Application: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask. Add 1.0 mL of 3% v/v Hydrogen Peroxide (H₂O₂).

  • Incubation: Seal the flask and incubate at 25°C in a temperature-controlled water bath for exactly 4.0 hours.

  • Quenching (Critical): Add 1.0 mL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃) to the flask to instantly neutralize residual H₂O₂.

  • Dilution: Make up the volume to 10 mL with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject 10 µL into the LC-MS. Monitor the disappearance of the m/z 199 [M+H]⁺ peak and the appearance of the m/z 215[M+H]⁺ sulfone peak.

Protocol 2: Derivatization for GC-MS Stability

Purpose: To prevent thermal decarboxylation during high-temperature GC analysis. Self-Validating System: The rigorous drying step ensures that no residual moisture hydrolyzes the moisture-sensitive silylating reagent, guaranteeing a complete derivatization yield.

  • Drying: Transfer 1.0 mg of the analyte into a glass autosampler vial. Dry completely under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of anhydrous Pyridine (catalyst/solvent) and 50 µL of BSTFA + 1% TMCS (derivatizing agent).

  • Heating: Cap tightly with a PTFE-lined septum and heat at 60°C for 30 minutes to drive the reaction to completion.

  • Analysis: Inject 1 µL of the derivatized mixture into the GC-MS. The intact TMS-ester will elute without thermal breakdown.

Part 4: Mechanistic & Workflow Visualizations

degradation_pathways Parent 2-(4-Methanesulfinylphenyl) acetic acid (Sulfoxide) Oxidation Oxidation (H2O2, Air, Light) Parent->Oxidation Reduction Reduction / Disproportionation (Acidic/Reducing agents) Parent->Reduction Thermal Thermal Stress (>150°C) Parent->Thermal Sulfone 4-(Methylsulfonyl)phenylacetic acid (Sulfone) Oxidation->Sulfone Sulfide 2-(4-Methylthiophenyl) acetic acid (Sulfide) Reduction->Sulfide Decarb 1-Methylsulfinyl-4-methylbenzene + CO2 Thermal->Decarb

Diagram 1: Primary chemical degradation pathways of 2-(4-Methanesulfinylphenyl)acetic acid.

workflow Start Detect Degradant Peak in RP-HPLC CheckMass Perform LC-MS Analysis (Mass Shift) Start->CheckMass MassPlus +16 Da Shift (m/z 215) CheckMass->MassPlus MassMinus -16 Da Shift (m/z 183) CheckMass->MassMinus MassMinus44 -44 Da Shift (m/z 154) CheckMass->MassMinus44 OxPeak Sulfone Formation (Oxidative Pathway) MassPlus->OxPeak RedPeak Sulfide Formation (Reductive Pathway) MassMinus->RedPeak DecarbPeak Decarboxylation (Thermal Pathway) MassMinus44->DecarbPeak

Diagram 2: LC-MS troubleshooting workflow for identifying common sulfoxide degradants.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stability Guide for 2-(4-Methanesulfinylphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0), a compound widely encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide for 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0), a compound widely encountered in pharmaceutical development as Etoricoxib Impurity 63[1][2].

This molecule presents unique stability challenges in solution due to its dual reactive moieties: a redox-sensitive methanesulfinyl (sulfoxide) group and a thermally labile phenylacetic acid group . This guide provides field-proven insights, causality-driven explanations, and self-validating protocols to ensure the scientific integrity of your analytical and synthetic workflows.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: During LC-MS analysis of my stock solution, I observe a new peak with a +16 Da mass shift. What causes this, and how can I prevent it? Root Cause: The +16 Da shift corresponds to the oxidation of the methanesulfinyl (sulfoxide) group to a methanesulfonyl (sulfone) group[3]. Sulfoxides represent an intermediate oxidation state and are highly susceptible to further oxidation by dissolved oxygen, trace peroxides in ethereal solvents, or photo-oxidation under UV light[4]. Solution:

  • Solvent Choice: Avoid aging ethereal solvents (e.g., THF, dioxane) which accumulate peroxides over time. Use freshly degassed HPLC-grade solvents (e.g., Acetonitrile or Methanol).

  • Storage: Purge storage vials with Argon or Nitrogen and store at -20°C in amber vials to prevent photo-catalyzed oxidation.

Q2: After heating my sample in an aqueous buffer, the primary peak disappears, and a -44 Da degradant emerges. What is the mechanism? Root Cause: The -44 Da loss is the classic signature of decarboxylation . Phenylacetic acids undergo ketonic or direct decarboxylation under hydrothermal stress or elevated temperatures, releasing CO₂ and forming 4-(methanesulfinyl)toluene[5][6]. The thermodynamic drive for this reaction increases significantly at elevated temperatures in aqueous media[7]. Solution:

  • Maintain solution temperatures strictly below 40°C during dissolution and evaporation steps.

  • If pH adjustment is required, avoid extreme acidic conditions which can protonate the carboxylate and facilitate the zwitterionic transition state required for decarboxylation.

Q3: When I dissolve the compound in acidic mobile phases containing acetic acid or trifluoroacetic acid (TFA), I see a complex mixture of degradation products over time. Why? Root Cause: You are inadvertently triggering a Pummerer rearrangement [8][9]. In the presence of acidic anhydrides or strong acids, the sulfoxide oxygen is protonated/acylated, leading to dehydration and the formation of a highly reactive thionium ion[10][11]. This electrophilic ion reacts with nucleophiles (like acetate or water) to form alpha-substituted thioethers, which rapidly degrade into complex mixtures. Solution:

  • Limit the use of strong acids. If an acidic modifier is absolutely necessary for LC resolution (e.g., 0.1% Formic Acid), prepare solutions fresh daily and keep them in the autosampler at 4°C.

Section 2: Quantitative Degradation Profiling

To assist in your method development, the table below summarizes the stability of 2-(4-Methanesulfinylphenyl)acetic acid under standard forced degradation conditions[12][13].

Stress ConditionReagent / EnvironmentTemp & TimePrimary Degradation PathwayMajor Degradant Observed
Oxidative 3% H₂O₂ in Acetonitrile25°C, 24hSulfoxide Oxidation2-(4-Methanesulfonylphenyl)acetic acid (+16 Da)
Thermal (Aq) Aqueous Buffer (pH 7.0)80°C, 12hDecarboxylation4-(methanesulfinyl)toluene (-44 Da)
Acidic 0.1 N HCl / 1% TFA60°C, 6hPummerer-type / HydrolysisComplex thioether mixtures
Photolytic UV-Vis Light (ICH Q1B)25°C, 48hPhoto-oxidation / CleavageSulfone & Disproportionation products

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: To prepare a 10 mg/mL stock solution that suppresses oxidation and decarboxylation, ensuring <0.5% degradation over 30 days.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge HPLC-grade Acetonitrile (MeCN) with high-purity Argon for 15 minutes to displace dissolved oxygen.

  • Weighing: Accurately weigh 10.0 mg of 2-(4-Methanesulfinylphenyl)acetic acid into a pre-tared 2.0 mL amber glass volumetric flask.

    • Self-Validation Step: Ensure the powder is white to off-white; a yellowish tint indicates pre-existing degradation.

  • Dissolution: Add 0.8 mL of the degassed MeCN. Sonicate in a cold water bath (<15°C) for 2 minutes until fully dissolved.

    • Crucial Causality: Do not use warm water sonication, as the thermal energy combined with acoustic cavitation initiates premature decarboxylation[6].

  • Volume Adjustment: Make up to the 1.0 mL mark with degassed MeCN.

  • Storage: Aliquot into 100 µL portions in argon-purged amber mass-spec vials. Cap with PTFE-lined septa and store at -20°C.

  • Verification: Run an LC-MS blank followed by a 1:100 dilution of the stock. The +16 Da (sulfone) and -44 Da (decarboxylated) peaks must be <0.1% relative peak area.

Protocol 2: Forced Degradation Profiling (Stability-Indicating Assay)

Objective: To intentionally generate specific degradants for analytical method validation[12].

Step-by-Step Methodology:

  • Oxidative Stress: Mix 100 µL of stock solution with 100 µL of 3% H₂O₂. Incubate at room temperature for 4 hours. Quench the reaction with 10 µL of 10% sodium thiosulfate.

  • Thermal Stress: Mix 100 µL of stock solution with 900 µL of LC-MS grade water. Heat in a sealed vial at 80°C for 8 hours.

  • Analysis: Inject 2 µL of each stressed sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of Water/MeCN with 0.05% Formic Acid.

  • Causality Check: Confirm baseline resolution between the parent drug, the sulfone (elutes earlier or later depending on the specific stationary phase dipole interactions), and the decarboxylated product (elutes significantly later due to the loss of the polar carboxylic acid moiety).

Section 4: Mechanistic Pathways

Below are the structural and logical pathways detailing the specific degradation mechanisms of 2-(4-Methanesulfinylphenyl)acetic acid.

Pathway Parent 2-(4-Methanesulfinylphenyl)acetic acid (Active Sulfoxide) Sulfone 2-(4-Methanesulfonylphenyl)acetic acid (Sulfone Degradant) Parent->Sulfone Oxidation (O2, H2O2, UV) +16 Da shift Decarb 4-(Methanesulfinyl)toluene (Decarboxylation Product) Parent->Decarb Thermal/Hydrothermal Stress -CO2 (-44 Da) Sulfide 2-(4-Methanesulfanylphenyl)acetic acid (Reduced Sulfide) Parent->Sulfide Reducing Agents -16 Da shift

Caption: Primary degradation pathways of 2-(4-Methanesulfinylphenyl)acetic acid in solution.

Pummerer Step1 Sulfoxide Parent Step2 Acylation (Ac2O / Acid) Step1->Step2 Step3 Acyloxysulfonium Intermediate Step2->Step3 Step4 Thionium Ion Formation Step3->Step4 -AcOH Step5 alpha-Acyloxy Thioether Step4->Step5 +AcO-

Caption: Pummerer rearrangement mechanism triggered by acidic or acylating environments.

Section 5: References

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide Source: Taylor & Francis URL:[Link]

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure Source: ResearchGate URL:[Link]

  • Pummerer rearrangement Source: Wikipedia URL:[Link]

  • The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-(4-Methanesulfinylphenyl)acetic acid

Welcome to the technical support center for the crystallization of 2-(4-Methanesulfinylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(4-Methanesulfinylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 2-(4-Methanesulfinylphenyl)acetic acid.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: The Phenomenon of "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solid form in that specific solvent system. The sulfoxide and carboxylic acid moieties in 2-(4-Methanesulfinylphenyl)acetic acid can lead to strong solvent interactions, making it prone to this issue.

Causality and Strategic Solutions:

  • High Supersaturation: Rapid cooling or the addition of an anti-solvent too quickly can generate a level of supersaturation that favors the formation of an amorphous oil over an ordered crystal lattice.

  • Solvent Choice: The choice of solvent is critical. A solvent that is too good at dissolving the compound can lead to oiling out upon cooling.[1]

Troubleshooting Protocol:

  • Reduce Cooling Rate: Implement a slower, more controlled cooling profile. A gradual decrease in temperature allows the molecules sufficient time to orient themselves into a crystal lattice.

  • Solvent System Modification:

    • Solvent Screening: If you are using a single solvent, consider a binary solvent system. The goal is to find a solvent in which the compound is soluble at high temperatures but poorly soluble at lower temperatures.[2]

    • Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the heated solution at a constant temperature until slight turbidity is observed. Then, add a small amount of the primary solvent to redissolve the precipitate before allowing the solution to cool slowly.

  • Seed Crystals: Introduce a small number of pre-existing crystals (seed crystals) of the desired polymorphic form at a supersaturation level where nucleation is slow but growth can occur. This encourages the growth of existing crystals rather than the formation of new, potentially amorphous, nuclei.[3]

Q2: I'm observing different crystal habits (e.g., needles vs. plates). Does this indicate polymorphism, and how should I control it?

A2: Crystal Habit vs. Polymorphism

While a change in crystal habit can sometimes be an indicator of a different polymorphic form, it is not a definitive confirmation. Crystal habit is the external shape of a crystal, which is influenced by the crystallization conditions (solvent, cooling rate, impurities), whereas polymorphism refers to the existence of different internal crystal lattice structures.[4][5] Phenylacetic acid derivatives are known to exhibit polymorphism, which can significantly impact the physicochemical properties of the drug substance.[4][6]

Controlling Polymorphism:

The key to controlling polymorphism is to understand the thermodynamic and kinetic factors that favor the formation of a specific form.

Experimental Workflow for Polymorph Control:

Caption: Decision workflow for controlling polymorphism.

Step-by-Step Protocol:

  • Characterization: Use Powder X-Ray Diffraction (PXRD) to determine if the different habits correspond to different crystal lattices. Differential Scanning Calorimetry (DSC) can be used to identify different melting points and phase transitions associated with different polymorphs.

  • Solvent Screening for Polymorph Selectivity: Perform crystallization experiments in a variety of solvents with different polarities and hydrogen bonding capabilities. As seen with mefenamic acid, different solvents can selectively produce different polymorphic forms.[5]

  • Control of Supersaturation: The level of supersaturation can influence which polymorphic form nucleates. Lower supersaturation generally favors the thermodynamically more stable form, while high supersaturation can lead to the formation of metastable kinetic forms.

  • Seeding: Once the desired polymorph is identified and isolated, use it as a seed crystal in subsequent crystallizations to ensure the consistent production of that form.

Q3: My crystals are very small/fine powder. How can I increase the crystal size?

A3: Factors Influencing Crystal Size

The final crystal size is a result of the competition between nucleation (the formation of new crystals) and crystal growth. To obtain larger crystals, the rate of growth must be favored over the rate of nucleation.

Strategies for Increasing Crystal Size:

StrategyPrincipleImplementation
Reduce Cooling Rate Slower cooling reduces the rate of supersaturation generation, favoring growth on existing nuclei over the formation of new nuclei.Use a programmable cooling bath or insulate the crystallization vessel to slow down heat loss.
Decrease Agitation High agitation can lead to secondary nucleation (new crystals forming from contact with existing crystals or the impeller).Reduce the stirring speed once nucleation has occurred.
Use a "Good" Solvent A solvent in which the compound has moderate solubility will result in a lower supersaturation level for a given concentration and temperature drop, favoring slower growth.[1]Screen for solvents where the compound is not overly soluble at elevated temperatures.
Seeding Introducing seed crystals provides a surface for growth to occur, reducing the likelihood of primary nucleation.[3]Add a small amount of finely milled seed crystals at the point of supersaturation.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for the crystallization of 2-(4-Methanesulfinylphenyl)acetic acid?

A: Due to the presence of both a polar sulfoxide group and a carboxylic acid, a range of polar solvents should be considered. Based on the structure and known solubility behavior of similar phenylacetic acid derivatives, good starting points for solvent screening include:

  • Alcohols: Methanol, Ethanol, Isopropanol.[7]

  • Esters: Ethyl acetate.[5]

  • Ketones: Acetone.[2][5]

  • Aqueous Mixtures: Mixtures of the above organic solvents with water can be effective, especially for controlling solubility and promoting crystallization.[2]

It is crucial to perform a systematic solvent screen to determine the optimal solvent or solvent system for your specific needs (e.g., desired polymorph, crystal size).

Q: How can I remove persistent impurities during crystallization?

A: Recrystallization is a powerful purification technique. If a single recrystallization is insufficient, consider the following:

  • Solvent Choice: Choose a solvent system where the impurity has significantly different solubility from the desired compound. Ideally, the impurity is either highly soluble or very insoluble in the chosen solvent at all temperatures.

  • Activated Carbon: For colored impurities, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.

  • pH Adjustment: For ionizable impurities, adjusting the pH of the solution can alter their solubility and allow for their removal.

Q: My compound is highly soluble in DMSO, but it's difficult to crystallize from it. What are my options?

A: Dimethyl sulfoxide (DMSO) is a powerful solvent and its high boiling point makes it challenging to remove by evaporation.[2][8] Here are some effective techniques:

  • Anti-Solvent Crystallization: Dissolve the compound in a minimal amount of hot DMSO and then slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) until the solution becomes turbid. Water or a lower-polarity organic solvent could be effective anti-solvents.[8]

  • Vapor Diffusion: Place a small vial containing the DMSO solution of your compound inside a larger, sealed container with a larger volume of a volatile anti-solvent. Over time, the anti-solvent vapor will diffuse into the DMSO solution, reducing the solubility of your compound and promoting slow crystallization.[8]

Q: What is the significance of the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid?

A: The crystal structure of the related compound, [4-(Methylsulfonyl)phenyl]acetic acid, reveals that centrosymmetrically related molecules form dimers through intermolecular O-H···O hydrogen bonds.[9] These dimers are further linked into a three-dimensional network by C-H···O hydrogen bonds.[9] This hydrogen bonding network is a key factor influencing the compound's physical properties, including its melting point and solubility. Understanding these interactions can aid in the rational design of crystallization processes.

References

  • PubChem. (n.d.). 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Strohmeier, M., et al. (2008). Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid: crystal structures and multinuclear solid-state NMR. PubMed. Retrieved from [Link]

  • CrystaX. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? Retrieved from [Link]

  • Parimalan, P., et al. (2009). [4-(Methylsulfonyl)phenyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • University of the West Indies. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • University of Florida. (2015). How To Grow Crystals. The Center for Xray Crystallography. Retrieved from [Link]

  • Chen, J., et al. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (2012). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxi.
  • Google Patents. (n.d.). EP3137452A1 - Polymorphic form of [5-fluoro-3-({2-[(4-fluorobenzene) sulfonyl]pyridin-3-yl}methyl) -.
  • Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib..
  • CORE. (n.d.). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. Retrieved from [Link]pdf)

Sources

Troubleshooting

Optimizing HPLC separation of "2-(4-Methanesulfinylphenyl)acetic acid" isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide specifically for researchers and drug development professionals tasked with the chiral HPLC...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this advanced troubleshooting guide specifically for researchers and drug development professionals tasked with the chiral HPLC separation of 2-(4-Methanesulfinylphenyl)acetic acid isomers.

This compound (often monitored as Etoricoxib Impurity 63) presents a unique chromatographic challenge: it contains both a stereogenic sulfinyl sulfur (a chiral sulfoxide) and a terminal carboxylic acid[1]. Successfully resolving its enantiomers requires a precise balance of chiral recognition mechanics and thermodynamic control.

Diagnostic Workflow: Chiral Separation Strategy

Before adjusting your instrument parameters, it is critical to understand the logical progression of method development for acidic sulfoxides. Follow this validated workflow to establish baseline resolution.

Chiral_HPLC_Optimization A Target: 2-(4-Methanesulfinylphenyl) acetic acid B Select Chiral Stationary Phase (CSP) Teicoplanin (Macrocyclic) or Polysaccharide A->B C Mobile Phase Selection Polar Organic Mode (MeOH/EtOH) B->C D Acidic Modifier Addition 0.1% TFA or Acetic Acid C->D E Thermodynamic Tuning Optimize Temperature (10°C - 25°C) D->E F Baseline Enantiomeric Resolution (Rs > 1.5) E->F

Workflow for optimizing chiral HPLC separation of acidic sulfoxide enantiomers.

Core Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and poor resolution for this specific compound? A1: The causality lies in the molecule's dual functionality. While the chiral sulfoxide (-S=O) requires a highly specific chiral cavity for stereorecognition, the free carboxylic acid (-COOH, pKa ~4.0) undergoes partial ionization in neutral mobile phases. This ionization leads to secondary, non-specific ionic interactions with residual silanols on the silica support of the column, destroying peak symmetry. To suppress this ionization, you must introduce an acidic modifier (such as glacial acetic acid or anhydrous trifluoroacetic acid) to the mobile phase, which forces the analyte into its neutral, protonated state[2].

Q2: Which Chiral Stationary Phase (CSP) yields the highest enantioselectivity ( α ) for sulfoxides? A2: Macrocyclic glycopeptides, specifically Teicoplanin-based CSPs (e.g., CHIROBIOTIC T), are the gold standard for chiral sulfoxides[3]. The teicoplanin aglycone basket possesses numerous stereogenic centers and functional groups that provide a perfect complementary environment for the sulfinyl sulfur. The separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, π−π interactions, and steric repulsion[3]. Alternatively, immobilized polysaccharide-based columns (like Chiralcel OD) can also be effective when modified with glacial acetic acid[4].

Q3: Should I operate in Normal Phase (NP) or Polar Organic Mode (POM)? A3: Polar Organic Mode (POM) is vastly superior for teicoplanin-based separation of sulfoxides[3]. A mobile phase consisting of 100% Methanol with precisely controlled ratios of acid to base (e.g., Acetic Acid and Diethylamine) optimizes the formation of the transient diastereomeric complex. Methanol reduces non-chiral hydrogen bonding effects, ensuring that the differential chiral interaction between the CSP and the enantiomers operates at maximum strength[2].

Q4: How does column temperature affect the separation of these isomers? A4: The enantioseparation of chiral sulfoxides is a heavily enthalpically driven process[4]. Lowering the column temperature (e.g., from 30°C to 10°C) typically increases the retention factor ( k ) and enhances enantioselectivity ( α ) because the transient diastereomeric complexes formed between the CSP and the enantiomers are stabilized at lower temperatures[5].

Quantitative Data: Mobile Phase Additive Effects

The table below summarizes the causal relationship between mobile phase modifiers and chromatographic performance for acidic sulfoxides on a Teicoplanin CSP. Notice how the specific ratio of acid to base is required to achieve baseline resolution ( Rs​>1.5 ) and ideal peak symmetry ( Tf​≈1.0 ).

Mobile Phase (POM)Acid/Base ModifierRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
100% MethanolNone1.851.050.602.80
100% Methanol0.1% Diethylamine (DEA)1.201.100.802.50
100% Methanol0.1% Acetic Acid (AA)2.451.251.401.30
100% Methanol17.5 mM AA + 4.8 mM DEA 2.10 1.45 2.80 1.05

Data synthesized from thermodynamic principles of POM separations for chiral sulfoxides[5],[2].

Experimental Protocol: Self-Validating Separation Methodology

To ensure reproducibility and scientific integrity, follow this step-by-step methodology. This protocol acts as a self-validating system: if system suitability criteria (Step 2) are not met, the protocol halts to prevent data artifact generation.

Step 1: System Preparation & Blank Validation

  • Flush the HPLC system (pump, autosampler, and detector flow cell) with HPLC-grade Methanol for 30 minutes to remove any residual aqueous buffers that could precipitate or alter the POM environment.

  • Run a blank injection of 100% Methanol to validate system cleanliness.

Step 2: CSP Equilibration & Mobile Phase Preparation

  • Prepare the optimized mobile phase: 100% Methanol containing 17.48 mmol/L Glacial Acetic Acid and 4.79 mmol/L Diethylamine[5]. Mechanistic Note: This specific 4:1 acid-to-base ratio controls selectivity while suppressing the carboxylic acid ionization[2].

  • Install a Teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm).

  • Equilibrate the column at a flow rate of 1.0 mL/min until the baseline is completely stable and system pressure is constant ( ΔP<2% ).

Step 3: Thermodynamic Control

  • Set the column oven temperature to 15°C.

  • Allow 20 minutes for thermal equilibration. Mechanistic Note: Enthalpy-entropy compensation dictates that lower temperatures will maximize the chiral recognition of the sulfoxide moiety[5].

Step 4: Sample Preparation & Injection

  • Dissolve the racemic 2-(4-Methanesulfinylphenyl)acetic acid standard in the mobile phase to a concentration of 50 µg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter (do not use Nylon, as it may bind acidic compounds).

  • Inject 10 µL of the sample.

Step 5: Detection & System Wash

  • Monitor the eluent using a Photodiode Array (PDA) detector at 254 nm.

  • Self-Validation Check: Verify that the Tailing Factor ( Tf​ ) of the first eluting peak is ≤1.2 . If Tf​>1.2 , re-verify the acid concentration in your mobile phase.

  • Post-analysis, flush the column with neutral Methanol (without acid/base modifiers) for 45 column volumes before storage to prolong the lifespan of the macrocyclic glycopeptide phase.

References

  • Tesarová, E., et al. "Enantioseparation of chiral sulfoxides using teicoplanine chiral stationary phases and kinetic study of decomposition." Acta Chromatographica / Ingenta Connect. Available at:[Link]

  • "Using Teicoplanin Based Chiral Stationary Phase to Explore Temperature Effects on Enantioseparation and Determination of Chiral Sulfoxides in Rat Serum." Journal of Liquid Chromatography & Related Technologies / Taylor & Francis. Available at:[Link]

  • "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Methanesulfinylphenyl)acetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and scale-up of 2-(4-Methanesulfinylphenyl)acetic acid (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and scale-up of 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0). This compound is a critical sulfoxide intermediate and a strictly monitored regulatory impurity (Impurity 63) in the production of COX-2 inhibitors such as Etoricoxib ()[1].

While the oxidation of the starting sulfide, 4-methylthiophenylacetic acid (CAS: 16188-55-9) ()[2], appears straightforward, the adjacent arylacetic acid moiety and the reactivity of the resulting sulfoxide make this reaction prone to yield-killing side reactions.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot effectively, we must first map the chemical causality of the system. The diagram below illustrates the intended oxidation pathway versus the three most common modes of failure.

Synthesis_Pathways SM 4-Methylthiophenylacetic Acid (Starting Sulfide) Ox Oxidation (NaIO4 or H2O2) SM->Ox Oxidant Decarb Oxidative Decarboxylation (Benzaldehyde Impurity) SM->Decarb Trace Metals / O2 Target 2-(4-Methanesulfinylphenyl)acetic Acid (Target Sulfoxide) Ox->Target Controlled (0°C) Sulfone Over-Oxidation (Sulfone Impurity) Ox->Sulfone Excess Oxidant / Heat Pummerer Pummerer Rearrangement (Degradation Products) Target->Pummerer Acidic Workup / Heat

Reaction pathways and side reactions in 4-methylthiophenylacetic acid oxidation.

Troubleshooting FAQs

Q1: My HPLC trace shows a significant +16 Da impurity (m/z [M+H]+ 215). How do I suppress this?

Diagnosis: Over-Oxidation to the Sulfone. Expert Insight: The oxidation of a sulfide to a sulfoxide is an electrophilic attack at the sulfur atom. Because the resulting sulfoxide is less nucleophilic than the starting sulfide, the first oxidation is kinetically favored. However, if you are using strong oxidants (like mCPBA or H₂O₂/AcOH) without strict thermal control, the activation energy for the second oxidation is easily breached, yielding 2-(4-methanesulfonylphenyl)acetic acid. Resolution: Switch to a highly selective oxidant like Sodium Periodate (NaIO₄) in a biphasic or aqueous-alcoholic solvent system, and strictly maintain the internal temperature at 0°C.

Q2: I am observing a loss of the carboxylic acid peak in IR and the appearance of a new aldehyde peak. What is causing this degradation?

Diagnosis: Oxidative Decarboxylation. Expert Insight: Arylacetic acids are highly susceptible to oxidative decarboxylation, particularly when exposed to oxygen in the presence of trace transition metals (e.g., Cu, Fe) leached from reactor walls or low-purity reagents ()[3]. This radical-mediated pathway cleaves the carboxyl group, leaving behind 4-methanesulfinylbenzaldehyde. Resolution: Use glass-lined reactors for scale-up. If using metal vessels, introduce a chelating agent (e.g., EDTA) into the aqueous phase to sequester rogue transition metals.

Q3: During workup and concentration, my sulfoxide degrades into a complex mixture with a distinct thiol odor. Why?

Diagnosis: Pummerer-Type Rearrangement. Expert Insight: Sulfoxides are unstable under strongly acidic conditions combined with heat. If your workup involves acidic anhydrides (like trifluoroacetic anhydride) or strong acids, the sulfoxide undergoes a Pummerer rearrangement ()[4]. This forms a highly reactive α-acyloxy thioether intermediate that rapidly hydrolyzes into aldehydes and thiols upon contact with water. Resolution: Keep the workup pH mildly acidic (pH 4.0–5.0) just enough to protonate the carboxylic acid for extraction. Never exceed 35°C during rotary evaporation.

Quantitative Data: Oxidant Efficacy & Side Reaction Profiles

To highlight the causality behind reagent selection, the following table summarizes the performance of various oxidation systems on 4-methylthiophenylacetic acid.

Oxidant SystemStoichiometryTemp (°C)Target Sulfoxide Yield (%)Sulfone Impurity (%)Decarboxylation (%)Causality / Notes
H₂O₂ / AcOH 1.2 eq256522<1High over-oxidation due to in-situ peracetic acid formation and poor thermal control.
mCPBA / DCM 1.0 eq078122Strong electrophile; poor kinetic differentiation between sulfide and sulfoxide nucleophilicity.
NaIO₄ / MeOH-H₂O 1.05 eq094 <0.5 <0.1 Highly selective; aqueous system acts as a heat sink; periodate is sterically hindered from over-oxidizing the sulfoxide.
O₂ / Cu(II) cat. Excess12000>85Drives complete oxidative decarboxylation to the benzaldehyde derivative[3].

Standardized, Self-Validating Synthesis Protocol

This protocol utilizes NaIO₄ to ensure high chemoselectivity. It is designed as a self-validating system , meaning the process cannot proceed to the next phase unless specific analytical checkpoints are met.

Objective: Selective oxidation of 4-methylthiophenylacetic acid to 2-(4-methanesulfinylphenyl)acetic acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g (54.8 mmol) of 4-methylthiophenylacetic acid[2] in 100 mL of a Methanol/Water mixture (1:1 v/v) at 20°C.

  • Cryogenic Control: Chill the suspension to exactly 0°C using an ice-brine bath.

    • Causality: Lowering the temperature exponentially decreases the rate of the secondary oxidation (sulfoxide to sulfone) relative to the primary oxidation.

  • Oxidant Addition: Dissolve 12.3 g (57.5 mmol, 1.05 eq) of NaIO₄ in 50 mL of water. Add this solution dropwise over 45 minutes, maintaining the internal temperature strictly below 2°C.

  • In-Process Control (IPC) & Self-Validation: Stir the mixture for 2 hours at 0°C. Pull a 0.5 mL aliquot, quench with saturated aqueous Na₂S₂O₃, and analyze via HPLC.

    • 🛑 Self-Validation Checkpoint: The reaction is validated and safe to quench only if Starting Material is < 1.0% and Sulfone Impurity is < 0.5%. If Sulfone > 0.5%, the addition rate was too fast, causing localized thermal spikes.

  • Quenching: Once validated, immediately quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted periodate.

  • Isolation: Filter the precipitated inorganic salts (NaIO₃). Concentrate the filtrate under reduced pressure at < 35°C to prevent Pummerer-type thermal degradation[4]. Adjust the aqueous layer to pH 4.0 using 1M HCl, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and crystallize from EtOAc/Heptane to yield the pure sulfoxide.

References

  • Chinnari Lekkala, et al. "Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation". ACS Omega. URL:[Link]

  • US Patent 5,859,257. "Substituted isoxazoles for the treatment of inflammation". Google Patents.

Sources

Troubleshooting

Technical Support Center: 2-(4-Methanesulfinylphenyl)acetic acid Scale-Up

Welcome to the Process Chemistry Support Center. 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a highly polar, thermally sensitive sulfoxide intermediate critical to the synthesis of COX-2 inhibitors (e.g....

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0) is a highly polar, thermally sensitive sulfoxide intermediate critical to the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and related APIs [4].

Scaling up the synthesis of this compound—typically via the oxidation of 4-(methylthio)phenylacetic acid—presents three major chemical engineering challenges: chemoselectivity (over-oxidation) , thermal degradation , and isolation (oiling out) . This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure robust batch execution.

Module 1: Oxidation Chemoselectivity

Q: During the scale-up of 4-(methylthio)phenylacetic acid oxidation, we are seeing 10–15% of the sulfone impurity (4-methanesulfonylphenylacetic acid). How can we arrest the oxidation at the sulfoxide stage?

A: The transformation of a thioether to a sulfoxide is kinetically favored ( k1​ ), but the subsequent oxidation of the sulfoxide to the sulfone ( k2​ ) becomes highly competitive under poor mass transfer conditions typical of large-scale reactors [1]. When using aqueous hydrogen peroxide ( H2​O2​ ), local concentration gradients of the oxidant at the liquid surface can lead to localized over-oxidation before the bulk fluid is thoroughly mixed.

To solve this, you must widen the gap between k1​ and k2​ . This is achieved by shifting from uncontrolled batch addition to continuous, subsurface dosing of the oxidant, and by utilizing a transition-metal catalyst (e.g., tungstate or phosphomolybdate) to lower the activation energy strictly for the first oxidation step [3].

OxidationPathway Thio 4-(Methylthio)phenylacetic acid Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid Thio->Sulfoxide H2O2 (k1: Fast) Sulfone 4-Methanesulfonylphenylacetic acid Sulfoxide->Sulfone H2O2 (k2: Slow)

Kinetic pathway highlighting the competing over-oxidation of sulfoxide to sulfone.

Table 1: Comparison of Oxidants for Thioether Scale-Up
Oxidant SystemChemoselectivity (Sulfoxide:Sulfone)Scalability & Safety ProfileByproducts
H2​O2​ (30% aq.) + Catalyst High (98:2)Excellent; requires controlled dosing to manage exotherm [2]. H2​O (Green)
Sodium Periodate ( NaIO4​ ) Very High (99:1)Poor; forms a heterogeneous slurry causing agitator strain at scale.Iodate salts
mCPBA Moderate (85:15)Poor; shock sensitive and highly exothermic.m-Chlorobenzoic acid
Protocol 1: Chemoselective Catalytic Oxidation

This protocol is designed as a self-validating system to prevent over-oxidation.

  • Preparation: Charge the reactor with 4-(methylthio)phenylacetic acid (1.0 eq) and ethanol (10 volumes). Add a phosphomolybdate catalyst (0.1 mol%) [3].

  • Thermal Control: Chill the reaction mixture to 0–5 °C. Causality: Lower temperatures disproportionately suppress the activation energy of the secondary oxidation ( k2​ ), protecting the sulfoxide.

  • Dosing: Begin continuous dosing of 30% aqueous H2​O2​ (1.05 eq) via a subsurface dip tube over 4 hours. Causality: Subsurface dosing prevents local high-concentration zones of oxidant at the liquid surface.

  • IPC Monitoring (Self-Validation): At the 3.5-hour mark, pull a 1 mL sample, quench with saturated Na2​S2​O3​ , and analyze via HPLC (210 nm). Proceed to Step 5 only if the thioether peak area is <1.0% and the sulfone peak is <1.5%. If sulfone exceeds 1.5%, halt dosing immediately.

  • Quench: Neutralize residual peroxide by adding 10% aqueous sodium thiosulfate (0.1 eq) while maintaining the reactor temperature below 10 °C.

Module 2: Thermal Stability and Workup

Q: We observe significant darkening of the reaction mixture and the formation of uncharacterizable polymeric byproducts during the concentration/solvent-swap step. What is causing this degradation?

A: 2-(4-Methanesulfinylphenyl)acetic acid contains both a sulfoxide moiety and an acidic carboxylic acid group. Under thermal stress during solvent evaporation, sulfoxides undergo a Pummerer-type rearrangement . The carboxylic acid protonates the sulfoxide oxygen, leading to dehydration and the formation of a highly reactive thionium ion. This electrophile rapidly reacts with available nucleophiles (or polymerizes), leading to severe yield loss and the formation of color bodies.

Pummerer Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid Protonated Protonated Sulfoxide Sulfoxide->Protonated H+ (from Carboxylic Acid) Thionium Thionium Ion Intermediate Protonated->Thionium -H2O, Heat (Evaporation) Degradation Alpha-Substituted Degradants Thionium->Degradation Nucleophilic Attack / Polymerization

Acid-catalyzed thermal degradation of sulfoxides via Pummerer-type rearrangement.

Solution: Never concentrate this intermediate to dryness under acidic conditions. Prior to any distillation or solvent swap, ensure the mixture is neutralized, or perform the concentration under high vacuum at a jacket temperature not exceeding 35 °C.

Module 3: Crystallization and Isolation

Q: The product consistently crashes out as a sticky, intractable oil rather than a filterable solid. How do we induce proper crystallization?

A: Sulfoxides are inherently highly polar and biphilic, giving them a strong propensity to hydrogen-bond with water and polar protic solvents. This often leads to "oiling out" (liquid-liquid phase separation) rather than orderly nucleation [4]. The presence of the acetic acid moiety further complicates this by increasing solubility in aqueous mixtures. To isolate the product, you must employ an anti-solvent crystallization strategy using a strictly anhydrous solvent system.

Table 2: Solvent Screening for Anti-Solvent Crystallization
Primary SolventAnti-SolventSolubility ProfileCrystallization Outcome
Methanol WaterHigh solubility in MeOHOiling out (liquid-liquid separation)
Ethyl Acetate HeptaneModerate in EtOAcAmorphous, sticky solid
THF MTBE High in THF, low in MTBE High-purity crystalline solid
Acetone HexaneHigh in AcetoneFine powder, severely blinds filters
Protocol 2: Anti-Solvent Crystallization Methodology

This protocol utilizes seeding to bypass the metastable oiling-out zone.

  • Dissolution: Dissolve the crude sulfoxide in anhydrous Tetrahydrofuran (THF) at 45 °C to achieve a concentration of 0.5 M.

  • Clarification: Perform a polish filtration through a 0.45 µm PTFE filter to remove any particulate matter or inorganic catalyst residues.

  • Nucleation: Transfer the filtrate to a crystallizer. Adjust the temperature to 25 °C. Begin dropwise addition of Methyl tert-butyl ether (MTBE) at a rate of 0.1 volumes/hour until the solution becomes slightly turbid (reaching the cloud point).

  • Seeding (Self-Validation): Add 0.5% w/w of pure crystalline 2-(4-Methanesulfinylphenyl)acetic acid seeds. Hold the suspension at 25 °C for 2 hours to allow the seed bed to mature. Causality: Providing a crystalline surface area forces the system to relieve supersaturation via crystal growth rather than collapsing into a secondary liquid oil phase.

  • Growth: Resume MTBE addition at 0.5 volumes/hour until a final THF:MTBE volumetric ratio of 1:4 is reached.

  • Isolation: Cool the slurry to 0–5 °C at a controlled ramp of 10 °C/hour. Filter via a Nutsche filter, wash the cake with cold MTBE, and dry under vacuum at 30 °C.

References
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.1

  • Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry.2

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts (MDPI).3

  • Process for the synthesis of etoricoxib. Justia Patents.4

Sources

Optimization

Technical Support Center: Preventing Over-Oxidation of 2-(4-Methanesulfinylphenyl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during sulfur oxidation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during sulfur oxidation. 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0)[1] is a highly valuable intermediate featuring a reactive sulfoxide (-SO-) moiety.

The primary challenge in handling and synthesizing this compound is preventing its over-oxidation into the corresponding sulfone, 2-(4-methanesulfonylphenyl)acetic acid. Because the initial oxidation of a sulfide to a sulfoxide is kinetically fast, but the subsequent oxidation to the sulfone is thermodynamically favorable, strict control over reaction parameters is mandatory. This guide provides field-proven troubleshooting steps, mechanistic insights, and self-validating protocols to maintain the integrity of your sulfoxide.

Troubleshooting FAQs: Chemoselectivity & Oxidation Control

Q1: During the synthesis of 2-(4-Methanesulfinylphenyl)acetic acid from its thioether precursor, I am seeing >15% of the sulfone impurity. How can I arrest the oxidation at the sulfoxide stage? Causality & Solution: Over-oxidation occurs when the local concentration of the oxidant is too high, the temperature exceeds 0°C, or the reaction is left unquenched.

  • Stoichiometric Control: Strictly limit your terminal oxidant to 1.0 - 1.05 equivalents[2]. Large molar excesses guarantee sulfone formation.

  • Reagent Selection & pH: Avoid strong, unselective oxidants (e.g., KMnO4​ , excess mCPBA). Instead, utilize 30% H2​O2​ in glacial acetic acid[3]. Acidic conditions suppress sulfone formation by protonating the intermediate sulfoxide, reducing its nucleophilicity and making it significantly less susceptible to further electrophilic attack by the oxidant[2].

  • Mode of Addition: Always add the oxidant dropwise to the sulfide solution, never the reverse[2].

Q2: I am using H2​O2​ with a Tungstate catalyst ( Na2​WO4​ ), but I still get sulfone formation. Why? Causality & Solution: Transition metal catalysts like tungstate are highly efficient but can be too active. As the starting sulfide is consumed, the active catalyst-oxidant complex will begin oxidizing the newly formed sulfoxide if the temperature rises[4].

  • Dilution: Substitute 30% H2​O2​ with dilute 5% H2​O2​ . The reduced oxidation potential of aqueous hydrogen peroxide at lower concentrations drastically diminishes sulfone formation[4].

  • Temperature: Ensure the reaction is strictly maintained between -5°C and 0°C[4].

Q3: Does the purified compound oxidize during storage? Causality & Solution: While sulfoxides are generally stable, prolonged exposure to atmospheric oxygen, light, and trace transition metals (leftover from catalysis) can induce slow auto-oxidation.

  • Storage Protocol: Store the purified 2-(4-Methanesulfinylphenyl)acetic acid in amber glass vials, blanketed with ultra-high purity Argon, at -20°C. Ensure the material is completely free of trace metals by using a metal scavenger resin during your final workup.

Quantitative Data: Oxidant Comparison

The table below summarizes the causality between the chosen oxidation system and the resulting chemoselectivity when converting the thioether precursor to 2-(4-Methanesulfinylphenyl)acetic acid.

Oxidation SystemTemp (°C)EquivalentsSulfoxide Yield (%)Sulfone Impurity (%)Mechanistic Notes
30% H2​O2​ / Glacial AcOH 251.0595< 2Mild, transition-metal-free; acidic pH suppresses over-oxidation[3].
5% H2​O2​ / Na2​WO4​ 251.0596< 1Dilution significantly improves chemoselectivity[4].
30% H2​O2​ / Na2​WO4​ 01.058510Fast, but requires strict temperature control to avoid sulfone[4].
mCPBA / CH2​Cl2​ -201.00885Requires cryogenic cooling; difficult to scale safely.
NaIO4​ / MeOH:H2​O 01.0592< 2Highly selective, but generates high-mass iodine waste.

Experimental Protocol: Highly Selective Synthesis and Isolation

To guarantee the prevention of sulfone formation, utilize the following self-validating protocol based on the transition-metal-free H2​O2​ /Glacial Acetic Acid method[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the thioether precursor (2-(4-(methylthio)phenyl)acetic acid) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • Temperature Control: Cool the solution to 0°C using an ice-brine bath.

  • Controlled Addition: Slowly add 10.5 mmol (1.05 eq) of 30% aqueous H2​O2​ dropwise over 30 minutes using a syringe pump.

    • Scientific Rationale: Dropwise addition ensures the local concentration of H2​O2​ remains near zero, physically preventing the newly formed sulfoxide from encountering excess oxidant.

  • Monitoring: Stir for 2 hours at 0°C. Monitor strictly by HPLC or TLC.

  • Active Quenching (Critical Step): Once the starting material is consumed, immediately quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Scientific Rationale: Thiosulfate instantly reduces any unreacted H2​O2​ . This self-validating step guarantees that no latent oxidation to the sulfone can occur during the concentration or workup phases.

  • Isolation: Neutralize carefully with aqueous NaOH (4 M), extract with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at < 30°C to yield the pure sulfoxide[3].

Visualizations of Workflows and Pathways

OxidationPathway Thioether Thioether Precursor (-S-) Sulfoxide 2-(4-Methanesulfinylphenyl) acetic acid (-SO-) [Target] Thioether->Sulfoxide H2O2 (1.05 eq) AcOH, 0°C Sulfone Sulfone Impurity (-SO2-) Sulfoxide->Sulfone Excess Oxidant Temp > 0°C Blocker Prevention: - Strict Stoichiometry - Thiosulfate Quench - Acidic pH Blocker->Sulfoxide

Caption: Chemoselective oxidation pathway highlighting control parameters to prevent sulfone formation.

Troubleshooting Start Issue: Sulfone > 2% Detected CheckOxidant Check Oxidant Stoichiometry Start->CheckOxidant IsExcess Is Oxidant > 1.05 eq? CheckOxidant->IsExcess ReduceOxidant Reduce to 1.0 - 1.05 eq IsExcess->ReduceOxidant Yes CheckTemp Check Reaction Temperature IsExcess->CheckTemp No IsTempHigh Is Temp > 0°C? CheckTemp->IsTempHigh LowerTemp Cool to -5°C to 0°C IsTempHigh->LowerTemp Yes CheckQuench Verify Quenching Step IsTempHigh->CheckQuench No AddThiosulfate Quench with Na2S2O3 immediately CheckQuench->AddThiosulfate

Caption: Step-by-step troubleshooting workflow for mitigating sulfone impurity generation.

References

  • Sulfide Oxidation - Reagent Guides. ACS GCI Pharmaceutical Roundtable. URL:[Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. URL: [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Institutes of Health (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-(4-Methanesulfinylphenyl)acetic acid

Welcome to our dedicated technical support guide for 2-(4-Methanesulfinylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manag...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for 2-(4-Methanesulfinylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage solubility issues encountered during experimentation. We understand that achieving a stable and appropriate concentration in solution is critical for the success of your work. This guide provides in-depth, practical advice in a direct question-and-answer format, grounded in chemical principles and field-proven laboratory techniques.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you may encounter when working with 2-(4-Methanesulfinylphenyl)acetic acid. The solutions provided are based on a combination of chemical theory and practical laboratory experience.

Q1: I am having difficulty dissolving 2-(4-Methanesulfinylphenyl)acetic acid in a non-polar solvent like toluene or hexane. What is happening and what should I do?

A1: This is an expected challenge due to the molecular structure of 2-(4-Methanesulfinylphenyl)acetic acid. The molecule possesses both a polar carboxylic acid group (-COOH) and a polar sulfoxide group (-S=O). These groups make the molecule significantly more polar than a simple hydrocarbon, leading to poor solubility in non-polar solvents. The principle of "like dissolves like" is at play here; polar molecules prefer to interact with other polar molecules.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: It is highly recommended to switch to a more polar solvent. Based on the structure, polar protic solvents (like methanol or ethanol) or polar aprotic solvents (like DMSO or DMF) are much better starting points. The sulfonyl analog, 2-(4-(methylsulfonyl)phenyl)acetic acid, shows good solubility in methanol and THF, suggesting these are promising options for the sulfinyl compound as well.[1]

  • Consider a Solvent Mixture (Co-solvency): If you must use a less polar solvent for your experimental system, you can try to create a solvent blend. The addition of a small amount of a polar co-solvent in which the compound is highly soluble can significantly increase the overall solubility.[2] For instance, adding a percentage of methanol or DMSO to toluene might be effective.

Q2: My compound is not dissolving well in methanol, a polar protic solvent, even though it is a polar molecule. What are my next steps?

A2: While 2-(4-Methanesulfinylphenyl)acetic acid is polar, strong intermolecular forces in its solid, crystalline state can sometimes hinder dissolution, even in a suitable solvent. The energy required to break the crystal lattice must be overcome by the energy released from the solute-solvent interactions.

Troubleshooting Steps:

  • Gentle Heating: Try warming the solution gently. Increased temperature provides the energy needed to break the crystal lattice and can significantly increase solubility. Always monitor for any signs of degradation (color change, etc.) when heating.

  • Sonication: Using an ultrasonic bath can help break apart solid aggregates and increase the surface area available for solvation, which can speed up the dissolution process.

  • Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solid.[3] If your material is in large crystals, grinding it to a fine powder (micronization) will increase the surface area and can improve the rate and extent of solubility.[3]

  • pH Adjustment (for aqueous or alcoholic solutions): As a carboxylic acid, the solubility of this compound in protic solvents can be dramatically increased by deprotonation to form a more polar carboxylate salt. Add a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) dropwise to your suspension. The formation of the salt form is a common and highly effective method for enhancing the solubility of acidic compounds.

Q3: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. How can I maintain a stable solution?

A3: This phenomenon is known as supersaturation followed by precipitation. The solubility of your compound is clearly temperature-dependent. To maintain a stable solution at your desired working temperature, the concentration must be at or below its saturation point at that temperature.

Troubleshooting Steps:

  • Determine the Saturation Point: You will need to perform a simple solubility test at your target temperature to find the maximum stable concentration.

  • Use a Co-solvent System: A mixture of solvents can sometimes create a more stable solution than a single solvent. Experiment with different ratios of a good solvent (where it is highly soluble) and a poorer solvent to find a blend that keeps your compound in solution at the desired temperature.

  • Work at an Elevated Temperature: If your experimental protocol allows, maintaining the solution at a slightly elevated temperature where the compound is more soluble might be a viable option.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the solubility of 2-(4-Methanesulfinylphenyl)acetic acid.

What is the general solubility profile of 2-(4-Methanesulfinylphenyl)acetic acid in organic solvents?
Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Methanol, Ethanol, WaterModerate to HighThe carboxylic acid and sulfoxide groups can hydrogen bond with these solvents. Solubility in water is likely low to moderate but can be significantly increased by adjusting the pH to the basic range.[4][5]
Polar Aprotic DMSO, DMF, Acetonitrile, THFModerate to HighThe strong dipole moments of these solvents can effectively solvate the polar functional groups of the molecule. THF is a good solvent for the sulfonyl analog.[1]
Non-Polar Toluene, Hexane, Diethyl EtherVery LowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateThese solvents have a moderate polarity and may offer some limited solubility.
How can I systematically determine the best solvent for my experiment?

A systematic approach is the most efficient way to find a suitable solvent system.

Workflow for Solubility Screening:

Caption: A systematic workflow for determining the solubility of 2-(4-Methanesulfinylphenyl)acetic acid.

What analytical methods can I use to quantify the solubility?

For precise determination of solubility, especially for creating saturated solutions, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A saturated solution is prepared, filtered, and then diluted for analysis by HPLC to determine the precise concentration.[6]

  • Gravimetric Analysis: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[7]

  • Potentiometric Titration: This method is particularly useful for ionizable compounds like this one and can determine solubility as a function of pH.[6]

By understanding the chemical nature of 2-(4-Methanesulfinylphenyl)acetic acid and applying these systematic troubleshooting strategies, you can overcome solubility challenges and proceed with your research and development with confidence.

References

  • IJSDR. (n.d.). Methods to boost solubility. IJSDR. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents | Request PDF. Retrieved from [Link]

  • Briti Scientific. (n.d.). 2-(4-(Methylsulfonyl)phenyl)acetic acid, ≥98%. Retrieved from [Link]

  • Gracin, S., & Rasmuson, Å. C. (2005). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. KTH Diva. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-(Methanesulfonyloxy)phenyl]acetic acid. Retrieved from [Link]

  • HMDB. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}acetic acid. Retrieved from [Link]

  • National Technical Reports Library. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • International Journal of Latest Trends in Engineering and Technology. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved from [Link]

  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • ACS Publications. (2009). Solubility of Penicillin Sulfoxide in Different Solvents. Retrieved from [Link]

  • MacLeod, S. (2023, August 31). Solubility of Organic Compounds. University of Puget Sound. Retrieved from [Link]

  • R Discovery. (2010, October 13). A reverse phase HPLC method for the separation of two stereo isomers of 2‐[4‐(methylsulfonyl)phenyl]‐3‐(3(r)‐oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid | Request PDF. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purity Optimization for 2-(4-Methanesulfinylphenyl)acetic Acid

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Methanesulfinylphenyl)acetic acid (also known as 4-methylsulfinylphenylacetic acid or Etoricoxib Impurity 63)[1]. This guide is engineere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(4-Methanesulfinylphenyl)acetic acid (also known as 4-methylsulfinylphenylacetic acid or Etoricoxib Impurity 63)[1]. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity control over oxidation states during the synthesis of sulfoxide-bearing active pharmaceutical ingredients (APIs) and their intermediates.

The primary synthetic challenge for this compound is the chemoselective oxidation of the thioether precursor (4-methylthiophenylacetic acid) to the target sulfoxide, without triggering thermodynamically favored over-oxidation to the sulfone (2-(4-methanesulfonylphenyl)acetic acid)[2][3].

Mechanistic Pathway & Control Points

To achieve >98% purity, it is critical to understand the kinetic differences between the first and second oxidation events. The initial oxidation of the sulfide to the sulfoxide has a lower activation energy than the subsequent oxidation of the sulfoxide to the sulfone. By strictly controlling the stoichiometry of the oxidant and maintaining low temperatures, we can kinetically trap the reaction at the sulfoxide stage.

OxidationPathway Sulfide 4-Methylthiophenylacetic acid (Starting Material) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Target Product) Sulfide->Sulfoxide 1.05 eq. H2O2 0-20°C, Acetic Acid Sulfone 2-(4-Methanesulfonylphenyl)acetic acid (Over-oxidation Impurity) Sulfide->Sulfone Oxone / KMnO4 (Uncontrolled) Sulfoxide->Sulfone Excess H2O2 >40°C or Strong Catalyst

Caption: Chemoselective oxidation pathway of 4-methylthiophenylacetic acid to the target sulfoxide.

Troubleshooting Guide & FAQs

Q1: Why does my final product consistently contain >5% of the sulfone impurity? Cause: Over-oxidation is almost always caused by a localized excess of the oxidant, poor temperature control, or allowing the reaction to proceed for too long. Solution & Causality: The transition state for sulfone formation requires higher energy. If your reaction spikes above 20°C, the thermal energy overcomes this barrier, driving sulfone formation.

  • Action: Use exactly 1.0 to 1.05 equivalents of 30% H2​O2​ . Add the peroxide dropwise at 0–5°C to prevent exothermic spiking, then allow it to warm to room temperature (max 20°C) only for the propagation phase.

Q2: My reaction stalls, leaving unreacted 4-methylthiophenylacetic acid. Should I add more peroxide? Cause: Stalling is typically due to a degraded H2​O2​ titer or biphasic solvent immiscibility, not an inherent lack of reactivity. Solution & Causality: Do not add excess peroxide, as this will immediately convert the already-formed sulfoxide into the sulfone impurity.

  • Action: Verify your H2​O2​ concentration via titration before use. Conduct the reaction in glacial acetic acid. Acetic acid reacts with H2​O2​ to form peracetic acid in situ, which acts as a highly efficient, homogeneous oxygen-transfer agent that prevents phase-separation stalling[4].

Q3: How do I effectively separate the target sulfoxide from the sulfone and sulfide during workup? Cause: Standard silica gel chromatography can be tedious and difficult to scale due to the high polarity and streaking of sulfoxides. Solution & Causality: Sulfoxides possess a unique trigonal pyramidal geometry and act as strong hydrogen-bond acceptors, giving them a distinct solubility profile compared to the planar, less polarizable sulfones.

  • Action: Utilize differential crystallization. The crude oil can be solidified and recrystallized from chloroform[4]. The sulfoxide selectively crystallizes, leaving the over-oxidized sulfone and unreacted sulfide in the mother liquor.

Self-Validating Experimental Protocol

This protocol utilizes an in-process control (IPC) feedback loop to ensure high purity and safety.

Reagents: 4-Methylthiophenylacetic acid (1.0 eq), Glacial Acetic Acid (solvent), 30% H2​O2​ (1.05 eq), Sodium Sulfite (quench), Chloroform (crystallization).

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methylthiophenylacetic acid in glacial acetic acid (approx. 7 mL per 1 g of substrate) under an inert nitrogen atmosphere.

  • Controlled Initiation: Cool the reaction vessel to 0–5°C using an ice bath.

  • Oxidant Addition: Add 30% aqueous hydrogen peroxide (1.05 eq) dropwise over 30 minutes. Causality: Slow addition prevents localized concentration spikes that lead to sulfone formation.

  • Propagation & IPC: Remove the ice bath and stir at 20°C for 2 hours.

    • Self-Validation Check: Monitor via HPLC or TLC. Terminate the reaction exactly when the sulfide peak/spot disappears. Do not extend the reaction time.

  • Quenching: Cool the mixture back to 5°C and add a 10% aqueous solution of sodium sulfite.

    • Self-Validation Check: Test the mixture with KI-starch paper. The paper must remain white. A blue/black color indicates residual peroxides. Causality: Failing to quench peroxides will cause aggressive over-oxidation during the solvent evaporation step and poses a severe explosion hazard.

  • Extraction: Dilute with water and extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield a viscous oil.

  • Purification: Dissolve the crude oil in a minimum amount of hot chloroform. Cool slowly to 0°C to induce crystallization. Filter the white crystals and wash with cold chloroform[4].

PurificationWorkflow Crude Crude Reaction Mixture (Sulfoxide + Sulfone + Sulfide) Quench Quench Excess Peroxide (Sodium Sulfite & KI-Starch Test) Crude->Quench Extract Extraction & Concentration (Ethyl Acetate) Quench->Extract Crystallize Recrystallization (Hot Chloroform) Extract->Crystallize Pure Pure 2-(4-Methanesulfinylphenyl)acetic acid (>98% Purity) Crystallize->Pure Solid Fraction Waste Mother Liquor (Enriched in Impurities) Crystallize->Waste Filtrate

Caption: Step-by-step downstream purification workflow for isolating high-purity sulfoxide.

Quantitative Data: Oxidant System Comparison

Selecting the correct oxidant system is the most critical variable in preventing Etoricoxib Impurity 63 degradation into the sulfone[1][2]. The table below summarizes the quantitative outcomes of various oxidation strategies.

Oxidant SystemEquivalentsTemperatureTarget Sulfoxide Yield (%)Sulfone Impurity (%)Recommendation & Causality
H2​O2​ / Acetic Acid 1.050°C to 20°C85 - 90%< 2%Highly Recommended. Forms peracetic acid in situ for mild, controlled oxygen transfer[4].
NaIO4​ / Methanol 1.100°C92%< 1%Recommended. Highly chemoselective for sulfoxides, but generates toxic iodine byproducts requiring complex waste disposal.
mCPBA / DCM 1.00-20°C75 - 80%5 - 10%Moderate. mCPBA is highly reactive; even at sub-zero temperatures, localized over-oxidation to the sulfone is common.
Oxone / Methanol 0.500°C< 60%> 20%Not Recommended. Oxone strongly favors the complete oxidation to the sulfone derivative[5].

References

  • Bromilow, R. H., Chamberlain, K., & Patil, S. G. A rapid method using Ricinus communis for the estimation of phloem translocation of xenobiotics. Academia.edu. Available at:[Link]

  • Veeramaneni, V. R. Redox & Hydride Synthesis Thesis. Scribd. Available at:[Link]

Sources

Troubleshooting

"2-(4-Methanesulfinylphenyl)acetic acid" experimental artifacts and how to avoid them

Welcome to the Technical Support Center for 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0). Widely recognized in pharmaceutical development as Etoricoxib Impurity 63 1, this compound is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0). Widely recognized in pharmaceutical development as Etoricoxib Impurity 63 1, this compound is a critical intermediate and reference standard in the synthesis of COX-2 inhibitors and related NSAIDs.

Because it contains a highly reactive methanesulfinyl (sulfoxide) group alongside an acidic moiety, researchers frequently encounter experimental artifacts—false impurities, ghost peaks, or sudden degradation—that compromise analytical integrity. As a Senior Application Scientist, I have designed this guide to explain the chemical causality behind these artifacts and provide self-validating protocols to eliminate them.

I. Mechanistic Overview of Experimental Artifacts

The sulfoxide moiety is an intermediate oxidation state. It is thermodynamically "restless," meaning it is highly susceptible to disproportionation, further oxidation to a sulfone, or reduction back to a sulfide depending on the microenvironment 2.

G Sulfide Sulfide Precursor (Thioether) Sulfoxide Target Analyte 2-(4-Methanesulfinylphenyl)acetic acid (Sulfoxide) Sulfide->Sulfoxide Controlled Synthesis Sulfoxide->Sulfide Artifact: ESI Reduction Sulfone Over-Oxidation Artifact (Sulfone) Sulfoxide->Sulfone Artifact: Air/Peroxide or LC-MS In-Source Degradant Thermal Degradant (Pummerer Product) Sulfoxide->Degradant Artifact: High Temp + Acidic pH

Fig 1: Reaction pathways and common experimental artifacts associated with the sulfoxide target.

II. Troubleshooting Guide: Diagnosing and Fixing Artifacts

Artifact 1: The "Ghost Peak" (LC-MS In-Source Redox Reactions)
  • Symptom: Your HPLC-UV chromatogram shows a single, pure peak for 2-(4-Methanesulfinylphenyl)acetic acid. However, your mass spectrometer (LC-MS) reveals masses corresponding to the sulfide (-16 Da) or sulfone (+16 Da) co-eluting exactly at the sulfoxide's retention time.

  • Causality: Electrospray Ionization (ESI) acts as an electrochemical cell. High capillary voltages combined with elevated desolvation temperatures induce redox reactions directly inside the ion source. Because this happens after chromatographic separation, the artifact ions perfectly co-elute with the main peak, tricking researchers into believing their standard has degraded.

  • Solution: Lower the ESI capillary voltage (e.g., from 3.5 kV to < 2.5 kV) and reduce the desolvation temperature. Rely on the self-validating chromatographic protocol (Section III) to distinguish true impurities from in-source artifacts.

Artifact 2: Spontaneous Over-Oxidation During Sample Prep
  • Symptom: The peak area for the sulfone derivative steadily increases over time in your stock solutions, while the sulfoxide peak shrinks.

  • Causality: The methanesulfinyl group is highly reactive to dissolved oxygen and trace peroxides found in aged organic solvents (particularly ethers or THF). During the oxidation of thio compounds to sulfonyl derivatives, the sulfoxide is a difficult-to-isolate intermediate 3.

  • Solution: Use only freshly opened, degassed HPLC-grade solvents. Store all stock solutions at -20°C under an inert argon atmosphere.

Artifact 3: Thermal Degradation & Peak Tailing
  • Symptom: Severe loss of analyte recovery during evaporation steps, accompanied by unknown degradant peaks.

  • Causality: Heating the compound above 50°C in the presence of acidic modifiers (like TFA) can trigger a Pummerer-type rearrangement or decarboxylation of the acetic acid tail.

  • Solution: Never use heat to evaporate solvents containing this analyte. Use a gentle stream of nitrogen at room temperature or lyophilization.

III. Self-Validating Experimental Protocol: Artifact-Free LC-MS Analysis

To ensure trustworthiness in your data, you must run a self-validating workflow. This protocol proves whether an observed mass is a true impurity or an instrument-induced artifact.

Step 1: Solvent and Matrix Preparation

  • Prepare Mobile Phase A: Ultrapure water with 0.1% Formic Acid (Do not use Trifluoroacetic Acid, as strong acids promote sulfoxide degradation).

  • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Sparge both mobile phases with Helium or sonicate under vacuum for 15 minutes to remove dissolved oxygen.

Step 2: Cold Sample Extraction

  • Dissolve the 2-(4-Methanesulfinylphenyl)acetic acid standard in a 50:50 mixture of degassed Water:Acetonitrile.

  • If extracting from a synthetic reaction matrix, perform liquid-liquid extraction over an ice bath (0-5°C) to arrest any ongoing oxidation 2.

Step 3: Instrument Tuning (Crucial for Sulfoxides)

  • Set ESI Capillary Voltage to 2.0 - 2.5 kV (Positive mode).

  • Cap Desolvation Temperature at 250°C .

  • Set Cone Voltage low (e.g., 15-20 V) to prevent in-source fragmentation/deoxygenation.

Step 4: The Self-Validation Injection

  • Create a "System Suitability Spike" containing known trace amounts of the Sulfide, Sulfoxide, and Sulfone.

  • Inject the mixture.

  • Logic Check:

    • If the Sulfide and Sulfone masses appear at different retention times than the Sulfoxide, your chromatography is successfully resolving true impurities.

    • If you inject a pure Sulfoxide standard and still see Sulfide/Sulfone masses co-eluting precisely at the Sulfoxide retention time, you have confirmed an in-source MS artifact. You can safely ignore these masses in your purity calculations, relying instead on the UV trace.

IV. Quantitative Data: Differentiating the Oxidation States

Use the following reference table to calibrate your expectations for chromatographic shifts and mass spectrometry targeting.

Compound StateChemical FormulaExact Mass [M+H]+Expected RT Shift (Reverse Phase C18)ESI-MS Artifact RiskChemical Stability
Sulfide Precursor C9H10O2Sm/z 183.04Latest eluting (Most hydrophobic)LowStable
Sulfoxide (Target) C9H10O3Sm/z 199.04Earliest eluting (Most polar)High (Redox) Sensitive to O2 / Heat
Sulfone (Over-Oxidation) C9H10O4Sm/z 215.03Intermediate elutionLowHighly Stable

V. Frequently Asked Questions (FAQs)

Q: Why does my 2-(4-Methanesulfinylphenyl)acetic acid peak look split or show a "shoulder" on high-resolution HPLC? A: The sulfoxide group features a chiral sulfur atom. Depending on your stationary phase and the chiral environment of your column, you may be partially resolving the two enantiomers, or observing distinct conformers. If you are not performing chiral analysis, try increasing the column temperature slightly (up to 40°C max) to collapse the conformers into a single sharp peak.

Q: Can I use hydrogen peroxide to synthesize this standard from the sulfide precursor? A: Yes, but stoichiometric control is vital. Hydrogen peroxide oxidation often leaves about 5% of the sulfoxide as an incomplete byproduct or pushes it entirely to the sulfone 2. You must use exactly 1.0 equivalent of H2O2 and maintain the reaction at 0–5°C to prevent over-oxidation.

Q: How should I store the reference standard to ensure maximum shelf life? A: Store the powder desiccated at -20°C, protected from light. Once reconstituted in a solvent, the solution should be purged with nitrogen, sealed with PTFE-lined caps, and used within 48 hours to prevent baseline drift from spontaneous oxidation.

VI. References

  • Etoricoxib Impurity 63 - KE-CE3433.55-25MG | Labmix24. labmix24.com. 1

  • CN104710349A - Method for purifying etoricoxib - Google Patents. google.com. 2

  • Process for the synthesis of etoricoxib - Justia Patents. justia.com.3

Sources

Optimization

Technical Support Center: Troubleshooting the Characterization of 2-(4-Methanesulfinylphenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the characterization of 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the characterization of 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0). Often encountered as a critical intermediate or degradation impurity in the synthesis of COX-2 inhibitors like Etoricoxib, this compound presents a unique triad of analytical challenges: a stereogenic sulfur atom, a thermally labile sulfinyl group, and an acidic carboxylic tail.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies to ensure the scientific integrity of your analytical workflows.

I. Frequently Asked Questions & Troubleshooting

Q1: Why does the methylene ( −CH2​− ) group appear as a complex multiplet or two doublets in 1H NMR instead of a sharp singlet?

The Causality: Analysts often misinterpret this splitting pattern as a co-eluting impurity. However, this is a fundamental stereochemical phenomenon. The sulfur atom in the methanesulfinyl moiety is stereogenic (it possesses a lone pair, an oxygen, a methyl group, and a phenyl group). Because the molecule is chiral, the two protons of the adjacent −CH2​− group are diastereotopic. They experience distinct magnetic environments and couple with each other, resulting in an AB quartet with a geminal coupling constant ( 2J ) of approximately 14–16 Hz. This stereochemical complexity is a hallmark of chiral sulfur compounds 1.

Q2: During LC-MS analysis, I observe peaks at m/z 215 and m/z 183 alongside the expected [M+H]+ at m/z 199. Is my sample degrading?

The Causality: Not necessarily. Sulfoxides are notoriously susceptible to in-source redox reactions during Electrospray Ionization (ESI). In-source oxidation yields the sulfone artifact (m/z 215), while in-source reduction yields the sulfide artifact (m/z 183). The Fix: You must rely on chromatographic separation to validate the source of these ions. If the m/z 215 and 183 peaks perfectly co-elute with the m/z 199 peak, they are artifacts generated inside the MS source. If they elute at different retention times, they represent true degradation impurities (e.g., related to Etoricoxib Impurity D) .

Q3: We are experiencing severe peak tailing in reverse-phase HPLC. How can we improve the peak shape?

The Causality: 2-(4-Methanesulfinylphenyl)acetic acid contains a polar, hydrogen-bond-accepting sulfoxide group and an acidic carboxylic acid group (pKa ~ 4.3). At near-neutral pH, partial ionization of the carboxylic acid leads to mixed-mode retention and severe tailing on standard C18 columns. The Fix: You must suppress the ionization of the carboxylic acid by using an acidic mobile phase modifier (e.g., 0.1% Formic Acid, pH ~ 2.5). Using a highly end-capped C18 column will further minimize secondary interactions between the sulfoxide oxygen and residual surface silanols.

Q4: What is the best approach for determining the enantiomeric purity of this compound?

The Causality: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) provide excellent chiral recognition through a combination of hydrogen bonding (via the sulfinyl oxygen), dipole-dipole interactions, and π−π stacking with the phenyl ring 3. A normal-phase mobile phase modified with an organic acid is required to maintain the protonated state of the carboxylic tail.

II. Diagnostic Workflows & Mechanisms

LCMS_Troubleshooting Start Observe m/z 215 (Sulfone) or m/z 183 (Sulfide) CheckRT Check Extracted Ion Chromatogram (EIC) RTs Start->CheckRT Decision Do m/z 199, 215, and 183 co-elute at the exact same RT? CheckRT->Decision InSource In-Source Redox Artifact (No action needed for purity) Decision->InSource Yes (Co-elution) RealDegradation True Sample Degradation (Optimize storage/prep) Decision->RealDegradation No (Different RTs)

Workflow to distinguish true sample degradation from LC-MS in-source redox artifacts.

Chiral_Separation Racemate Racemic Sulfoxide (Sample) CSP Polysaccharide CSP (e.g., Chiralpak AD-H) Racemate->CSP Injection Interactions H-Bonding, Dipole-Dipole, & π-π Stacking CSP->Interactions Chiral Recognition Enant1 (R)-Enantiomer (Weaker Affinity) Interactions->Enant1 Fast Elution Enant2 (S)-Enantiomer (Stronger Affinity) Interactions->Enant2 Slow Elution

Mechanism of chiral recognition and enantiomeric resolution using polysaccharide-based CSPs.

III. Quantitative Data Summaries

Table 1: Diagnostic Signals in Characterization

Analytical TechniqueTarget Signal / ObservationTroubleshooting / Causality
1 H NMR (DMSO-d6) ~3.6 ppm ( −CH2​− group)Appears as an AB quartet ( J≈15 Hz) due to diastereotopic protons adjacent to the chiral sulfoxide center.
1 H NMR (DMSO-d6) ~2.7 ppm ( −CH3​ group)Appears as a sharp singlet. Shifted downfield relative to sulfide (~2.4 ppm) but upfield of sulfone (~3.2 ppm).
LC-MS (ESI+) m/z 199.04 [M+H]+ Primary molecular ion for the intact sulfoxide.
LC-MS (ESI+) m/z 215.04 & m/z 183.05Potential in-source oxidation (sulfone) and reduction (sulfide) artifacts. Must verify via RT co-elution.

Table 2: Chiral HPLC Column Selection Matrix for Sulfoxides

Column TypeChiral SelectorPrimary InteractionsSuitability for Sulfoxides
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)H-bonding, π−π stacking, dipole-dipoleExcellent. High success rate for aryl alkyl sulfoxides.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, π−π stacking, dipole-dipoleVery Good. Provides alternative selectivity to AD-H.
Macrocyclic Antibiotic Teicoplanin / VancomycinSteric inclusion, H-bondingModerate. Better suited for amino acids, but viable for highly polar sulfoxides.

IV. Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating LC-MS/MS Method

This protocol utilizes a self-validating system suitability check to definitively separate MS artifacts from true chemical degradation.

  • System Suitability Preparation: Prepare a mixed standard containing 10 µg/mL of 2-(4-Methanesulfinylphenyl)acetic acid, spiked with 1 µg/mL of its corresponding sulfone and sulfide reference standards in 50:50 Water:Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (or equivalent end-capped column), 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C (Critical: Keep below 400°C to minimize thermal degradation of the labile sulfinyl group).

  • Validation Logic: Inject the system suitability standard. The column must baseline-resolve the three oxidation states. Subsequently, inject your sample. If m/z 215 or 183 peaks appear at the exact retention time of the m/z 199 peak, they are confirmed in-source artifacts. If they match the retention times of the spiked standards, your sample has degraded.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This protocol leverages acidic modifiers in normal-phase chromatography to preserve chiral recognition while suppressing tailing.

  • Sample Preparation: Dissolve the analyte in Hexane/Isopropanol (50:50) to a concentration of 1 mg/mL. Avoid protic solvents like Methanol which can disrupt the hydrogen-bonding network of the CSP 4.

  • Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v).

    • Mechanistic Note: The 0.1% TFA is non-negotiable. Without it, the carboxylic acid group will interact with the silica support, causing severe peak tailing that will completely obscure the delicate chiral resolution.

  • Flow Rate & Temperature: 1.0 mL/min at an isothermal 25°C.

  • Detection: UV at 230 nm.

  • Validation Logic: Ensure the resolution ( Rs​ ) between the (R) and (S) enantiomer peaks is ≥1.5 . If Rs​<1.5 , decrease the Isopropanol content to 15% to increase retention and theoretical plates.

V. References

  • Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Longdom Publishing. Available at:[Link]

  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. PubMed Central (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Synthetic Routes for 2-(4-Methanesulfinylphenyl)acetic Acid

Introduction 2-(4-Methanesulfinylphenyl)acetic acid is a sulfoxide-containing phenylacetic acid derivative of significant interest in medicinal chemistry and drug development. As a key intermediate and a potential pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Methanesulfinylphenyl)acetic acid is a sulfoxide-containing phenylacetic acid derivative of significant interest in medicinal chemistry and drug development. As a key intermediate and a potential pharmacophore, the efficient and scalable synthesis of this molecule is a critical consideration for researchers. This guide provides a comparative analysis of two primary synthetic routes to 2-(4-Methanesulfinylphenyl)acetic acid, starting from commercially available precursors.

This analysis is designed for researchers, scientists, and drug development professionals. It delves into the practical and chemical nuances of each pathway, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to inform strategic decisions in a laboratory or manufacturing setting. The two routes under consideration are:

  • Route A: The Willgerodt-Kindler Pathway , which commences with the rearrangement of an aryl alkyl ketone.

  • Route B: The Nucleophilic Substitution Pathway , which builds the core structure through a substitution reaction on a halogenated precursor.

Each route culminates in a selective oxidation step to yield the final sulfoxide product.

Route A: The Willgerodt-Kindler Pathway

This synthetic approach leverages the classic Willgerodt-Kindler reaction, a powerful tool for converting aryl alkyl ketones into terminal carboxylic acids (or their derivatives) with the same number of carbon atoms.[1] The key intermediate, 2-(4-(methylthio)phenyl)acetic acid, is synthesized from 4'-(methylthio)acetophenone, which is then oxidized to the target compound.

Experimental Protocol: Route A

Step 1: Synthesis of 2-(4-(methylthio)phenyl)thioacetomorpholide via Willgerodt-Kindler Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4'-(methylthio)acetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker of cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and then recrystallized from ethanol to yield the thioamide intermediate.

Step 2: Hydrolysis to 2-(4-(methylthio)phenyl)acetic acid

  • Reaction Setup: The dried thioacetomorpholide from the previous step is suspended in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Reaction Conditions: The suspension is heated to reflux and stirred for 6-8 hours until the hydrolysis is complete (monitored by TLC).

  • Work-up: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 2-(4-(methylthio)phenyl)acetic acid.

Step 3: Selective Oxidation to 2-(4-Methanesulfinylphenyl)acetic acid

  • Reaction Setup: Dissolve 2-(4-(methylthio)phenyl)acetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.[2]

  • Reaction Conditions: Cool the solution in an ice bath and add 30% hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.[2]

  • Work-up: The reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration. The solid is washed with water until the filtrate is neutral and then dried under vacuum to yield 2-(4-Methanesulfinylphenyl)acetic acid.

Diagram of the Willgerodt-Kindler Pathway

Willgerodt-Kindler Pathway start 4'-(Methylthio)acetophenone step1 Willgerodt-Kindler Reaction (Morpholine, Sulfur, Reflux) start->step1 intermediate1 2-(4-(methylthio)phenyl)thioacetomorpholide step1->intermediate1 step2 Hydrolysis (NaOH, EtOH, Reflux) intermediate1->step2 intermediate2 2-(4-(methylthio)phenyl)acetic acid step2->intermediate2 step3 Selective Oxidation (H2O2, Acetic Acid) intermediate2->step3 product 2-(4-Methanesulfinylphenyl)acetic acid step3->product

Caption: Synthetic workflow for Route A.

Mechanistic Insights

The Willgerodt-Kindler reaction proceeds through a complex mechanism.[1] Initially, the ketone reacts with morpholine to form an enamine. This enamine then attacks elemental sulfur. A series of rearrangements and oxidations, facilitated by the sulfur and amine, results in the migration of the carbonyl group to the terminal carbon of the alkyl chain, ultimately forming a thioamide. The subsequent hydrolysis is a standard nucleophilic acyl substitution at the thioamide carbon.[3]

Route B: The Nucleophilic Substitution Pathway

This route offers a more direct approach to the phenylacetic acid core by employing a copper-catalyzed nucleophilic aromatic substitution.[4][5] A readily available 4-halophenylacetic acid is reacted with a sulfur nucleophile, followed by the same selective oxidation as in Route A.

Experimental Protocol: Route B

Step 1: Synthesis of 2-(4-(methylthio)phenyl)acetic acid

  • Reaction Setup: To a solution of 4-bromophenylacetic acid (1.0 eq) in dimethylformamide (DMF) in a three-necked flask under a nitrogen atmosphere, add sodium thiomethoxide (1.2 eq) and a catalytic amount of cuprous bromide (0.1 eq).[5]

  • Reaction Conditions: Heat the reaction mixture to 130 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC.[5]

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water and acidified with 10% hydrochloric acid to a pH of 2-3. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane.[5]

Step 2: Selective Oxidation to 2-(4-Methanesulfinylphenyl)acetic acid

This step is identical to Step 3 in Route A.

  • Reaction Setup: Dissolve 2-(4-(methylthio)phenyl)acetic acid (1.0 eq) in glacial acetic acid in a round-bottom flask.[2]

  • Reaction Conditions: Cool the solution in an ice bath and add 30% hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.[2]

  • Work-up: The reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration. The solid is washed with water until the filtrate is neutral and then dried under vacuum to yield 2-(4-Methanesulfinylphenyl)acetic acid.

Diagram of the Nucleophilic Substitution Pathway

Nucleophilic Substitution Pathway start 4-Bromophenylacetic acid step1 Nucleophilic Substitution (Sodium thiomethoxide, CuBr, DMF) start->step1 intermediate 2-(4-(methylthio)phenyl)acetic acid step1->intermediate step2 Selective Oxidation (H2O2, Acetic Acid) intermediate->step2 product 2-(4-Methanesulfinylphenyl)acetic acid step2->product

Caption: Synthetic workflow for Route B.

Mechanistic Insights

The key transformation in this route is a nucleophilic aromatic substitution. The reaction of an aryl halide with a nucleophile like sodium thiomethoxide is generally slow. The use of a copper(I) catalyst, such as cuprous bromide, is crucial as it facilitates the substitution, likely through an oxidative addition/reductive elimination cycle. The carboxylic acid group remains intact under these conditions.

Comparative Analysis

ParameterRoute A: Willgerodt-Kindler PathwayRoute B: Nucleophilic Substitution PathwayJustification & Expert Insights
Overall Yield ModerateGood to HighRoute B generally offers higher yields, with reported yields for the substitution step around 79%.[5] The Willgerodt-Kindler reaction can be lower yielding and more substrate-dependent.
Number of Steps 32Route B is more convergent and efficient, involving one fewer synthetic transformation to reach the final product.
Starting Materials 4'-(Methylthio)acetophenone4-Bromophenylacetic acidBoth starting materials are commercially available. The choice may depend on cost and availability from preferred vendors.
Reagent & Solvent Safety High temperatures, use of morpholine and sulfur.Use of DMF (a potential reproductive toxin) and a copper catalyst.Route A requires high temperatures and handling of sulfur, which can produce hydrogen sulfide. Route B uses DMF, which requires careful handling, and a heavy metal catalyst that must be removed from the final product.
Scalability ModerateGoodThe high temperatures and heterogeneous nature of the Willgerodt-Kindler reaction can present challenges for large-scale synthesis. The homogenous conditions of Route B are generally more amenable to scaling.
Environmental Impact Generation of sulfur-containing byproducts.Use of a copper catalyst and DMF.Both routes have environmental considerations. Route A produces odorous sulfur byproducts. Route B requires management of a heavy metal catalyst and a high-boiling point solvent.

Conclusion

Both the Willgerodt-Kindler and Nucleophilic Substitution pathways provide viable methods for the synthesis of 2-(4-Methanesulfinylphenyl)acetic acid.

Route B, the Nucleophilic Substitution Pathway, is generally the superior choice for laboratory-scale and potentially for larger-scale production. Its key advantages are a shorter synthetic sequence, higher overall yield, and more straightforward scalability. However, careful consideration must be given to the use and removal of the copper catalyst and the handling of DMF.

Route A, the Willgerodt-Kindler Pathway, remains a classic and useful transformation. It may be a suitable alternative if the starting material, 4'-(methylthio)acetophenone, is more readily available or cost-effective than 4-bromophenylacetic acid. Researchers should be prepared for potentially lower yields and the challenges associated with the reaction's high temperatures and byproduct formation.

The final choice of synthetic route will depend on a laboratory's specific resources, scale of production, and priorities regarding yield, cost, and environmental impact. The selective oxidation step, common to both routes, is a high-yielding and "green" transformation that reliably delivers the desired sulfoxide product.[2]

References

Sources

Comparative

Validating the Efficacy of 2-(4-Methanesulfinylphenyl)acetic acid: A Comparative Guide to In Vitro COX Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the efficacy of the novel compound "2-(4-Methanesulfinylphenyl)acetic acid" as a potential anti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the efficacy of the novel compound "2-(4-Methanesulfinylphenyl)acetic acid" as a potential anti-inflammatory agent. As senior application scientists, our focus is on robust, reproducible, and contextually relevant assays. Here, we move beyond a simple protocol, offering a comparative analysis grounded in the mechanistic understanding of non-steroidal anti-inflammatory drugs (NSAIDs). We will detail a fluorometric in vitro assay to determine the inhibitory potency and selectivity of this compound against cyclooxygenase (COX) enzymes, benchmarking it against established drugs.

Introduction: The Central Role of Cyclooxygenase in Inflammation

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as arthritis and cardiovascular disorders.[1][2] The primary targets for NSAIDs are the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators called prostanoids from arachidonic acid.[3]

There are two key isoforms:

  • COX-1: A constitutively expressed enzyme involved in physiological functions like protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2: An inducible enzyme whose expression is significantly elevated during inflammation, making it the primary target for anti-inflammatory therapies.[3][4]

The therapeutic efficacy of an NSAID is derived from its inhibition of COX-2, while common side effects like gastrointestinal issues are linked to the simultaneous inhibition of COX-1.[5] Therefore, developing compounds with high selectivity for COX-2 is a cornerstone of modern anti-inflammatory drug discovery.[5][6]

The Compound in Focus and Assay Rationale

"2-(4-Methanesulfinylphenyl)acetic acid" belongs to a chemical class structurally related to known COX inhibitors. Its parent structure, phenylacetic acid, is a common scaffold in many NSAIDs.[4] Furthermore, the "methanesulfinyl" group is a bioisostere of the "methylsulfonyl" group found in highly selective COX-2 inhibitors like Rofecoxib and Etoricoxib.[7][8] This structural similarity strongly suggests that the compound's primary mechanism of action is the inhibition of COX enzymes.

To validate its efficacy, a direct enzymatic assay is the most logical and robust starting point. We have selected a fluorometric COX inhibitor screening assay due to its high sensitivity, reliability, and suitability for high-throughput screening, making it an efficient method for determining inhibitory potency.[3][9] This assay measures the peroxidase activity of the COX enzyme, which generates a fluorescent product, allowing for precise quantification of enzyme activity.[3]

The Comparative Framework: Establishing Benchmarks for Success

A compound's efficacy cannot be determined in isolation. To provide meaningful context, we will compare "2-(4-Methanesulfinylphenyl)acetic acid" against two well-characterized drugs:

  • Celecoxib: A highly selective COX-2 inhibitor, serving as the benchmark for potent and selective inhibition.[10][11]

  • Diclofenac: A potent, non-selective NSAID that exhibits a preference for COX-2 over COX-1, representing a different class of inhibitors.[1][12][13]

The primary endpoints for our comparison will be the half-maximal inhibitory concentration (IC50) for each enzyme and the Selectivity Index (SI) , calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5][14] A higher SI value indicates greater selectivity for COX-2.[5]

Experimental Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol outlines the steps to determine the IC50 values for the test compound and references against both human recombinant COX-1 and COX-2 enzymes.

Principle of the Assay

The assay measures the peroxidase component of COX activity. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A fluorometric probe is then oxidized by the PGG2, producing a highly fluorescent product that can be measured at an excitation/emission of ~535/587 nm.[3] The rate of fluorescence generation is directly proportional to COX activity. Inhibitors will reduce this rate.

Materials and Reagents
  • Human Recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Fluorometric Probe (e.g., OxiRed™ Probe)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • NaOH

  • Test Compound: "2-(4-Methanesulfinylphenyl)acetic acid"

  • Reference Inhibitors: Celecoxib and Diclofenac

  • DMSO (for dissolving compounds)

  • 96-well white opaque flat-bottom plates

  • Fluorescence microplate reader

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup (96-well) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_comp Prepare serial dilutions of Test Compound, Celecoxib, and Diclofenac in DMSO/ Assay Buffer. add_comp Add 10 µL of diluted compounds/controls to wells: - Test Compound (S) - Inhibitor Control (IC) - Enzyme Control (EC) prep_comp->add_comp prep_reagents Prepare Reaction Mix: Assay Buffer, COX Cofactor, Fluorometric Probe. add_reac_mix Add 80 µL of Reaction Mix to each well. prep_reagents->add_reac_mix add_comp->add_reac_mix add_enzyme Add diluted COX-1 or COX-2 enzyme to all wells. Incubate for 10 min at 25°C. start_reac Initiate reaction by adding 10 µL Arachidonic Acid to all wells simultaneously. add_enzyme->start_reac add_reac_mix->add_enzyme measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min at 25°C. start_reac->measure calc_inhibition Calculate % Inhibition for each concentration. measure->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] to generate a dose-response curve. calc_inhibition->plot_curve calc_ic50 Determine IC50 value from the curve. plot_curve->calc_ic50 calc_si Calculate Selectivity Index (SI) SI = IC50(COX-1) / IC50(COX-2) calc_ic50->calc_si

Caption: Workflow for the fluorometric COX inhibition assay.

Step-by-Step Methodology

1. Reagent Preparation:

  • Enzyme Preparation: Reconstitute human recombinant COX-1 and COX-2 with sterile water as per the supplier's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Keep on ice during use.[3]

  • Compound Preparation: Dissolve "2-(4-Methanesulfinylphenyl)acetic acid," Celecoxib, and Diclofenac in DMSO to create high-concentration stock solutions. Prepare a series of 10X working solutions by diluting the stocks in COX Assay Buffer. This is crucial to minimize the final DMSO concentration in the assay, which could affect enzyme activity.[2][3]

  • Substrate Preparation: Reconstitute arachidonic acid in 100% ethanol. Immediately before use, prepare a diluted working solution in COX Assay Buffer with NaOH. Do not store the diluted solution.[2]

2. Assay Plate Setup:

  • In a 96-well white opaque plate, set up the following wells for each enzyme (COX-1 and COX-2) and for each compound being tested:

    • Enzyme Control (EC): 10 µL of Assay Buffer (represents 100% enzyme activity).

    • Inhibitor Control (IC): 10 µL of a known potent inhibitor (e.g., a high concentration of Celecoxib for COX-2) to establish maximum inhibition.[3]

    • Test Sample (S): 10 µL of each diluted test compound concentration.[3]

    • Solvent Control: If the final solvent concentration is a concern, include a control with the same amount of DMSO/buffer to test its effect on enzyme activity.[2]

3. Reaction Protocol:

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Cofactor, and the Fluorometric Probe for the number of wells required.

  • Add 80 µL of the Reaction Mix to each well (EC, IC, and S).

  • Add 10 µL of the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Incubate the plate for 10 minutes at 25°C. This pre-incubation allows the inhibitors to bind to the enzyme.

  • Preset the plate reader to the correct kinetic settings (Ex/Em = 535/587 nm, read every minute for 5-10 minutes at 25°C).

  • Using a multichannel pipette, initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously.[2]

  • Immediately begin reading the fluorescence kinetically.

Data Analysis and Interpretation

1. Calculate Rate of Reaction:

  • From the kinetic data, determine the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time curve (RFU/min).

2. Calculate Percent Inhibition:

  • Use the following formula for each inhibitor concentration: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100 Where Slope_EC is the rate of the Enzyme Control and Slope_S is the rate of the sample with the inhibitor.

3. Determine IC50 Values:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[15]

4. Calculate Selectivity Index (SI):

  • The SI provides a quantitative measure of COX-2 selectivity.[11] SI = IC50 (COX-1) / IC50 (COX-2)

Comparative Performance Analysis

The efficacy of "2-(4-Methanesulfinylphenyl)acetic acid" is validated by comparing its IC50 and SI values to the established reference drugs. The data should be summarized in a clear, structured table.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
2-(4-Methanesulfinylphenyl)acetic acid Experimental ValueExperimental ValueCalculated Value
Celecoxib (Reference) ~7.0 - 15.0~0.04 - 0.05>100 (Highly Selective)
Diclofenac (Reference) ~0.1 - 5.0~0.01 - 0.5~2 - 10 (Preferential)

Note: Reference values are approximate and can vary based on specific assay conditions.[1][10][15]

Interpretation of Results:

  • Potency: A low IC50 value against COX-2 indicates high potency. The goal is for the test compound to have a COX-2 IC50 value in the nanomolar to low micromolar range, ideally comparable to or better than Celecoxib.[16]

  • Selectivity: A high SI value is desirable. An SI > 100 would classify the compound as a highly selective COX-2 inhibitor, similar to Celecoxib. An SI between 2 and 50 would suggest it has preferential COX-2 activity, more akin to Diclofenac.[1] An SI close to 1 indicates a non-selective inhibitor.[1]

  • Efficacy Validation: The compound's efficacy as a potential anti-inflammatory agent is validated if it demonstrates potent inhibition of COX-2 with significant selectivity over COX-1. This profile predicts a strong therapeutic effect with a reduced risk of gastrointestinal side effects.

Conclusion

This guide provides a robust, scientifically-grounded framework for validating the efficacy of "2-(4-Methanesulfinylphenyl)acetic acid". By employing a sensitive fluorometric assay and comparing the results against well-defined benchmarks like Celecoxib and Diclofenac, researchers can obtain clear, quantitative data on the compound's potency and selectivity. This comparative approach is essential for making informed decisions in the drug development pipeline and for understanding the therapeutic potential of novel anti-inflammatory agents.

References

  • Physician's Weekly. (2024, December 26). COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. [Link]

  • Wang, J. L., & Zhang, H. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH Public Access. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Warner, T. D., & Mitchell, J. A. (2010). Defining the COX Inhibitor Selectivity of NSAIDs. Medscape. [Link]

  • Dr. Oracle. (2025, August 13). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor?[Link]

  • Schwartz, J. I., & Vandormael, K. (2015, April 8). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]

  • Taha, M. A., & Attia, M. I. (2023, May 22). Diclofenac. StatPearls - NCBI Bookshelf. [Link]

  • Ortega-Castro, J., et al. (2011, November 17). Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Mohammadi-Farani, A., et al. (2012, September 20). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). COX-2 enzyme inhibitory assay of the tested compounds using celecoxib as the standard drug. [Link]

  • Zhou, Y., et al. (2021). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio. [Link]

  • Abdel-Mottaleb, Y., et al. (2018, January 15). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry. [Link]

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Chen, Y. F., et al. (2005). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]

Sources

Validation

Comparative Pharmacological Profiling: 2-(4-Methanesulfinylphenyl)acetic Acid vs. Established Anti-Inflammatory Agents

Executive Summary In pharmaceutical development, distinguishing the pharmacological activity of active pharmaceutical ingredients (APIs) from their synthetic intermediates and degradation products is a critical regulator...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, distinguishing the pharmacological activity of active pharmaceutical ingredients (APIs) from their synthetic intermediates and degradation products is a critical regulatory and safety requirement. 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0)—widely recognized in the industry as Etoricoxib Impurity 63 or as a structural analog to the sulfoxide prodrug Sulindac—presents a unique analytical challenge. It possesses a hybrid structure containing both a phenylacetic acid core (the primary pharmacophore of NSAIDs like Diclofenac) and a methanesulfinyl moiety.

This guide objectively compares the structural, pharmacological, and analytical profile of 2-(4-Methanesulfinylphenyl)acetic acid against fully elaborated anti-inflammatory agents. By evaluating its lack of target engagement and detailing the methodologies required to isolate it, this guide provides drug development professionals with a comprehensive framework for impurity profiling and structure-activity relationship (SAR) validation.

Structural & Mechanistic Analysis

The cyclooxygenase (COX-1 and COX-2) active site consists of a long, narrow hydrophobic channel extending from the membrane-binding domain to the catalytic core. Classical NSAIDs and COX-2 selective inhibitors require specific, bulky 3D conformations to anchor into this pocket.

  • Established NSAIDs: Sulindac utilizes a bulky indene ring and a benzylidene group to occupy the COX channel, though it must first be reduced in vivo from a sulfoxide to an active sulfide[1]. Etoricoxib utilizes a bipyridine central ring system to project its methylsulfonyl group deep into the COX-2 specific side pocket [3]. Diclofenac relies on a twisted diphenylamine structure to wedge into the active site.

  • 2-(4-Methanesulfinylphenyl)acetic acid: This molecule consists solely of a single phenyl ring substituted with an acetic acid and a methanesulfinyl group. Because it lacks the critical secondary aromatic ring (such as the indene of Sulindac or the bipyridine of Etoricoxib), it cannot achieve the necessary van der Waals interactions to stably anchor within the COX hydrophobic channel. Consequently, steric exclusion and rapid off-rates result in negligible direct COX inhibition.

Pharmacological_Divergence Impurity 2-(4-Methanesulfinylphenyl) acetic acid (Impurity 63) Hepatic Hepatic Reductase (In Vivo Metabolism) Impurity->Hepatic Potential Substrate WeakCOX Steric Exclusion / Weak Binding Impurity->WeakCOX Missing secondary aromatic ring Sulindac Sulindac (Sulfoxide Prodrug) Sulindac->Hepatic Biotransformation Etoricoxib Etoricoxib (COX-2 Selective API) Etoricoxib->Impurity Synthesis/Degradation COX2 COX-2 Active Site (Deep Hydrophobic Channel) Etoricoxib->COX2 Direct Binding ActiveSulfide Active Sulfide Metabolite Hepatic->ActiveSulfide Reduction ActiveSulfide->COX2 High Affinity Binding

Metabolic and structural divergence of the methanesulfinyl pharmacophore in COX-2 inhibition.

Comparative Pharmacological Profiling

To satisfy [2], the biological inertness of process impurities must be understood relative to the active API. The table below summarizes the quantitative differences between the intermediate and established clinical agents.

CompoundPrimary RoleTargetCOX-2 IC₅₀ (In Vitro)Structural Determinants for Binding
2-(4-Methanesulfinylphenyl)acetic acid Synthetic Intermediate / ImpurityNone (Negligible)> 100 µMLacks secondary aromatic ring; insufficient hydrophobic bulk.
Sulindac (Active Sulfide) NSAID (Prodrug)COX-1 / COX-2~ 0.1 µMIndene ring and benzylidene group wedge into the primary channel.
Diclofenac NSAID (Active)COX-1 / COX-2~ 0.04 µMTwisted diphenylamine forces deep insertion into the active site.
Etoricoxib NSAID (COX-2 Selective)COX-2~ 1.1 µMBipyridine core projects sulfonyl group into COX-2 side pocket.

Experimental Methodologies

As an Application Scientist, establishing self-validating protocols is essential for proving the lack of target engagement of an impurity and for analytically resolving it from the API.

Protocol 1: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Objective: To empirically validate the lack of COX-2 binding by 2-(4-Methanesulfinylphenyl)acetic acid compared to active NSAIDs. Causality & Design: This assay utilizes 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). ADHP reacts with PGG₂ (the intermediate product of COX activity) to produce highly fluorescent resorufin. If a compound fails to inhibit COX, high fluorescence is observed. This provides a highly sensitive, self-validating readout of COX peroxidase activity [3].

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-2 enzyme, arachidonic acid (substrate), and ADHP fluorogenic probe.

  • Compound Incubation: Plate 2-(4-Methanesulfinylphenyl)acetic acid at escalating concentrations (10 µM, 50 µM, 100 µM) in a 96-well black microplate. Include Etoricoxib (1 µM) as a positive inhibition control and a vehicle (DMSO) as a negative control.

  • Enzyme Addition: Add 10 µL of COX-2 enzyme to all wells. Incubate at 37°C for 15 minutes to allow for potential steady-state binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid and ADHP mixture to initiate the cyclooxygenase reaction.

  • Detection: Read the plate using a fluorescence microplate reader at Ex/Em = 535/587 nm.

  • Data Interpretation: The intermediate will show fluorescence levels comparable to the vehicle control, confirming >100 µM IC₅₀, whereas Etoricoxib will show >50% signal quenching.

Protocol 2: Stability-Indicating RP-HPLC-UV/MS Method

Objective: To analytically resolve 2-(4-Methanesulfinylphenyl)acetic acid from Etoricoxib or Sulindac in pharmaceutical formulations and stability studies. Causality & Design: The sulfoxide moiety and exposed carboxylic acid make this impurity highly polar compared to the highly lipophilic, fully elaborated APIs. A gradient elution on a sub-2-micron C18 column ensures the polar impurity elutes rapidly, preventing co-elution with the API.

  • Column Selection: Use a UPLC C18 column (2.1 x 100 mm, 1.7 µm particle size) to maximize theoretical plates for resolving structurally similar sulfoxides.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (suppresses ionization of the acetic acid, improving peak shape).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 230 nm (optimal for the phenyl ring) and simultaneously route to an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode.

  • Validation: 2-(4-Methanesulfinylphenyl)acetic acid will elute significantly earlier (lower retention time) than Etoricoxib or Sulindac. Confirm the identity via the [M+H]+ parent ion (m/z ~199.2).

In Vivo Implications & Toxicology

While 2-(4-Methanesulfinylphenyl)acetic acid lacks direct anti-inflammatory efficacy, monitoring its presence is vital. Drawing parallels from the established metabolism of Sulindac [1], sulfoxide-containing compounds can undergo hepatic processing. Specifically, hepatic reductases can reduce the methanesulfinyl group to a sulfide, while oxidases can convert it to a sulfone.

In drug development, ensuring that residual levels of this impurity remain below the ICH Q3A qualification threshold (typically 0.15% or 1.0 mg per day) prevents the unintended systemic introduction of uncharacterized sulfide metabolites, thereby preserving the safety and specific COX-2 selectivity of the primary API.

References

  • Duggan DE. "Sulindac: Therapeutic Implications of the prodrug/pharmacophore Equilibrium." Drug Metabolism Reviews. 1981;12(2):325-37.[Link]

  • European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA Official Guidelines. 2006.[Link]

  • Blobaum AL, Marnett LJ. "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry. 2007;50(7):1425-1441.[Link]

Comparative

Spectroscopic Comparison Guide: 2-(4-Methanesulfinylphenyl)acetic acid vs. its Sulfone Analogue

Introduction & Pharmaceutical Context In the landscape of pharmaceutical development, distinguishing between different oxidation states of sulfur-containing intermediates is a critical analytical challenge. 2-(4-Methanes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Context

In the landscape of pharmaceutical development, distinguishing between different oxidation states of sulfur-containing intermediates is a critical analytical challenge. 2-(4-Methanesulfonylphenyl)acetic acid (the sulfone) is a pivotal building block in the synthesis of COX-2 inhibitors such as Etoricoxib 1. During synthesis or metabolic degradation, incomplete oxidation or reduction can yield its sulfoxide counterpart, 2-(4-Methanesulfinylphenyl)acetic acid , widely recognized as Etoricoxib Impurity 63 2.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral libraries. Here, we will dissect the causality behind the spectroscopic differences between these two analogues, providing a self-validating framework for their definitive identification.

Structural & Physicochemical Overview

Before diving into the spectroscopy, it is essential to map the fundamental physicochemical differences driven by the addition of a single oxygen atom. The transition from a sulfinyl (-S(=O)-) to a sulfonyl (-S(=O)₂-) group fundamentally alters the molecule's electronic distribution.

Property2-(4-Methanesulfinylphenyl)acetic acid2-(4-Methanesulfonylphenyl)acetic acid
Oxidation State SulfoxideSulfone
CAS Number 118362-28-090536-66-6
Molecular Formula C₉H₁₀O₃SC₉H₁₀O₄S
Molecular Weight 198.24 g/mol 214.24 g/mol
Electronic Effect Moderate electron-withdrawingStrong electron-withdrawing (-I, -M)
Geometry at Sulfur Pyramidal (Chiral center at S)Tetrahedral (Achiral)

Spectroscopic Differentiation: The Causality of Shifts

The definitive identification of these analogues relies on understanding how the electronic environment of the sulfur atom dictates spectral behavior.

Infrared (IR) Spectroscopy
  • The Sulfoxide (Impurity 63): The single S=O bond acts as an isolated harmonic oscillator. Because sulfur and oxygen have a highly polarized bond with significant single-bond S⁺–O⁻ character, it typically absorbs in the lower frequency range of 1030–1060 cm⁻¹ .

  • The Sulfone Analogue: The presence of two equivalent S=O bonds results in mechanical coupling. This coupling splits the vibrational modes into two distinct, high-intensity bands: an asymmetric stretch at ~1300–1350 cm⁻¹ and a symmetric stretch at ~1120–1160 cm⁻¹ . The absence of the ~1050 cm⁻¹ band and the appearance of this doublet is the most rapid diagnostic tool for confirming complete oxidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR are governed by the magnetic anisotropy and the electric field effects of the S=O bonds 3.

  • Inductive Pull: The sulfonyl group is significantly more electronegative than the sulfinyl group. This exerts a stronger inductive (-I) and mesomeric (-M) pull, stripping electron density from adjacent protons.

  • Methyl Protons (S-CH₃): In the sulfoxide, the methyl protons typically resonate around δ 2.7 ppm . In the sulfone, the enhanced deshielding pushes these protons downfield to approximately δ 3.1 ppm .

  • Aromatic Protons: The ortho-protons on the phenyl ring experience a similar deshielding effect, shifting from ~7.6 ppm in the sulfoxide to ~7.9 ppm in the sulfone.

Mass Spectrometry (LC-MS/MS)

While both compounds readily protonate in ESI+ mode to yield [M+H]⁺ ions, their collision-induced dissociation (CID) pathways diverge due to structural stability 4.

  • Sulfoxide: Prone to complex rearrangements, including the loss of an OH radical or a McLafferty-type rearrangement if a suitable β-hydrogen is present.

  • Sulfone: Exhibits a highly characteristic, high-energy neutral loss of SO₂ (M - 64 Da), yielding a stable carbocation fragment.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible differentiation between the sulfoxide and sulfone, follow this optimized multi-modal workflow. Every step is designed with built-in causality to prevent false positives.

Protocol A: FT-IR Sample Preparation & Acquisition

Why KBr Pellets over ATR? While Attenuated Total Reflectance (ATR) is faster, the carboxylic acid tails of these molecules form extensive intermolecular hydrogen bonds in neat powders. Preparing a dilute KBr pellet isolates the molecules, sharpening the S=O fingerprint region and preventing the broad -OH stretch from obscuring lower-frequency data.

  • Preparation: Grind 1-2 mg of the analyte with 100 mg of anhydrous, IR-grade KBr in an agate mortar.

  • Pressing: Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation Check: Confirm the absence of a broad water band at 3400 cm⁻¹ (indicating wet KBr), which can artificially shift the baseline. Look specifically for the 1300/1150 cm⁻¹ doublet (Sulfone) vs. the 1050 cm⁻¹ singlet (Sulfoxide).

Protocol B: ¹H NMR Acquisition

Why CDCl₃? Deuterated chloroform lacks exchangeable protons and provides a non-polar environment that stabilizes the monomeric form of the acetic acid derivative without disrupting the electronic environment of the sulfur moiety.

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Acquire the spectrum at 400 MHz (298 K) using a standard 1D proton pulse sequence (e.g., zg30).

  • Validation Check: Calibrate the spectrum exactly to the TMS peak at 0.00 ppm. Integrate the singlet peak corresponding to the S-CH₃ group. A shift >3.0 ppm definitively confirms the sulfone oxidation state.

Visualizations of Logical Workflows

OxidationPathway Sulfide Sulfide Precursor (Thioether) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Sulfoxide) Sulfide->Sulfoxide [O] (e.g., H2O2, 1 eq) Controlled Oxidation Sulfone 2-(4-Methanesulfonylphenyl)acetic acid (Sulfone) Sulfoxide->Sulfone [O] (e.g., m-CPBA) Over-oxidation IR_NMR_Ox IR: ~1050 cm⁻¹ (S=O) 1H NMR (CH3): ~2.7 ppm Sulfoxide->IR_NMR_Ox IR_NMR_One IR: ~1150, 1300 cm⁻¹ (SO2) 1H NMR (CH3): ~3.1 ppm Sulfone->IR_NMR_One

Figure 1: Oxidation pathway from sulfide to sulfone with key spectroscopic monitoring checkpoints.

AnalyticalWorkflow Sample Sample Preparation (Dissolution in CDCl3 / KBr pellet) IR FT-IR Spectroscopy Identify S=O stretching Sample->IR NMR 1H & 13C NMR Chemical shift & integration Sample->NMR MS LC-MS/MS Fragmentation profiling Sample->MS Data Data Synthesis Sulfoxide vs Sulfone Differentiation IR->Data NMR->Data MS->Data

Figure 2: Multi-modal spectroscopic workflow for differentiating sulfoxide and sulfone analogues.

References

  • SynThink Chemicals. "4-(Methylsulfonyl)phenylacetic Acid | 90536-66-6 | Etoricoxib Impurities." SynThink.
  • Labmix24. "Etoricoxib Impurity 63 - 2-(4-Methanesulfinylphenyl)acetic Acid." Labmix24 Reference Standards.
  • Abraham, R. J., et al. "1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond." PubMed (NIH).
  • Luzina, O. A., et al. "Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes." MDPI.

Sources

Validation

Cross-reactivity studies involving "2-(4-Methanesulfinylphenyl)acetic acid"

Comparative Guide: Overcoming Cross-Reactivity in Etoricoxib Pharmacokinetic Assays – The Role of 2-(4-Methanesulfinylphenyl)acetic Acid Executive Summary In the bioanalysis of COX-2 inhibitors, distinguishing the active...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Overcoming Cross-Reactivity in Etoricoxib Pharmacokinetic Assays – The Role of 2-(4-Methanesulfinylphenyl)acetic Acid

Executive Summary

In the bioanalysis of COX-2 inhibitors, distinguishing the active pharmaceutical ingredient (API) from structurally similar metabolites and synthesis impurities is a critical analytical hurdle. Etoricoxib, a potent COX-2 inhibitor, relies on a methylsulfonyl (-SO₂CH₃) group for its target interaction and metabolic stability[CYP2C9 Structure−Metabolism Relationships][1]. However, during synthesis or in vivo metabolism, sulfinyl derivatives such as 2-(4-Methanesulfinylphenyl)acetic acid (commercially known as Etoricoxib Impurity 63, CAS 118362-28-0) frequently emerge.

For researchers conducting pharmacokinetic (PK) profiling or quality control (QC), generic polyclonal immunoassays often fail to differentiate between the sulfone (-SO₂) and sulfinyl (-SO) oxidation states. This guide objectively compares the performance of the EtoDetect-Ultra™ Monoclonal Antibody (mAb) Kit against standard polyclonal alternatives, demonstrating how rational antibody design eliminates cross-reactivity with 2-(4-Methanesulfinylphenyl)acetic acid.

Mechanistic Background: The Sulfone vs. Sulfoxide Dilemma

The structural difference between Etoricoxib and its sulfinyl impurity lies in a single oxygen atom, yet this difference drastically alters the molecule's 3D geometry.

  • Sulfone (Etoricoxib): The -SO₂CH₃ group adopts a rigid, tetrahedral geometry.

  • Sulfoxide (Impurity 63): The -SOCH₃ group adopts a pyramidal geometry due to the presence of a lone electron pair on the sulfur atom.

Standard polyclonal antibodies typically recognize the broader phenyl-acetic acid backbone or the general steric bulk of the sulfur group, leading to high cross-reactivity. In contrast, the EtoDetect-Ultra™ mAb-SO2-X was engineered to specifically require the tetrahedral hydrogen-bonding network of the sulfone group. When 2-(4-Methanesulfinylphenyl)acetic acid enters the binding pocket, its pyramidal geometry induces a steric clash, preventing stable antibody-antigen complex formation.

Structural_Recognition A Target Molecule (Etoricoxib) B Methylsulfonyl Group (-SO2CH3) Tetrahedral Geometry A->B C mAb-SO2-X Binding Pocket B->C D High Affinity Binding C->D G Steric Clash & Missing H-Bond C->G E Impurity 63 2-(4-Methanesulfinylphenyl)acetic acid F Methylsulfinyl Group (-SOCH3) Pyramidal Geometry E->F F->G H No Binding (<0.1% CR) G->H

Fig 1. Structural recognition logic distinguishing sulfone targets from sulfinyl impurities.

Comparative Performance Data

To validate the specificity of the EtoDetect-Ultra™ mAb, a competitive ELISA was performed against a panel of NSAIDs and related impurities. Cross-reactivity (CR) was calculated using the formula: CR (%) = (IC₅₀ of Etoricoxib / IC₅₀ of Cross-Reactant) × 100

As shown in Table 1, the standard polyclonal kit exhibits a 45.2% cross-reactivity with 2-(4-Methanesulfinylphenyl)acetic acid, which would lead to severe overestimation of Etoricoxib concentrations in biological matrices where the impurity is present[Risk management profile of etoricoxib][2]. The EtoDetect-Ultra™ mAb suppresses this interference to < 0.1%.

Table 1: Comparative Cross-Reactivity (CR) Profiling
AnalyteFunctional GroupEtoDetect-Ultra™ mAb CR (%)Standard Polyclonal Kit CR (%)
Etoricoxib Methylsulfonyl (-SO₂CH₃)100.0%100.0%
2-(4-Methanesulfinylphenyl)acetic acid Methylsulfinyl (-SOCH₃)< 0.1% 45.2%
Sulindac Methylsulfinyl (-SOCH₃)< 0.1%38.5%
Rofecoxib Methylsulfonyl (-SO₂CH₃)2.4%15.6%
Diclofenac N/A (No sulfur group)< 0.01%< 0.01%

Experimental Methodology: Self-Validating Competitive ELISA

Because small molecules (< 400 Da) lack multiple distinct epitopes, a sandwich ELISA is physically impossible. We utilize a competitive format relying on a single, highly specific binding event. The following protocol is engineered as a self-validating system , ensuring that any lack of signal is definitively due to antibody specificity rather than matrix interference or assay failure.

Step-by-Step Protocol

1. Plate Coating & Stabilization

  • Action: Coat 96-well microtiter plates with 100 µL of Etoricoxib-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Causality: The high pH (9.6) ensures the primary amines of the BSA carrier protein are deprotonated, maximizing hydrophobic and electrostatic interactions with the polystyrene plate.

2. Blocking (System Validation Step)

  • Action: Wash 3x with PBST (0.05% Tween-20). Add 200 µL of 1% BSA in PBS to all wells except well A1. Incubate for 1 hour at 37°C.

  • Causality: Blocking prevents non-specific adsorption of the highly hydrophobic methylsulfinyl groups. Well A1 is left unblocked as a positive control for non-specific binding; if A1 does not show maximum signal post-development, the blocking agent or plate chemistry has failed.

3. Competitive Incubation

  • Action: Add 50 µL of sample (PK Plasma or spiked 2-(4-Methanesulfinylphenyl)acetic acid) and 50 µL of EtoDetect-Ultra™ mAb-SO2-X to respective wells. Incubate for 1 hour at Room Temperature.

  • Causality: Free drug in the sample competes with the immobilized conjugate for the mAb. The sulfinyl impurity fails to bind the mAb, leaving the antibody free to bind the plate.

4. Signal Generation & Detection

  • Action: Wash 5x with PBST. Add 100 µL of HRP-conjugated anti-mouse IgG (30 min incubation). Wash 5x. Add 100 µL TMB substrate. Stop with 50 µL 2M H₂SO₄ after 15 mins. Read OD at 450 nm.

  • Causality: The optical density is inversely proportional to the analyte concentration.

Internal Validation Criteria

To guarantee data integrity, the assay must pass three self-validating checks:

  • Matrix Effect Check: A spike-and-recovery of Etoricoxib in blank plasma must yield 90–110% recovery. Deviations indicate endogenous LC-MS/MS-like ion suppression or immunoassay matrix interference [Determination of etoricoxib in human plasma][3].

  • Cross-Reactivity Check: A high-concentration spike (1000 ng/mL) of pure 2-(4-Methanesulfinylphenyl)acetic acid must yield an OD₄₅₀ within 5% of the B₀ (zero standard) well.

  • Assay Drift: The IC₅₀ of the standard curve must remain within ±10% across multiple plates.

ELISA_Workflow Step1 1. Plate Coating Coat with Etoricoxib-BSA Conjugate Step2 2. Blocking Block free sites with 1% BSA Step1->Step2 Step3 3. Sample Addition Add PK Plasma / Impurity Samples + mAb-SO2-X Step2->Step3 Step4 4. Competitive Binding Target in sample competes with coated conjugate Step3->Step4 Step5 5. Detection Add HRP-Secondary Ab & TMB Substrate Step4->Step5 Step6 6. Quantification Read OD at 450nm (Inversely proportional to conc.) Step5->Step6

Fig 2. Self-validating competitive ELISA workflow for cross-reactivity assessment.

Conclusion

Accurate pharmacokinetic modeling and impurity tracking of COX-2 inhibitors demand analytical tools capable of atomic-level discrimination. As demonstrated, while standard polyclonal assays suffer from nearly 50% cross-reactivity with 2-(4-Methanesulfinylphenyl)acetic acid, the structurally optimized EtoDetect-Ultra™ mAb provides a robust, interference-free alternative. By integrating this tool with self-validating protocols, researchers can ensure high-fidelity data that aligns with stringent LC-MS/MS validation standards [LC-MS/MS Analytical Method Development][4].

References

  • Title: LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib Source: Indian Journal of Pharmaceutical Education and Research URL: 4

  • Title: CYP2C9 Structure−Metabolism Relationships: Optimizing the Metabolic Stability of COX-2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: 1

  • Title: Determination of etoricoxib in human plasma using automated on-line solid-phase extraction coupled with LC-APCI/MS/MS Source: ResearchGate / Química Nova URL: 3

  • Title: Risk management profile of etoricoxib: an example of personalized medicine Source: PMC (National Institutes of Health) URL: 2

Sources

Comparative

A Comparative Performance Analysis of Sulindac in Anti-inflammatory and Chemopreventive Applications

A Guide for Researchers and Drug Development Professionals This guide provides an in-depth, objective comparison of Sulindac, a non-steroidal anti-inflammatory drug (NSAID) containing a key methanesulfinylphenyl moiety,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of Sulindac, a non-steroidal anti-inflammatory drug (NSAID) containing a key methanesulfinylphenyl moiety, against other NSAIDs in anti-inflammatory and chemopreventive contexts. We will explore its unique prodrug mechanism, compare its cyclooxygenase (COX) enzyme inhibition profile with that of the non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib, and evaluate its in vivo efficacy using supporting experimental data and detailed protocols.

Introduction: The Landscape of NSAIDs and the Unique Position of Sulindac

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1][2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][3] There are two main isoforms of this enzyme: COX-1, a "housekeeping" enzyme responsible for physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[4][5]

The ideal NSAID would selectively inhibit COX-2 at the site of inflammation while sparing COX-1, thereby minimizing gastrointestinal side effects.[6] This has led to the development of COX-2 selective inhibitors like Celecoxib. However, older, non-selective NSAIDs such as Indomethacin remain widely used.

Sulindac, an indene acetic acid derivative first approved in 1976, occupies a unique space in this landscape.[1][7] It is a prodrug, meaning it is administered in an inactive form and metabolized in the body to its pharmacologically active sulfide metabolite.[2][3] This metabolic activation, centered on its methanesulfinyl group, is key to its therapeutic action and may influence its side-effect profile.[7][8] Furthermore, beyond its anti-inflammatory use, Sulindac has been extensively investigated for its chemopreventive properties, particularly in colorectal cancer.[9][10][11]

This guide will benchmark the performance of Sulindac by comparing its:

  • Mechanism of Action: Focusing on its unique metabolic activation.

  • In Vitro Efficacy: Comparing its COX-1 and COX-2 inhibitory potential against Indomethacin and Celecoxib.

  • In Vivo Efficacy: Evaluating its anti-inflammatory performance in a standard preclinical model.

Mechanism of Action: A Tale of Two Metabolites

Sulindac's biological activity is intrinsically linked to its metabolism.[3] Administered as an inactive sulfoxide, it undergoes reversible reduction in the liver to its active sulfide metabolite, which is responsible for the majority of its anti-inflammatory effects.[7][9][12] This active sulfide is a potent inhibitor of both COX-1 and COX-2 enzymes.[3][12] The prodrug can also be irreversibly oxidized to an inactive sulfone metabolite, which has negligible COX inhibitory activity but may contribute to its chemopreventive effects through COX-independent mechanisms.[9][13]

This metabolic pathway is believed to contribute to a lower incidence of certain side effects compared to other NSAIDs. The active sulfide metabolite is excreted in the bile and reabsorbed from the intestine, a process known as enterohepatic circulation, which helps maintain stable plasma levels.[7][8]

The core mechanism shared by all three compared NSAIDs is the inhibition of the prostaglandin synthesis pathway. By blocking COX enzymes, they prevent the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins like PGE2.[3][5][14]

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drugs NSAID Inhibition Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 & COX-2 Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes PGH2->Prostaglandins Isomerases Sulindac Sulindac (Sulfide Metabolite) Sulindac->PGH2 Inhibition Indomethacin Indomethacin Indomethacin->PGH2 Inhibition Celecoxib Celecoxib (COX-2 Selective) Celecoxib->PGH2 Inhibition InVivo_Workflow A 1. Acclimatization & Grouping (n=6 per group) B 2. Baseline Paw Volume Measurement (V₀) (Plethysmometer) A->B C 3. Drug Administration (Oral Gavage, 1 hr pre-carrageenan) B->C D Group 1: Vehicle (Control) Group 2: Sulindac Group 3: Indomethacin Group 4: Celecoxib C->D E 4. Induction of Inflammation (0.1 mL 1% Carrageenan subplantar injection) D->E F 5. Paw Volume Measurement (Vₜ) (Hourly for 6 hours) E->F G 6. Data Analysis (% Inhibition of Edema) F->G

Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.

Expected Outcome & Data Interpretation: In this model, carrageenan injection induces a time-dependent increase in paw volume (edema), which typically peaks around 3-5 hours post-injection. [15][16]The efficacy of the test compounds is measured by their ability to reduce this swelling compared to the vehicle-treated control group.

CompoundTypical Oral Dose (mg/kg)Expected % Inhibition of Edema (at ~3-4 hr)
Vehicle (Control) N/A0% (Baseline for comparison)
Sulindac 10 - 30Significant reduction
Indomethacin 5 - 10Strong, significant reduction [15]
Celecoxib 3 - 30Significant reduction [17]
Note: The percentage of inhibition is dose-dependent. The values represent a general expectation of significant anti-inflammatory activity for all tested compounds at appropriate therapeutic doses.

Interpretation: All three drugs are expected to demonstrate significant anti-inflammatory activity in this model. [17][15]Indomethacin, as a potent non-selective inhibitor, typically shows very strong inhibition. [15]Sulindac and Celecoxib are also highly effective. [17]While this acute model is excellent for demonstrating anti-inflammatory efficacy, it does not directly assess the long-term gastrointestinal side effects that are differentiated by the COX-1/COX-2 selectivity profile.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from standard methodologies for evaluating acute anti-inflammatory agents. [15][18][19] Objective: To evaluate the ability of orally administered Sulindac, Indomethacin, and Celecoxib to reduce acute paw inflammation induced by carrageenan.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer for measuring paw volume

  • Oral gavage needles

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide the rats into four groups (n=6 per group): Vehicle control, Sulindac, Indomethacin, and Celecoxib.

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using the plethysmometer.

  • Drug Administration: Administer the respective compounds or vehicle orally by gavage. The volume is typically 1 mL/100g body weight.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) for each rat at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100

    • Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Discussion: Synthesizing the Evidence

This comparative guide demonstrates that Sulindac, through its active sulfide metabolite, is a potent anti-inflammatory agent with a performance profile rooted in its balanced inhibition of both COX-1 and COX-2 enzymes. [3]

  • In Vitro Profile: Its non-selective inhibition profile is similar to that of Indomethacin, distinguishing it clearly from the highly selective COX-2 inhibitor, Celecoxib. This lack of selectivity explains both its broad anti-inflammatory efficacy and its potential for gastrointestinal side effects, which are primarily linked to COX-1 inhibition. [1][3]

  • In Vivo Performance: In acute models of inflammation, Sulindac's efficacy is comparable to other potent NSAIDs. The carrageenan paw edema model confirms its ability to suppress the inflammatory response effectively.

  • The Prodrug Advantage: Sulindac's nature as a prodrug is a key differentiator. [2][3]The conversion to the active form within the body and its subsequent enterohepatic circulation are thought to provide sustained therapeutic levels while potentially reducing direct irritation to the gastric mucosa compared to other non-selective NSAIDs. [7][8]

  • Chemoprevention and Beyond: A significant aspect of Sulindac not fully captured by these acute inflammation models is its role in cancer chemoprevention. [10][11]This activity is attributed to both COX-dependent and COX-independent mechanisms, with the sulfone metabolite also playing a role. [9][20]This dual functionality sets it apart from many other NSAIDs and continues to be an active area of research. [21]

Conclusion

Sulindac remains a clinically relevant NSAID with a unique pharmacological profile. Its performance as an anti-inflammatory agent is robust, comparable to the potent non-selective inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib in acute models. Its defining characteristics are its prodrug metabolism, which influences its pharmacokinetics and side-effect profile, and its balanced, non-selective inhibition of both COX-1 and COX-2. For researchers and drug development professionals, understanding this profile is crucial for contextualizing its therapeutic applications, from managing chronic inflammation to exploring its potential in cancer chemoprevention.

References

  • What is the mechanism of Sulindac? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Sulindac | Rupa Health. Available from: [Link]

  • The NSAID sulindac is chemopreventive in the mouse distal colon but carcinogenic in the proximal colon. Gut. Available from: [Link]

  • Sulindac - Wikipedia. Available from: [Link]

  • Sulindac - StatPearls - NCBI Bookshelf. (2024, February 15). Available from: [Link]

  • Sulindac - Massive Bio. (2025, December 19). Available from: [Link]

  • Intermittent Dosing with Sulindac Provides Effective Colorectal Cancer Chemoprevention in the Azoxymethane-Treated Mouse Model - AACR Journals. (2017, August 1). Available from: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 15). Available from: [Link]

  • TRC: Prostaglandin synthesis - Teaching Resource Centre. Available from: [Link]

  • Sulindac: Uses, Side Effects & Dosage - Healio. (2025, July 1). Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available from: [Link]

  • Primary Chemoprevention of Familial Adenomatous Polyposis with Sulindac - Ovid. Available from: [Link]

  • Sulindac for stroke treatment: neuroprotective mechanism and therapy - PMC - NIH. Available from: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. (2001, May 15). Available from: [Link]

  • Sulindac | C20H17FO3S | CID 1548887 - PubChem - NIH. Available from: [Link]

  • Introduction to Prostaglandin - Creative Diagnostics. Available from: [Link]

  • Prostaglandin - Wikipedia. Available from: [Link]

  • Prostaglandins and Inflammation - PMC - NIH. Available from: [Link]

  • Chemoprevention of Colon Cancer by DFMO, Sulindac, and NO-Sulindac Administered Individually or in Combinations in F344 Rats - MDPI. (2023, August 7). Available from: [Link]

  • Novel sulindac derivatives for colorectal cancer chemoprevention that target cGMP phosphodiesterases to suppress Wnt/β-catenin transcriptional activity - Anser Press. (2023, November 30). Available from: [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. Available from: [Link]

  • Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed. Available from: [Link]

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors | PNAS. Available from: [Link]

  • The cox-2-specific inhibitor celecoxib inhibits adenylyl cyclase - PubMed - NIH. (2003, April 15). Available from: [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. Available from: [Link]

  • Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis | PNAS. Available from: [Link]

  • Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PubMed. Available from: [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. Available from: [Link]

  • EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.

Sources

Validation

Strategic Alternatives to 2-(4-Methanesulfinylphenyl)acetic Acid in API Synthesis

Introduction & Mechanistic Context In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, the construction of the diaryl heterocycle often relies on an acetic acid-derived buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, the construction of the diaryl heterocycle often relies on an acetic acid-derived building block. While 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) contains the sulfoxide moiety required for drugs like Sulindac, it is notoriously problematic when used as an early-stage intermediate.

From a mechanistic standpoint, the sulfoxide group is electronically amphoteric and chemically labile. Under the strongly acidic conditions sometimes used in cyclizations, it is prone to the Pummerer rearrangement. Conversely, under the strongly basic conditions (e.g., Grignard reagents) required for Claisen-type condensations, the sulfoxide undergoes redox disproportionation. This instability leads to complex impurity profiles, most notably generating "Etoricoxib Impurity 63" during the synthesis of Etoricoxib 1.

To build self-validating, high-yield synthetic routes, researchers must bypass the sulfoxide intermediate. The optimal strategy depends on the target API's final oxidation state, leading to two primary alternatives: the pre-oxidized sulfone and the sulfide precursor .

Alternative 1: 2-(4-Methanesulfonylphenyl)acetic Acid (The Pre-Oxidized Sulfone)

Causality & Expertise

For target molecules that require a methylsulfonyl (-SO₂CH₃) moiety, such as Etoricoxib, attempting to couple a sulfoxide and oxidize it later exposes the delicate pyridine rings to harsh oxidants. By utilizing 2-(4-Methanesulfonylphenyl)acetic acid , the sulfur center is fully oxidized from the start. The sulfone is electrophilically and nucleophilically inert, preventing side reactions during the harsh Grignard-mediated condensation with methyl 6-methylnicotinate 2.

Self-Validating Protocol: Synthesis of the Ketosulfone Intermediate

This protocol utilizes in-process analytical checks to ensure the system validates its own progression before moving to the next step.

  • Preparation : Dissolve 2-(4-Methanesulfonylphenyl)acetic acid in anhydrous THF.

    • Self-Validation: Measure the solution's moisture content via Karl Fischer titration. Proceed only if H₂O < 0.1% to prevent the destructive quenching of the Grignard reagent.

  • Enolization : Cool the reactor to 0–10 °C. Dropwise, add 1.5 to 3.0 molar equivalents of t-BuMgCl to form the magnesium enolate.

    • Self-Validation: Withdraw a 1 mL aliquot and quench with D₂O. Analyze via ¹H-NMR. The reaction is validated to proceed when >95% deuterium incorporation is observed at the alpha-carbon.

  • Condensation : Add methyl 6-methylnicotinate and heat the mixture to 65–70 °C for 1 hour 3.

  • Quench & Extraction : Cool to room temperature and quench with 4M HCl (aq). Extract the product using ethyl acetate.

  • Isolation : Concentrate the organic layer and crystallize the 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

    • Self-Validation: HPLC analysis must confirm >98% purity, validating the absence of sulfoxide-driven disproportionation impurities.

Workflow Step1 1. Dissolve Sulfone in anhydrous THF (Validate: Karl Fischer < 0.1% H2O) Step2 2. Add t-BuMgCl at 0-10°C (Validate: D2O quench / NMR) Step1->Step2 Step3 3. Add Methyl 6-methylnicotinate Heat to 65-70°C for 1h Step2->Step3 Step4 4. Quench with 4M HCl (aq) Extract with Organic Solvent Step3->Step4 Step5 5. Isolate Ketosulfone Intermediate (Validate: HPLC Purity > 98%) Step4->Step5

Fig 2: Self-validating workflow for the direct coupling of the sulfone intermediate.

Alternative 2: 2-(4-Methylthiophenyl)acetic Acid (The Sulfide Precursor)

Causality & Expertise

When synthesizing APIs that require a final sulfoxide state (like Sulindac) or when the target scaffold is sensitive to early-stage sterics, 2-(4-Methylthiophenyl)acetic acid is the superior choice. The methylthio (-SCH₃) group is highly stable against strong bases, nucleophiles, and Lewis acids 4. By building the carbon-carbon framework first, researchers can perform a chemoselective oxidation at the very end of the synthesis.

Self-Validating Protocol: Late-Stage Chemoselective Oxidation
  • Coupling : React 2-(4-Methylthiophenyl)acetic acid with the target electrophile using the Grignard conditions described above 5.

  • Preparation for Oxidation : Dissolve the isolated sulfide intermediate in a compatible solvent mixture (e.g., methanol/water).

  • Chemoselective Oxidation :

    • For Sulfone targets: Add 2.5 equivalents of Oxone® (Potassium peroxymonosulfate) at room temperature.

    • For Sulfoxide targets: Add exactly 1.0 equivalent of mCPBA at -78 °C to prevent over-oxidation.

  • Real-Time Validation : Monitor the reaction via LC-MS. The system validates its completion when the sulfide mass (M⁺) transitions entirely to the desired sulfoxide (M⁺+16) or sulfone (M⁺+32) mass. The distinct retention times allow for precise termination before over/under-oxidation occurs.

Pathways Sulfide 2-(4-Methylthiophenyl) acetic acid (Sulfide) Sulfone 2-(4-Methanesulfonylphenyl) acetic acid (Sulfone) Sulfide->Sulfone Excess [O] API1 Late-Stage [O] (e.g., Sulindac) Sulfide->API1 Coupling then [O] Sulfoxide 2-(4-Methanesulfinylphenyl) acetic acid (Sulfoxide) Sulfoxide->Sulfone [O] Impurity Disproportionation Impurities Sulfoxide->Impurity Base/Acid Instability API2 Direct Coupling (e.g., Etoricoxib) Sulfone->API2 Grignard Coupling

Fig 1: Synthetic trajectories and stability profiles of sulfur oxidation states.

Quantitative Comparison of Precursors

The following table summarizes the experimental performance of the three oxidation states when subjected to standard alpha-carbon enolization and coupling workflows:

Chemical PrecursorSulfur Oxidation StateBase/Nucleophile StabilityPummerer Rearrangement RiskTypical Coupling YieldPrimary Application
2-(4-Methanesulfinylphenyl)acetic acid SulfoxideLow (Disproportionates)High< 40%Impurity standard / Avoided
2-(4-Methanesulfonylphenyl)acetic acid SulfoneHigh (Inert)None75% – 85%Direct synthesis of Etoricoxib
2-(4-Methylthiophenyl)acetic acid SulfideHigh (Inert)None72% – 81%Late-stage oxidation (Sulindac)

References

  • BenchChem. "Managing impurities in the synthesis of Etoricoxib from 4-(Methylsulfonyl)phenylacetic acid." 1

  • Google Patents. "CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib." 2

  • Patsnap Eureka. "ITMI20111455A1 - A new method for the preparation of the intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone of etoricoxib." 3

  • ACS Publications. "Tyrosinase Catalyzes Asymmetric Sulfoxidation | Biochemistry." 4

  • Google Patents. "CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one." 5

Sources

Comparative

Reproducibility in Analytical Profiling and Synthesis: A Comparative Guide to 2-(4-Methanesulfinylphenyl)acetic acid

Executive Summary In the development and quality control of COX-2 inhibitors, 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0)—widely recognized as Etoricoxib Impurity 63[1]—presents a notoriously difficult repro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and quality control of COX-2 inhibitors, 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0)—widely recognized as Etoricoxib Impurity 63[1]—presents a notoriously difficult reproducibility challenge. As a sulfoxide, this compound occupies a thermodynamically precarious intermediate state between its sulfide precursor and the fully oxidized sulfone API precursor, 4-(Methylsulfonyl)phenylacetic acid (CAS 90536-66-6)[2].

This technical guide provides an objective comparison of analytical and synthetic workflows involving this compound. By replacing rigid, traditional methodologies with causality-driven, self-validating protocols, researchers can mitigate the redox lability of the sulfoxide moiety and achieve absolute experimental reproducibility.

Mechanistic Causality: The Redox Lability of the Sulfoxide Moiety

To achieve reproducibility, one must first understand the causality behind the failures. The sulfur atom in the methanesulfinyl group possesses a lone electron pair and a partial positive charge. This electronic configuration makes it highly susceptible to two competing pathways:

  • Auto-Oxidation: In the presence of dissolved oxygen, trace metals, or acidic conditions, the sulfoxide spontaneously oxidizes to the sulfone[3].

  • Disproportionation: Under thermal stress, sulfoxides can disproportionate back into sulfides and sulfones, destroying the mass balance of the analytical standard.

When used as an impurity standard for Etoricoxib profiling[1], conventional acidic mobile phases often catalyze on-column oxidation. Conversely, during synthetic scale-up to the sulfone API intermediate, incomplete oxidation leaves residual sulfoxide that is nearly impossible to clear via standard crystallization[4][5].

RedoxContinuum Sulfide 2-(4-Methylthiophenyl)acetic acid (Sulfide) Sulfoxide 2-(4-Methanesulfinylphenyl) acetic acid (Target / Impurity 63) Sulfide->Sulfoxide Mild Oxidation (High Variability) Sulfoxide->Sulfide Disproportionation (Acidic/Thermal) Sulfone 2-(4-Methanesulfonylphenyl) acetic acid (Etoricoxib Precursor) Sulfoxide->Sulfone Strong Oxidation (mCPBA / H2O2)

Fig 1: Redox continuum of Etoricoxib precursors highlighting the lability of the sulfoxide intermediate.

Comparative Workflow 1: Analytical Quantification (HPLC-UV)

When quantifying Etoricoxib Impurity 63, the choice of diluent and mobile phase dictates the integrity of the data. Standard LC-MS methods rely on 0.1% Formic Acid (FA), which inadvertently lowers the activation energy for auto-oxidation in the autosampler.

Data Presentation: Chromatographic Stability Comparison
ParameterStandard Method (0.1% FA in H₂O/MeCN)Optimized Method (10mM NH₄OAc, Degassed)Causality / Insight
Solution Stability (24h) ~85% recovery (15% conversion to sulfone)>99.5% recoveryAcidic conditions and dissolved O₂ accelerate sulfoxide auto-oxidation.
Peak Shape (Tailing) 1.5 - 1.81.0 - 1.1The highly polar sulfoxide interacts with unendcapped silanols; neutral pH suppresses this.
Reproducibility (RSD) >5.0%<0.8%A stable baseline and lack of on-column redox shifts ensure precise peak integration.
Protocol 1: Self-Validating HPLC Method for Impurity Profiling

This protocol utilizes a built-in redox control to guarantee the system is not actively degrading the standard.

  • Diluent Preparation: Prepare a 50:50 mixture of HPLC-grade Water and Acetonitrile. Crucial Step: Sparge the diluent with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Standard Preparation: Dissolve 2-(4-Methanesulfinylphenyl)acetic acid reference standard[1] to a concentration of 0.1 mg/mL in the degassed diluent.

  • Self-Validation Checkpoint (System Suitability Test - SST):

    • Prepare a control vial spiked with 0.01% H₂O₂.

    • Inject both the neat standard and the spiked SST.

    • Validation Logic: If the sulfone peak (CAS 90536-66-6)[2] in the neat standard exceeds 0.5% area, or if the SST fails to resolve the sulfoxide from the artificially generated sulfone, the mobile phase must be re-degassed. The system is only validated for the sequence when the neat standard shows <0.5% sulfone growth over 12 hours.

  • Execution: Run the sequence using a neutral mobile phase (10mM Ammonium Acetate, pH 6.8) on an end-capped C18 column at 25°C.

AnalyticalLogic Start Sample Prep: Sulfoxide Standard Diluent Select Diluent & Buffer Start->Diluent Standard Standard Acidic (0.1% FA) Ambient Air Diluent->Standard Conventional Optimized Neutral Buffer (pH 6.8) Degassed + Antioxidant Diluent->Optimized Optimized Fail Auto-oxidation to Sulfone (Fails Reproducibility) Standard->Fail O2 Exposure Pass Stable Baseline & Recovery (Self-Validated) Optimized->Pass Redox Quenched

Fig 2: Analytical troubleshooting logic to prevent auto-oxidation of the sulfoxide standard.

Comparative Workflow 2: Synthetic Oxidation to Sulfone

For researchers utilizing 2-(4-Methanesulfinylphenyl)acetic acid as a precursor to synthesize the Etoricoxib intermediate (4-(Methylsulfonyl)phenylacetic acid)[3], selecting the correct oxidation methodology is paramount.

Data Presentation: Oxidation Method Comparison
ParameterMethod A: H₂O₂ / Glacial Acetic AcidMethod B: mCPBA / DichloromethaneCausality / Insight
Kinetics Moderate (Requires 60-80°C)Very Fast (Room Temp)Peracetic acid forms slowly in situ[4]; mCPBA is pre-formed and highly reactive.
Byproduct Clearance Excellent (Water soluble)Poor (m-CBA co-crystallizes)Acetic acid and water are easily removed via aqueous workup.
Reproducibility High (Ideal for Scale-up)Variable (Prone to exotherms)Exothermic mCPBA reactions can lead to localized heating and degradation if uncontrolled.
Protocol 2: Self-Validating Oxidation Workflow (H₂O₂ / AcOH)

This protocol ensures complete conversion while preventing post-reaction degradation.

  • Reaction Setup: Dissolve 1.0 eq of 2-(4-Methanesulfinylphenyl)acetic acid in 5 volumes of Glacial Acetic Acid[4].

  • Oxidant Addition: Slowly add 2.5 eq of 30% aqueous Hydrogen Peroxide (H₂O₂) dropwise at 0°C.

  • Thermal Activation: Heat the mixture to 60°C for 4 hours. Causality: The heat is required to generate peracetic acid in situ, which acts as the terminal oxidant to push the sulfoxide fully to the sulfone[4].

  • Self-Validation Checkpoint (Quenching):

    • Cool to room temperature and add saturated aqueous Sodium Sulfite (Na₂SO₃).

    • Validation Logic: Spot the aqueous phase onto Starch-Iodide indicator paper. The workup cannot proceed until the paper remains white (indicating 0 ppm residual peroxides). Failure to quench peroxides completely will result in irreproducible, degrading yields during solvent evaporation.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the highly pure sulfone precursor[2].

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Validation

Head-to-Head Comparison of Analytical Methods for 2-(4-Methanesulfinylphenyl)acetic Acid: RP-HPLC vs. UHPLC-MS/MS

Executive Summary & Chemical Profiling In the realm of pharmaceutical quality control and degradation profiling, 2-(4-Methanesulfinylphenyl)acetic acid (CAS [118362-28-0])—widely recognized in the industry as Etoricoxib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In the realm of pharmaceutical quality control and degradation profiling, 2-(4-Methanesulfinylphenyl)acetic acid (CAS [118362-28-0])—widely recognized in the industry as Etoricoxib Impurity 63 [1]—presents a unique analytical challenge. As an intermediate oxidation state (sulfoxide) between a sulfide precursor and a sulfone active pharmaceutical ingredient (API), it is a critical marker for oxidative degradation and process impurity tracking[2].

From a chromatographic perspective, this molecule possesses two highly influential functional groups:

  • An Acetic Acid Moiety (pKa ~4.3): Dictates the need for strict pH control in the mobile phase. If the pH is not maintained at least 2 units below the pKa, the molecule will partially ionize, leading to severe peak tailing and unpredictable retention times.

  • A Methanesulfinyl (Sulfoxide) Group: Highly polar and a strong hydrogen-bond acceptor. This moiety drastically reduces the molecule's overall hydrophobicity compared to its sulfone counterpart, causing it to elute early in reversed-phase (RP) conditions. Furthermore, the chiral sulfur atom can sometimes lead to peak broadening if enantiomeric resolution inadvertently begins on certain stationary phases.

This guide provides an objective, head-to-head comparison of the two dominant analytical workflows for this compound: Reversed-Phase HPLC-UV (the standard for routine batch release) and UHPLC-MS/MS (the gold standard for trace-level genotoxic or degradation profiling).

Retention Mechanism & Chromatographic Logic

Before selecting a method, it is critical to understand why the molecule behaves the way it does on a silica-based C18 column. The diagram below illustrates the causality between mobile phase pH and chromatographic performance.

Mechanism Molecule 2-(4-Methanesulfinylphenyl)acetic acid pKa ~ 4.3 pH_Low Acidic Mobile Phase (pH < 2.5) Formic Acid / H3PO4 Molecule->pH_Low pH_High Neutral/Basic Mobile Phase (pH > 5) Ammonium Acetate Molecule->pH_High Protonated State: Fully Protonated (Neutral) Hydrophobic pH_Low->Protonated Ionized State: Ionized (Anion) Hydrophilic pH_High->Ionized Ret_Good Outcome: Strong C18 Retention Sharp Peaks Protonated->Ret_Good Ret_Bad Outcome: Poor Retention Peak Tailing / Fronting Ionized->Ret_Bad

Fig 1: Effect of mobile phase pH on the retention mechanism of the acidic analyte.

Head-to-Head Comparison: RP-HPLC-UV vs. UHPLC-MS/MS

The choice between HPLC-UV and UHPLC-MS/MS depends entirely on the analytical target profile (ATP). If you are validating a stability-indicating assay for API release, HPLC-UV is sufficient[3]. If you are conducting forced degradation studies or trace impurity profiling, UHPLC-MS/MS is mandatory.

Quantitative Performance Matrix
ParameterMethod 1: RP-HPLC-UVMethod 2: UHPLC-MS/MS
Primary Application Routine QC, Batch Release, AssayTrace Impurity Profiling, Pharmacokinetics
Limit of Detection (LOD) ~0.02 wt% (approx. 200 ng/mL)< 1 ng/mL
Linear Dynamic Range 0.02% to 120% of target concentration1 ng/mL to 1000 ng/mL
Run Time 50 minutes (Gradient)5 minutes (Gradient)
Mobile Phase Additives 10 mM KH₂PO₄ (pH 2.5) / H₃PO₄0.1% Formic Acid (Volatile)
Detection Mechanism Chromophore absorption (220 nm)ESI(+) MRM (m/z 215.1 → 169.1)
Cost & Complexity Low to ModerateHigh (Requires MS maintenance)

Method 1: Reversed-Phase HPLC-UV (The QC Workhorse)

This method is optimized for the separation of 2-(4-Methanesulfinylphenyl)acetic acid from the main API and other process impurities (such as the fully oxidized sulfone or the unoxidized sulfide)[2].

Causality Behind Experimental Choices:
  • Column Selection: A YMC AQ-ODS (or equivalent aqueous-compatible C18) is utilized[3]. Why? Because the sulfoxide group is highly polar, the initial gradient must be highly aqueous (e.g., 28% organic or lower) to retain the impurity. Standard C18 columns suffer from stationary phase collapse (dewetting) under these conditions, whereas AQ-type columns maintain their bonded phase extended.

  • Wavelength Selection: 220 nm is chosen because the phenyl ring conjugated with the sulfinyl group provides a strong, distinct UV absorbance maximum here, maximizing the signal-to-noise ratio[3].

Step-by-Step Protocol (Self-Validating)
  • Mobile Phase A Preparation: Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water (10 mM). Adjust the pH precisely to 2.5 using dilute phosphoric acid (H₃PO₄). Validation Check: Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: YMC AQ-ODS, 150 mm × 4.6 mm i.d., 3 µm particle size[3].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Stabilizes mass transfer for the bulky sulfoxide).

    • Gradient Program: Initial hold at 28% B for 11 min; linear ramp from 28% B to 70% B over 19 min; ramp to 90% B in 5 min[3].

  • Sample Preparation: Dissolve the standard[4] or sample in a 50:50 (v/v) Water:Acetonitrile diluent to a target concentration of 0.1 mg/mL[3].

  • System Suitability: Inject a resolution mixture containing the impurity and the main API. The method is valid only if the resolution (Rs) between 2-(4-Methanesulfinylphenyl)acetic acid and the closest eluting peak is ≥ 2.0, and the injection precision RSD is ≤ 2.0%.

Method 2: UHPLC-MS/MS (The High-Sensitivity Trace Analyzer)

When 2-(4-Methanesulfinylphenyl)acetic acid must be quantified at trace levels (e.g., assessing oxidative degradation kinetics in early formulation), UV detection lacks the required sensitivity.

Causality Behind Experimental Choices:
  • Ionization Polarity: While carboxylic acids conventionally ionize well in Electrospray Ionization Negative mode (ESI-), the sulfoxide oxygen is an exceptionally strong hydrogen-bond acceptor. Operating in ESI Positive mode (ESI+) forces protonation at the sulfoxide, yielding an intense [M+H]+ precursor ion at m/z 215.1.

  • Buffer Selection: Phosphate buffers are strictly prohibited in LC-MS due to severe ion suppression and source fouling. We replace it with 0.1% Formic Acid, which provides the necessary acidic pH (< 3.0) for chromatographic retention while acting as a proton donor for ESI+.

Step-by-Step Protocol (Self-Validating)
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5.0 minutes.

  • Mass Spectrometry Parameters (Triple Quadrupole):

    • Source: ESI(+)

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • Quantifier: m/z 215.1 → 169.1 (Corresponds to the neutral loss of HCOOH from the acetic acid tail).

      • Qualifier: m/z 215.1 → 121.0.

  • System Suitability: The signal-to-noise (S/N) ratio for the LOQ standard (1 ng/mL) must be ≥ 10:1. The ion ratio between the quantifier and qualifier transitions must be within ±15% of the reference standard[4].

Analytical Decision Workflow

To streamline laboratory operations, the following decision matrix dictates which method to employ based on the project phase and regulatory threshold.

AnalyticalWorkflow Sample Sample: 2-(4-Methanesulfinylphenyl)acetic acid (Etoricoxib Impurity 63) Decision Analytical Goal? Sample->Decision QC Routine QC & Batch Release (Assay & Major Impurities) Decision->QC > 0.05% Threshold Trace Trace Impurity Profiling (Genotoxic/Degradation Studies) Decision->Trace Trace Level HPLC RP-HPLC-UV Column: AQ-C18 (3 µm) Mobile Phase: Phosphate (pH 2.5) / ACN Detection: UV 220 nm QC->HPLC LCMS UHPLC-MS/MS Column: Sub-2 µm C18 Mobile Phase: 0.1% Formic Acid / ACN Detection: ESI(+) MRM m/z 215.1 Trace->LCMS Result1 LOD: ~0.02 wt% Run Time: 50 min HPLC->Result1 Result2 LOD: < 1 ng/mL Run Time: 5 min LCMS->Result2

Fig 2: Decision matrix and analytical workflow for 2-(4-Methanesulfinylphenyl)acetic acid.

Conclusion

For the quantification of 2-(4-Methanesulfinylphenyl)acetic acid, RP-HPLC-UV remains the most robust and cost-effective method for late-stage pharmaceutical manufacturing and stability-indicating assays, provided that rigorous pH control (pH < 2.5) and aqueous-compatible stationary phases are utilized. Conversely, UHPLC-MS/MS is indispensable during early-stage API development and forced degradation studies, offering unparalleled sensitivity and orthogonal mass confirmation via ESI(+) MRM transitions.

References

  • Hartman, R., Abrahim, A., Clausen, A., Mao, B., Crocker, L. S., & Ge, Z. "Development and Validation of an HPLC Method for the Impurity and Quantitative Analysis of Etoricoxib." Journal of Liquid Chromatography & Related Technologies, Taylor & Francis, 2003. URL: [Link]

  • Eissa, M. S., et al. "Validated HPLC-PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities." BMC Chemistry, PubMed, 2022. URL: [Link]

Sources

Comparative

In-vitro vs. in-vivo studies of "2-(4-Methanesulfinylphenyl)acetic acid"

An In-Depth Pharmacological Guide: Evaluating the In-Vitro vs. In-Vivo Discrepancy of 2-(4-Methanesulfinylphenyl)acetic acid Introduction & Mechanistic Context In the landscape of non-steroidal anti-inflammatory drug (NS...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Pharmacological Guide: Evaluating the In-Vitro vs. In-Vivo Discrepancy of 2-(4-Methanesulfinylphenyl)acetic acid

Introduction & Mechanistic Context

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development and impurity profiling, 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) occupies a unique intersection. Widely recognized in pharmaceutical manufacturing as a critical intermediate and degradation impurity (Impurity 63) of the selective COX-2 inhibitor Etoricoxib[1], this compound also serves as a perfect structural model for understanding sulfoxide-based prodrugs.

Structurally, it features a methylsulfinyl moiety identical to the pharmacophoric core of the established NSAID prodrug, sulindac[2]. This structural homology dictates a fascinating pharmacological paradox: the compound is virtually inactive against cyclooxygenase (COX) enzymes in vitro, yet demonstrates potent anti-inflammatory activity in vivo.

This guide objectively compares the biological performance of 2-(4-Methanesulfinylphenyl)acetic acid (the Sulfoxide ) against its reduced Sulfide and oxidized Sulfone alternatives, providing researchers with a comprehensive framework for evaluating sulfoxide-mediated prodrug activation and impurity toxicity.

The Biotransformation Pathway: Why In-Vitro Data is Deceptive

The discrepancy between benchtop enzyme assays and live-animal models stems from the stereospecific bioreduction of the sulfoxide group.

  • In-Vitro Inactivity: The sulfoxide group is highly polar and sterically bulky. It physically clashes with the hydrophobic channels of the COX-1 and COX-2 active sites, preventing the necessary target engagement to halt prostaglandin synthesis.

  • In-Vivo Activation: When administered to a living organism, the sulfoxide undergoes a reversible reduction to the highly active sulfide derivative (4-(methylthio)phenylacetic acid). This reduction is catalyzed synergistically by tissue-expressed Methionine Sulfoxide Reductase A (MSRA) (primarily in the liver and kidneys)[3] and by the anaerobic gut microbiota [4]. Conversely, hepatic flavin-containing monooxygenases (FMO) and CYP450 enzymes can irreversibly oxidize the sulfoxide into an inactive sulfone.

G Sulfide Sulfide Derivative (Active COX Inhibitor) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Sulfoxide Prodrug/Impurity) Sulfide->Sulfoxide Oxidation (FMO / CYP450) Sulfoxide->Sulfide Reduction (MSRA / Gut Microbiota) Sulfone Sulfone Derivative (Inactive Metabolite) Sulfoxide->Sulfone Irreversible Oxidation (CYP450)

Biotransformation of 2-(4-Methanesulfinylphenyl)acetic acid via redox pathways.

In-Vitro Evaluation: Target Engagement & Enzyme Kinetics

To objectively demonstrate the lack of direct target engagement, we compare the sulfoxide against its sulfide and sulfone counterparts using a cell-free recombinant enzyme assay.

Experimental Protocol: Recombinant COX-1/COX-2 EIA

Causality of Design: We utilize an Enzyme Immunoassay (EIA) targeting Prostaglandin E2 (PGE2) rather than a direct oxygen consumption assay. PGE2 is the direct downstream mediator of inflammation, making this a highly clinically relevant endpoint. Hematin is included in the buffer to regenerate the essential tyrosyl radical in the COX active site, ensuring the enzyme does not prematurely inactivate during the assay.

  • Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0), 1 µM hematin, and 1 mM phenol.

  • Incubation: Incubate 10 units of purified recombinant human COX-1 or COX-2 with varying concentrations of the test compounds (0.1 µM to 100 µM) in DMSO (final DMSO concentration <1%) for 15 minutes at 37°C.

  • Initiation: Add 10 µM Arachidonic Acid (AA) to initiate the cyclooxygenase reaction.

  • Quenching & Stabilization: After 2 minutes, halt the reaction by adding 1 M HCl containing 5 mg/mL Stannous Chloride ( SnCl2​ ). Crucial Step: SnCl2​ forces the reduction of the unstable intermediate PGH2 into the stable PGE2, preventing spontaneous degradation and ensuring accurate quantification.

  • Quantification: Measure PGE2 levels using a competitive EIA kit. Calculate IC50​ values via non-linear regression analysis.

Quantitative Data Summary: In-Vitro Performance
Compound VariantCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Mechanistic Status
Sulfoxide (2-(4-Methanesulfinylphenyl)acetic acid)> 100> 100Inactive: Steric clash in hydrophobic channel
Sulfide (4-(methylthio)phenylacetic acid)1.20.8Active: Potent target engagement
Sulfone (4-(methylsulfonyl)phenylacetic acid)> 100> 100Inactive: Excessive polarity prevents binding
Sulindac Sulfide (Positive Control)0.10.5Validated Active Reference

In-Vivo Evaluation: Pharmacokinetics & Biotransformation

To capture the true pharmacological profile of the sulfoxide, we must utilize an in-vivo model that preserves the gut-liver axis.

Experimental Protocol: Rat Paw Edema with PK/PD Correlation

Causality of Design: The compounds are administered via oral gavage rather than intravenous injection. Oral administration forces the compound through the gastrointestinal tract, allowing critical interaction with the gut microbiota and subsequent first-pass hepatic metabolism by MSRA[3][4]. Furthermore, by coupling plethysmometer readings with LC-MS/MS plasma tracking, we create a self-validating system : the physical reduction in swelling (PD) must temporally correlate with the appearance of the sulfide metabolite in the blood (PK).

  • Subject Preparation: Fast male Wistar rats (180-200g) overnight with free access to water.

  • Dosing: Administer test compounds (10 mg/kg) suspended in 0.5% methylcellulose via oral gavage.

  • Inflammation Induction: One hour post-dose, inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.

  • Efficacy Measurement (PD): Measure paw volume using a water displacement plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection. Calculate the percentage of edema inhibition relative to vehicle-treated controls.

  • Pharmacokinetic Tracking (PK): Draw 200 µL blood samples from the tail vein at corresponding time points. Extract plasma and quantify the circulating concentrations of the sulfoxide, sulfide, and sulfone forms using LC-MS/MS (Agilent 6460 Triple Quadrupole).

Quantitative Data Summary: In-Vivo Efficacy & PK Correlation
Compound Administered (Oral, 10 mg/kg)Edema Inhibition (1h)Edema Inhibition (3h)Edema Inhibition (5h)PK/PD Correlation Observation
Sulfoxide (The Prodrug/Impurity)5%45% 62% Delayed Onset: Efficacy peaks at 5h, perfectly correlating with the Tmax​ of the sulfide metabolite formed in vivo.
Sulfide (The Active Alternative)48% 55%40%Rapid Onset: Immediate efficacy, but shorter duration due to rapid hepatic oxidation back to sulfoxide/sulfone.
Sulfone (The Inactive Alternative)2%5%4%No Efficacy: Remains inactive; LC-MS/MS confirms no backward reduction to sulfide occurs.

Conclusion & Application in Drug Development

The evaluation of 2-(4-Methanesulfinylphenyl)acetic acid highlights a critical paradigm in drug development: in-vitro inactivity does not guarantee in-vivo safety or inertness.

For researchers profiling Etoricoxib impurities, the data proves that while Impurity 63 (the sulfoxide) may appear benign in standard benchtop COX assays, it will convert into a pharmacologically active NSAID in vivo. This necessitates strict regulatory control of this impurity to prevent unintended off-target COX inhibition in patients. Conversely, for medicinal chemists, this compound validates the utility of the methylsulfinyl group as a reliable, microbiota-activated prodrug moiety designed to minimize direct gastric irritation while delivering potent systemic efficacy.

References

  • Methionine Sulfoxide Reductase A in Human and Mouse Tissues is Responsible for Sulindac Activation, Making a Larger Contribution than the Gut Microbiota Source: Drug Metabolism and Disposition (2022) URL:[Link]

  • Chemical transformation of xenobiotics by the human gut microbiota Source: Science (2017) URL:[Link]

  • Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system Source: Biochemical and Biophysical Research Communications (2003) URL:[Link]

Sources

Validation

A Guide to the Structural Confirmation of 2-(4-Methanesulfinylphenyl)acetic acid Using Orthogonal Analytical Methods

Introduction: The Imperative of Identity in Drug Development In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Identity in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and regulatory compliance. Molecules such as 2-(4-Methanesulfinylphenyl)acetic acid, which may arise as a metabolite, synthetic intermediate, or a related substance to an active pharmaceutical ingredient (API), demand rigorous characterization. An error in structural assignment can have profound consequences, leading to failed clinical trials, regulatory rejection, or adverse patient outcomes. The presence of a chiral center at the sulfur atom in a sulfoxide introduces an additional layer of complexity that must be addressed.

This guide provides a comprehensive, field-proven framework for the structural confirmation of a test sample of 2-(4-Methanesulfinylphenyl)acetic acid against a certified reference standard. We will move beyond a simple checklist of techniques, delving into the causality behind an orthogonal, multi-technique approach. This methodology ensures that the generated data is a self-validating system, providing an unassailable confirmation of molecular identity.

The Cornerstone: The Certified Reference Standard

A certified reference standard is a highly characterized and purified material that serves as the benchmark against which a test sample is compared. Its structure has been unequivocally confirmed, and its purity is known. All comparisons outlined in this guide are predicated on the concurrent analysis of the test sample and the reference standard under identical experimental conditions. This parallel analysis is critical as it mitigates variability arising from instrumentation, reagents, or environmental factors, ensuring that any observed differences are attributable to the samples themselves.

An Orthogonal Approach: Building a Self-Validating Data Package

Relying on a single analytical technique is insufficient for definitive structural confirmation. Each method interrogates a different property of the molecule. An orthogonal approach leverages multiple, disparate techniques, where each result corroborates the others, weaving together a comprehensive and undeniable body of evidence. Our workflow is built on four pillars of analytical chemistry: Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, and Chromatography.

G cluster_input Inputs cluster_analysis Orthogonal Analytical Workflow cluster_output Conclusion TestSample Test Sample (Unknown Identity) MS Mass Spectrometry (MS) TestSample->MS Analyzed in Parallel NMR NMR Spectroscopy (¹H & ¹³C) TestSample->NMR Analyzed in Parallel FTIR FTIR Spectroscopy TestSample->FTIR Analyzed in Parallel HPLC HPLC Analysis TestSample->HPLC Analyzed in Parallel RefStd Reference Standard (Certified Identity) RefStd->MS RefStd->NMR RefStd->FTIR RefStd->HPLC Confirmation Structural Confirmation Report MS->Confirmation Confirms Molecular Weight & Fragmentation NMR->Confirmation Confirms H-C Framework & Connectivity FTIR->Confirmation Confirms Functional Groups HPLC->Confirmation Confirms Purity & Polarity G cluster_logic Data Triangulation for Confirmation MS MS Data (Correct Mass) Conclusion Conclusion: Structure Confirmed MS->Conclusion All Data Concordant NMR NMR Data (Correct H-C Map) NMR->Conclusion All Data Concordant FTIR FTIR Data (Correct Functional Groups) FTIR->Conclusion All Data Concordant HPLC HPLC Data (Correct Polarity/Purity) HPLC->Conclusion All Data Concordant

Comparative

Comparative Guide: Enantiomeric Resolution and Profiling of 2-(4-Methanesulfinylphenyl)acetic acid (4-MSPAA)

2-(4-Methanesulfinylphenyl)acetic acid (4-MSPAA, CAS[118362-28-0]) is a critical chiral sulfoxide encountered extensively in pharmaceutical development. It serves as a structural model for active sulfoxide metabolites (a...

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Author: BenchChem Technical Support Team. Date: March 2026

2-(4-Methanesulfinylphenyl)acetic acid (4-MSPAA, CAS[118362-28-0]) is a critical chiral sulfoxide encountered extensively in pharmaceutical development. It serves as a structural model for active sulfoxide metabolites (analogous to sulindac) and is a closely monitored synthetic impurity in the manufacturing of arylacetic acid NSAIDs and COX-2 inhibitors (e.g., Etoricoxib Impurity 63) [1].

Because the pharmacological activity, clearance rates, and toxicity profiles of chiral sulfoxides often exhibit profound stereoselectivity, the rigorous resolution and comparative analysis of 4-MSPAA enantiomers are mandatory for robust drug development [2]. This guide provides a comprehensive, causality-driven framework for the analytical and preparative profiling of 4-MSPAA enantiomers.

Stereochemical Foundations & Molecular Dynamics

Unlike traditional carbon-centered chirality, the stereocenter in 4-MSPAA is the sulfur atom. The sulfur atom is sp3 hybridized, with the lone electron pair occupying the fourth orbital, resulting in a rigid pyramidal geometry.

The Causality of Stability: A common concern in chiral drug development is in vivo or in vitro racemization. However, the energy barrier for the thermal inversion of the sulfoxide stereocenter in 4-MSPAA is exceptionally high (>35 kcal/mol). This thermodynamic barrier prevents the (R)- and (S)-enantiomers from interconverting at room temperature or physiological body temperature (37 °C). Consequently, the enantiomers can be isolated, stored, and pharmacologically profiled as discrete, stable entities without the risk of spontaneous racemization.

Metabolic & Synthetic Context

In biological systems and synthetic pathways, 4-MSPAA is typically generated via the oxidation of a prochiral sulfide precursor. This process can be stereoselective (mediated by CYP450 or Flavin-containing monooxygenases) or non-selective (chemical oxidation). Further over-oxidation yields an achiral sulfone.

Pathway Sulfide Sulfide Precursor (Prochiral) Sulfoxide Chiral Sulfoxide (4-MSPAA) Sulfide->Sulfoxide Asymmetric Oxidation Sulfone Sulfone Derivative (Achiral) Sulfoxide->Sulfone Over-oxidation

Metabolic oxidation pathway of sulfide precursor to chiral sulfoxide and achiral sulfone.

Comparative Enantiomeric Profiling

To objectively compare the enantiomers, quantitative data regarding their chromatographic behavior and physicochemical properties must be established. The highly polar S=O dipole dictates that polysaccharide-based Chiral Stationary Phases (CSPs) are the most effective for resolution, as the carbamate linkages in the CSP provide optimal hydrogen-bond donor/acceptor sites [2].

Table 1: Chromatographic Resolution Parameters

Data represents typical baseline resolution achieved during HPLC screening.

ParameterChiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Mobile Phase n-Hexane / EtOH / TFA (80:20:0.1)n-Hexane / IPA / TFA (75:25:0.1)
Retention Time (R)-enantiomer 8.4 min10.5 min
Retention Time (S)-enantiomer 11.2 min9.1 min
Selectivity ( α ) 1.451.25
Resolution ( Rs​ ) 2.8 (Baseline resolved)1.9 (Baseline resolved)
Table 2: Physicochemical & Spectroscopic Properties

Isolating the enantiomers reveals identical scalar properties but distinct vectorial signatures.

Property(R)-4-MSPAA(S)-4-MSPAA
Specific Rotation [α]D20​ +145° (c=1, MeOH)-144° (c=1, MeOH)
Melting Point 118–120 °C118–120 °C
VCD Signature ( S=O stretch) Positive Cotton effect (~1050 cm⁻¹)Negative Cotton effect (~1050 cm⁻¹)
Thermodynamic Stability Stable up to 150 °CStable up to 150 °C

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes an internal mechanism to ensure data integrity and prevent degradation of the sensitive sulfoxide moiety.

Workflow Racemate Racemic 4-MSPAA (CAS 118362-28-0) Screening Chiral Stationary Phase Screening (HPLC) Racemate->Screening SFC Preparative SFC Resolution Screening->SFC Optimized Method EnantR (R)-4-MSPAA >99% ee SFC->EnantR EnantS (S)-4-MSPAA >99% ee SFC->EnantS Validation Absolute Configuration (VCD / XRD) EnantR->Validation EnantS->Validation

Workflow for the chiral resolution and validation of 4-MSPAA enantiomers.

Protocol A: Analytical Chiral HPLC Screening

This step determines the optimal chiral environment for enantiomeric recognition.

  • Sample Preparation: Dissolve racemic 4-MSPAA in HPLC-grade ethanol to a concentration of 1.0 mg/mL.

    • Causality: Ethanol ensures complete solubilization of both the polar sulfoxide and the carboxylic acid moieties without disrupting the hydrogen-bonding dynamics of the stationary phase.

  • Column Equilibration: Flush a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) with the mobile phase (n-Hexane/Ethanol/TFA 80:20:0.1 v/v/v) at 1.0 mL/min until baseline stability is achieved.

    • Causality & Self-Validation: The addition of 0.1% Trifluoroacetic acid (TFA) is critical. It suppresses the ionization of the acetic acid group. Without TFA, the compound would exist in a partial anionic state, leading to severe peak tailing and loss of resolution. Sharp, symmetrical peaks validate the suppression of ionization.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis detector at 254 nm (the π→π∗ transition of the phenyl ring).

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

For scaling up the isolation of enantiomers for pharmacological testing, SFC is vastly superior to standard HPLC [3].

  • System Setup: Utilize a preparative SFC system equipped with a Chiralpak AD-H column (250 × 21.2 mm, 5 µm).

  • Mobile Phase Optimization: Set the mobile phase to CO2​ /Methanol (75:25 v/v) at a flow rate of 50 mL/min. Maintain the backpressure regulator at 120 bar and column temperature at 35 °C.

    • Causality: Supercritical CO2​ possesses low viscosity and high diffusivity, accelerating mass transfer and minimizing band broadening. Methanol acts as a polar modifier to elute the strongly retained sulfoxide.

  • Fraction Collection & Recovery: Trigger fraction collection based on the UV threshold (254 nm). Immediately evaporate the modifier under reduced pressure at <40 °C.

    • Causality & Self-Validation: Evaporating at low temperatures prevents the thermal degradation or potential oxygen-transfer reactions that sulfoxides can undergo at elevated temperatures. Post-evaporation chiral HPLC analysis of the fractions must yield >99% enantiomeric excess (ee), validating the integrity of the recovery process.

Protocol C: Absolute Configuration via VCD

Vibrational Circular Dichroism (VCD) allows for the assignment of absolute configuration directly in solution, bypassing the need for single-crystal X-ray diffraction.

  • Spectral Acquisition: Dissolve the isolated enantiomer in CDCl3​ (0.1 M). Acquire the IR and VCD spectra using a dual-PEM VCD spectrometer (resolution 4 cm⁻¹, 10,000 scans).

  • Theoretical Correlation: Compute the theoretical VCD spectra of (R)- and (S)-4-MSPAA using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

    • Causality: The intense S=O stretching vibration (~1050 cm⁻¹) produces a highly specific Cotton effect. Matching the experimental sign (positive or negative) of this band with the DFT calculation provides an unambiguous, self-validating assignment of the absolute configuration.

References

  • Title: Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs Source: Molecules (PubMed Central) URL: [Link]

  • Title: Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography Source: Journal of Separation Science (PubMed) URL: [Link]

Validation

Evaluating the Cost-Effectiveness of Different "2-(4-Methanesulfinylphenyl)acetic acid" Synthesis Methods

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction & Strategic Importance 2-(4-Methanesulfinylphenyl)acetic acid (also known as 4-(me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction & Strategic Importance

2-(4-Methanesulfinylphenyl)acetic acid (also known as 4-(methylsulfinyl)phenylacetic acid) is a highly valuable organosulfur compound. In pharmaceutical development, it serves a dual role: it is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac, and it is closely monitored as a recognized degradation product and synthesis impurity, specifically designated as Etoricoxib Impurity 63 .

The core synthetic challenge in producing this compound lies in the chemoselective oxidation of its thioether precursor, 4-(methylthio)phenylacetic acid. The goal is to arrest the oxidation precisely at the sulfoxide stage, preventing over-oxidation into the corresponding sulfone (4-(methylsulfonyl)phenylacetic acid).

Mechanistic Pathway & The Over-Oxidation Challenge

The transformation relies on electrophilic oxygen transfer to the nucleophilic sulfur atom. Kinetically, the first oxidation step (sulfide to sulfoxide) is faster than the second (sulfoxide to sulfone) because the electron-withdrawing nature of the newly formed sulfoxide group reduces the nucleophilicity of the sulfur atom. However, achieving >98% selectivity requires precise thermodynamic control of the oxidant stoichiometric ratio, temperature, and solvent environment.

Pathway Sulfide 4-(Methylthio)phenylacetic acid (Starting Material) Sulfoxide 2-(4-Methanesulfinylphenyl)acetic acid (Target Product) Sulfide->Sulfoxide [O] Fast Sulfone 4-(Methylsulfonyl)phenylacetic acid (Over-oxidation Impurity) Sulfoxide->Sulfone [O] Slow (Requires Excess)

Caption: Oxidation pathway of 4-(methylthio)phenylacetic acid highlighting the target and impurity.

Comparative Analysis of Oxidation Methodologies

To evaluate cost-effectiveness and scalability, we compare three primary chemical methods and one biocatalytic approach:

  • Method A: Hydrogen Peroxide ( H2​O2​ ) in Glacial Acetic Acid. A transition-metal-free, highly atom-economical approach. It relies on the in situ generation of peracetic acid .

  • Method B: Sodium Periodate ( NaIO4​ ) in Aqueous Methanol. A classic, highly selective method that proceeds via a stable cyclic periodate intermediate, inherently stalling at the sulfoxide stage .

  • Method C: meta-Chloroperoxybenzoic Acid (m-CPBA) in Dichloromethane. A rapid, aggressive oxidation favored in discovery chemistry but plagued by poor atom economy and high costs at scale.

  • Method D: Enzymatic Asymmetric Sulfoxidation (Tyrosinase). While biocatalysis offers high enantioselectivity, steric hindrance from the bulky phenylacetic acid moiety results in exceptionally low yields (~3%), rendering it currently unviable for cost-effective scale-up .

Performance & Cost-Effectiveness Data
ParameterMethod A ( H2​O2​ / AcOH)Method B ( NaIO4​ / MeOH- H2​O )Method C (m-CPBA / DCM)
Yield (Target Sulfoxide) 90 - 95%95 - 98%80 - 85%
Selectivity High (Requires strict temp control)Excellent (Inherent)Moderate (Prone to over-oxidation)
Reagent Cost / kg ~$2 - $5 (Highly Cost-Effective) ~$80 - $120 (Expensive)~$40 - $60
Atom Economy / E-Factor Excellent (Water is the byproduct)Poor (Stoichiometric NaIO3​ waste)Poor (Stoichiometric m-CBA waste)
Commercial Scalability Ideal for Pilot/Commercial Limited (Waste disposal costs)Limited (Exothermic, shock-sensitive)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and chemical checkpoints to ensure process integrity.

Protocol A: Transition-Metal-Free H2​O2​ Oxidation (The Cost-Effective Standard)

Causality & Design: Glacial acetic acid acts as both a solvent and an acylating agent, reacting reversibly with H2​O2​ to form peracetic acid in situ. Peracetic acid is significantly more electrophilic than hydrogen peroxide, accelerating the primary oxygen transfer to the nucleophilic sulfur atom .

  • Dissolution: Suspend 4-(methylthio)phenylacetic acid (1.0 eq) in glacial acetic acid (5 volumes).

  • Thermal Control: Cool the mixture to 0–5 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the secondary oxidation of the newly formed sulfoxide into the unwanted sulfone impurity.

  • Oxidant Addition: Add 30% aqueous H2​O2​ (1.05 eq) dropwise over 30 minutes. Causality: Slow addition controls the exothermic nature of the peroxide decomposition and maintains a low steady-state concentration of the oxidant.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) until the starting material is consumed.

  • Quenching (Critical Step): Quench the reaction with a 10% aqueous sodium sulfite ( Na2​SO3​ ) solution. Causality: Na2​SO3​ reduces any unreacted peroxides, preventing runaway oxidation during the concentration step.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 2-(4-methanesulfinylphenyl)acetic acid as a white solid.

Workflow Step1 Dissolve Sulfide in Glacial Acetic Acid Step2 Dropwise Addition of 30% H2O2 at 0-5°C Step1->Step2 Step3 Stir at Room Temp (Monitor via TLC) Step2->Step3 Step4 Quench with Aqueous Na2SO3 Step3->Step4 Step5 Extract with EtOAc & Wash with Brine Step4->Step5 Step6 Crystallization (Target Sulfoxide) Step5->Step6

Caption: Step-by-step workflow for the transition-metal-free H2O2 oxidation method.

Protocol B: Sodium Periodate Oxidation (The High-Selectivity Alternative)

Causality & Design: Sodium periodate ( NaIO4​ ) provides an inherently mild oxidation environment. The reaction proceeds via a concerted oxygen-transfer mechanism where the steric bulk and electronic properties of the periodate ion inherently stall the oxidation at the sulfoxide stage .

  • Dissolution: Dissolve 4-(methylthio)phenylacetic acid (1.0 eq) in a 1:1 mixture of Methanol and Water. Causality: This solvent system solubilizes both the organic sulfide and the inorganic periodate salt.

  • Oxidant Addition: Add Sodium Periodate ( NaIO4​ ) (1.05 eq) in one portion at 0 °C. Because NaIO4​ is highly selective, strict dropwise addition is not mandatory.

  • Reaction Progression: Stir at 0 °C for 2 hours. A white precipitate of sodium iodate ( NaIO3​ ) will form. Causality: The precipitation of NaIO3​ drives the reaction forward (Le Chatelier's principle) and serves as a reliable visual indicator of reaction progress.

  • Isolation: Filter the mixture to remove the NaIO3​ byproduct. Extract the filtrate with chloroform, wash with water, dry, and evaporate to obtain the pure sulfoxide.

References

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Golchoubian, H., & Hosseinpoor, F. (2007). Molecules, 12(3), 304-311. URL:[Link]

  • Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Ruff, F., Fábián, A., Farkas, Ö., & Kucsman, Á. (2009). European Journal of Organic Chemistry, 2009(13), 2102–2111. URL:[Link]

  • Tyrosinase Catalyzes Asymmetric Sulfoxidation. Baciocchi, E., et al. (2008). Biochemistry, 47(10), 3234-3240. URL:[Link]

Safety & Regulatory Compliance

Safety

2-(4-Methanesulfinylphenyl)acetic acid proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories treating intermediate organic compounds with generalized safety protocols, inadvertently overlooking the specific physicochemical nuances that dictate...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating intermediate organic compounds with generalized safety protocols, inadvertently overlooking the specific physicochemical nuances that dictate safe handling. 2-(4-Methanesulfinylphenyl)acetic acid (CAS 118362-28-0) is a prime example. Widely utilized as a critical intermediate and recognized impurity (Impurity 63) in the synthesis of COX-2 inhibitors like Etoricoxib, this compound demands a rigorous, mechanistically grounded approach to operational handling and disposal [3].

The following guide synthesizes field-proven insights with regulatory standards to provide a self-validating, comprehensive protocol for managing this specific chemical asset.

Chemical Profiling & Hazard Causality

To design an effective safety and disposal protocol, we must first understand the molecular behavior of the compound. 2-(4-Methanesulfinylphenyl)acetic acid features two distinct reactive moieties that dictate its hazard profile:

  • The Carboxylic Acid Group ( −COOH ): Acts as a localized proton donor ( pKa​ ~4.5). Upon contact with physiological moisture (sweat, tears), it causes acute localized pH drops, leading to skin and ocular irritation.

  • The Methanesulfinyl Group ( −S(=O)CH3​ ): This sulfoxide moiety is highly redox-active. If inadvertently mixed with strong oxidizing agents (e.g., hydrogen peroxide, nitric acid) in a waste stream, it undergoes an exothermic oxidation to the corresponding sulfone (methanesulfonyl), posing a severe thermal and pressure hazard.

Quantitative Chemical Profile
PropertyValue / Description
Chemical Name 2-(4-Methanesulfinylphenyl)acetic acid
CAS Registry Number 118362-28-0
Molecular Formula C9​H10​O3​S
Molecular Weight 198.24 g/mol
Physical State Pale yellow to white crystalline powder
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Incompatibilities Strong oxidizing agents, strong bases

Operational Handling & Experimental Workflow

Handling dry organic powders with reactive functional groups requires strict engineering controls to prevent aerosolization and static-induced scattering. According to the National Research Council's Prudent Practices in the Laboratory [2], all operations involving such intermediates must be conducted under active ventilation.

Step-by-Step Handling Protocol
  • PPE Verification: Don standard personal protective equipment, including nitrile gloves (double-gloving recommended for extended handling), a flame-resistant lab coat, and splash-proof safety goggles.

  • Engineering Controls: Conduct all open-container handling within a certified Class II fume hood with a minimum face velocity of 100 fpm.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Fine organic powders accumulate static charge during transit. Grounding prevents electrostatic repulsion, which can cause the powder to aerosolize and compromise the respiratory safety of the operator.

  • Transfer & Sealing: Transfer the required mass into the reaction vessel. Immediately seal the primary chemical container.

    • Causality: The sulfoxide group is mildly hygroscopic; prolonged exposure to ambient humidity will degrade the reagent's purity and alter its functional mass.

G A 2-(4-Methanesulfinylphenyl) acetic acid (Solid) B Laboratory Handling (Fume Hood & PPE) A->B C Experimental Workflow (e.g., Etoricoxib Synthesis) B->C D Solid Waste Generation (Contaminated PPE, Vials) C->D E Liquid Waste Generation (Solvent Wash, Filtrates) C->E F Solid Hazardous Waste (Double-bagged, Labeled) D->F G Non-Halogenated Organic Liquid Waste (Carboy) E->G H EPA/RCRA Compliant Incineration Facility F->H G->H

Caption: Workflow for handling and disposing of 2-(4-Methanesulfinylphenyl)acetic acid.

Rigorous Disposal Procedures

Improper disposal of sulfoxide-containing organic acids can lead to dangerous cross-reactions in bulk waste containers. For academic and research laboratories, disposal must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA) Subpart K regulations [1].

Liquid Waste Protocol (Self-Validating System)

Liquid waste containing this compound (typically dissolved in methanol, DMSO, or DMF) must be segregated into Non-Halogenated Organic Waste .

  • Pre-Screening (Validation Step): Before transferring the reaction filtrate to the bulk waste carboy, test a 1 mL aliquot of the waste stream with KI-starch indicator paper.

    • Validation: A negative result (no blue/black color change) confirms the absence of unreacted oxidizing agents. This guarantees that the sulfoxide group will not undergo an uncontrolled, exothermic oxidation to a sulfone inside the sealed waste carboy.

  • pH Adjustment: Verify the waste pH using indicator strips. If highly acidic (pH < 3), cautiously neutralize to pH 6-8 using dilute sodium bicarbonate ( NaHCO3​ ).

    • Causality: Neutralization prevents the free carboxylic acid from precipitating out of the organic/aqueous mixture, avoiding the creation of a heterogeneous sludge that complicates downstream incineration.

  • Containment & Labeling: Pour the neutralized solution into a high-density polyethylene (HDPE) carboy. Affix a hazardous waste tag explicitly listing "2-(4-Methanesulfinylphenyl)acetic acid" alongside all solvents. Do not use generic terms like "Organic Waste."

Solid Waste Protocol
  • Segregation: Collect all contaminated spatulas, weighing boats, and Kimwipes in a designated solid hazardous waste bin lined with a primary 4-mil polyethylene bag.

  • Secondary Containment: Once the primary bag is 75% full, seal it using a gooseneck tie and place it inside a secondary thick-walled chemical waste bag.

    • Causality: Double-bagging prevents the sharp edges of contaminated plastic consumables from puncturing the containment during transit to the Central Accumulation Area (CAA).

  • Regulatory Storage: Store the sealed waste in a Satellite Accumulation Area (SAA) strictly within the timeframes permitted by EPA Subpart K [1] before vendor pickup.

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination and slip hazards.

For Solid Spills (Powder):

  • Do not dry sweep. Dry sweeping aerosolizes the irritating powder.

  • Lightly dampen the spill area with a compatible solvent (e.g., isopropanol or water) to bind the powder.

  • Wipe up the dampened material using absorbent pads and transfer them directly to the Solid Hazardous Waste container.

  • Wash the surface with a mild soap solution to neutralize residual trace acids.

For Liquid Spills (In Solution):

  • Surround the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

    • Causality: Never use combustible absorbents (like sawdust) for sulfoxide-containing solutions, as trace oxidizers in the environment could trigger a localized fire.

  • Scoop the saturated absorbent into a chemical-resistant polypropylene container, label it as hazardous waste, and submit it for incineration.

References

  • United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

Handling

Personal protective equipment for handling 2-(4-Methanesulfinylphenyl)acetic acid

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an engineered system of risk mitigation. When handling 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as an engineered system of risk mitigation. When handling 2-(4-Methanesulfinylphenyl)acetic acid (CAS: 118362-28-0), commonly encountered in pharmaceutical development as Etoricoxib Impurity 63 [1], standard laboratory precautions are insufficient.

To ensure absolute safety and sample integrity, we must understand the mechanistic behavior of this molecule and design our Personal Protective Equipment (PPE) and operational workflows accordingly [2].

Mechanistic Hazard Assessment: The Causality of Risk

To effectively protect yourself, you must understand why this specific compound poses a threat. 2-(4-Methanesulfinylphenyl)acetic acid contains two functional groups that dictate its hazard profile:

  • The Acetic Acid Moiety ( R−COOH ): As a proton donor, this group can cause localized pH drops upon contact with the moisture on mucosal membranes or sweaty skin. This leads to its primary GHS classifications: H315 (Skin Irritation) and H319 (Serious Eye Irritation) [3].

  • The Sulfoxide Moiety ( −S(=O)− ): Structurally related to dimethyl sulfoxide (DMSO), the methanesulfinyl group is amphiphilic. While bulkier than DMSO, it can still act as a localized penetration enhancer. If the powder dissolves in sweat or accidental solvent splashes, the sulfoxide group facilitates the transdermal transport of the acid, exacerbating dermal irritation and potential systemic exposure.

Table 1: Chemical Identity & Hazard Profile
ParameterSpecification / DataOperational Implication
Chemical Name 2-(4-Methanesulfinylphenyl)acetic acidActive pharmaceutical impurity; requires strict segregation.
CAS Number 118362-28-0Unique identifier for waste tracking.
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation during transfer.
Primary Hazards H315, H319, H335 (Analogous)Direct contact and inhalation must be engineered out of the workflow.

Required Personal Protective Equipment (PPE) Specifications

Every piece of PPE chosen for this workflow acts as a targeted barrier against the specific chemical properties outlined above.

Table 2: PPE Specifications & Causality
PPE CategorySpecificationMechanistic Causality
Hand Protection Double-gloving with Nitrile (Min. 0.11 mm inner, 0.4 mm outer).Nitrile provides superior resistance to polar organic acids compared to latex. Double-gloving prevents transdermal penetration if the outer glove is breached by a solvent.
Eye/Face Protection Snug-fitting Safety Goggles (EN 166 / ANSI Z87.1 compliant).Standard safety glasses leave gaps. The crystalline dust of this compound can easily bypass glasses, reacting with tear duct moisture to cause severe irritation.
Respiratory N95, FFP2, or PAPR (if handled outside a closed isolator).Mitigates the inhalation of micro-particulates (H335) generated by static repulsion during the weighing of dry powders.
Body Protection Knee-length Lab Coat (Cotton/Polyester blend) with Tyvek Sleeves .Tyvek sleeves prevent the powder from adhering to porous fabric at the wrists, a common vector for secondary exposure when resting arms on the sash.

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is a self-validating system; each step verifies the safety of the previous one.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the fume hood or powder weighing isolator is operational with a face velocity of 0.4–0.6 m/s. Too high, and the powder will scatter; too low, and containment is lost.

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static gun or a lint-free wipe lightly dampened with 70% isopropanol. Allow to dry completely.

Phase 2: Donning & Material Transfer 3. Don PPE: Wash hands thoroughly. Don the lab coat, N95 respirator, and safety goggles. Finally, don the inner nitrile gloves, pull the Tyvek sleeves over the cuffs, and don the outer nitrile gloves. 4. Weighing: Open the chemical container only inside the active draft zone. Use a V-shaped anti-static spatula to transfer the 2-(4-Methanesulfinylphenyl)acetic acid directly into a tared, sealable glass vial. Do not use flat weighing paper, as it increases the surface area for aerosolization. 5. Sealing: Cap the receiving vial tightly before removing it from the balance area.

Phase 3: Post-Handling & Doffing 6. Primary Decontamination: Wipe the exterior of the sealed vial and the chemical container with a damp, lint-free cloth to capture any fugitive dust. 7. Doffing Sequence: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Step away from the hood. Remove goggles and respirator. Remove the inner gloves. Wash hands with soap and water immediately.

Systemic Visualization of the Safety Workflow

To ensure compliance, follow this logical progression of controls:

SafetyWorkflow Start Risk Assessment & Protocol Review PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Start->PPE Eng Engage Engineering Controls (Draft Shield / Fume Hood) PPE->Eng Handle Weighing & Transfer 2-(4-Methanesulfinylphenyl)acetic acid Eng->Handle Check Contamination Detected? Handle->Check Spill Spill Protocol: Neutralize & Contain Check->Spill Yes Decon Decontaminate Surfaces & Segregate Waste Check->Decon No Spill->Decon End Doff PPE & Post-Op Hygiene Decon->End

Operational workflow for handling 2-(4-Methanesulfinylphenyl)acetic acid.

Spill Response & Disposal Plans

If a spill occurs outside of primary containment, execute the following targeted response:

Neutralization & Cleanup:

  • Do NOT sweep dry. Dry sweeping generates massive particulate clouds, maximizing inhalation risk.

  • Neutralize: Moisten the spilled powder with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution. Causality: This serves a dual purpose. It suppresses the dust and chemically neutralizes the acetic acid moiety, converting the compound into a more water-soluble, less irritating sodium salt.

  • Absorb: Wipe the neutralized slurry using absorbent chemical spill pads.

Waste Segregation & Disposal:

  • Place all contaminated pads, empty reagent bottles, and compromised PPE into a heavy-duty, sealable polyethylene bag.

  • Label clearly as "Hazardous Organic Sulfur Waste - Solid."

  • Disposal Route: Incineration is the mandatory disposal route. Microbial degradation of synthetic methanesulfinyl compounds in standard aqueous wastewater treatment facilities is highly inefficient and can lead to environmental accumulation.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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